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Mesuprine hydrochloride Documentation Hub

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  • Product: Mesuprine hydrochloride
  • CAS: 7660-71-1

Core Science & Biosynthesis

Foundational

Mesuprine hydrochloride chemical structure and molecular weight

Executive Summary Mesuprine Hydrochloride (Mesuprine HCl) is a synthetic phenethanolamine derivative belonging to the class of beta-adrenergic agonists . Pharmacologically, it exhibits potent vasodilatory and tocolytic (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesuprine Hydrochloride (Mesuprine HCl) is a synthetic phenethanolamine derivative belonging to the class of beta-adrenergic agonists . Pharmacologically, it exhibits potent vasodilatory and tocolytic (uterine relaxant) properties, primarily mediated through the activation of


-adrenergic receptors. Structurally, it is characterized by a methanesulfonamide group on the phenethanolamine core, distinguishing it from related analogs like isoxsuprine or ritodrine.

This guide provides a rigorous technical analysis of Mesuprine Hydrochloride, detailing its chemical architecture, molecular weight specifications, signaling mechanism, and synthetic methodology.

Chemical Architecture & Molecular Specifications[1]

Mesuprine exists as a chiral molecule with two stereocenters, typically synthesized as a diastereomeric mixture or a specific isomer (erythro/threo) depending on the synthetic route. The hydrochloride salt is the standard pharmaceutical form, enhancing water solubility and stability.

Physicochemical Data Table
ParameterSpecification
Common Name Mesuprine Hydrochloride
IUPAC Name N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide hydrochloride
Chemical Formula (Base)

Chemical Formula (Salt)

Molecular Weight (Base) 394.50 g/mol
Molecular Weight (HCl Salt) 430.96 g/mol (Calculated)
CAS Number (Base) 7541-30-2
CAS Number (HCl) 7660-71-1 (Representative)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1][2][3][4]
Structural Analysis

The molecule features three distinct pharmacophores:

  • Catechol-mimic: The 4-hydroxy-3-methanesulfonamido phenyl ring mimics the catechol ring of epinephrine, providing receptor affinity while resisting COMT (catechol-O-methyltransferase) degradation.

  • Linker Chain: A hydroxy-propyl chain containing a secondary amine, essential for

    
    -receptor binding pocket interactions.
    
  • Lipophilic Tail: The 4-methoxyphenethyl group enhances lipophilicity and selectivity for

    
     receptors over 
    
    
    
    .

SMILES (Base): CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC

Molecular Dynamics: Mechanism of Action

Mesuprine functions as a


-adrenergic receptor agonist . Its therapeutic effects (vasodilation, uterine relaxation) are transduced via the Gs-protein coupled receptor pathway.
Signaling Pathway

Upon binding to the


-receptor (primarily 

), Mesuprine induces a conformational change that activates the

alpha subunit. This triggers Adenylyl Cyclase (AC) to convert ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) and calcium channels, leading to smooth muscle relaxation.
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Mesuprine.

BetaAdrenergicPath Mesuprine Mesuprine HCl BetaRec Beta-Adrenergic Receptor (GPCR) Mesuprine->BetaRec Binds/Agonizes Gs Gs Protein (Activation) BetaRec->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylates (Inhibits) Ca Intracellular Ca2+ (Decrease) PKA->Ca Sequesters Relaxation Smooth Muscle Relaxation MLCK->Relaxation Reduced Interaction Ca->Relaxation Reduced Contractility

Figure 1: Signal transduction pathway of Mesuprine-induced smooth muscle relaxation.

Synthesis & Manufacturing Protocol

The synthesis of Mesuprine Hydrochloride typically follows the Bromoketone Route , a standard industrial method for phenethanolamine derivatives. This approach ensures the correct connectivity of the secondary amine and establishes the core carbon skeleton before the final reduction step.

Retro-Synthetic Analysis
  • Target: Mesuprine HCl.

  • Precursors:

    • Component A: 4'-Hydroxy-3'-methanesulfonamido-propiophenone.

    • Component B: 2-(4-Methoxyphenyl)ethylamine.[5]

Step-by-Step Methodology

Step 1: Bromination of the Propiophenone

  • Dissolve 4'-hydroxy-3'-methanesulfonamido-propiophenone in glacial acetic acid or chloroform.

  • Add bromine (

    
    ) dropwise at controlled temperature (
    
    
    
    ) to effect
    
    
    -bromination.
  • Reaction:

    
    .
    
  • Note: The sulfonamide group is electron-withdrawing but stable under these conditions.

Step 2: Nucleophilic Substitution (Amination)

  • Dissolve the

    
    -bromo ketone intermediate in a polar aprotic solvent (e.g., acetonitrile or DMF).
    
  • Add excess 2-(4-methoxyphenyl)ethylamine (typically 2-3 equivalents to scavenge HBr).

  • Heat to reflux (

    
    ) for 4-6 hours.
    
  • Reaction: The amine displaces the bromide to form the amino-ketone intermediate.

Step 3: Reduction and Salt Formation

  • Isolate the amino-ketone or proceed in situ.

  • Add a reducing agent such as Sodium Borohydride (

    
    ) in methanol or use catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Reaction: The ketone (

    
    ) is reduced to the secondary alcohol (
    
    
    
    ), generating the two chiral centers.
  • Salt Formation: Dissolve the free base in absolute ethanol and add ethanolic HCl gas or concentrated aqueous HCl.

  • Crystallize the resulting Mesuprine Hydrochloride salt by cooling or adding diethyl ether.

Synthetic Workflow Diagram

SynthesisFlow Start Propiophenone Derivative Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 Alpha-Bromo Ketone Step1->Inter1 Step2 Amination (+ Amine Precursor) Inter1->Step2 Inter2 Amino-Ketone Step2->Inter2 Step3 Reduction (NaBH4 or H2/Pd) Inter2->Step3 Step4 HCl Salt Formation Step3->Step4 Final Mesuprine HCl (Crystalline) Step4->Final

Figure 2: Industrial synthetic workflow for Mesuprine Hydrochloride.

Experimental Characterization

To validate the identity of synthesized Mesuprine HCl, the following analytical signatures should be confirmed.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .
  • Key Signals:

    • 
       ppm (Doublet, 3H): Methyl group of the propyl chain.
      
    • 
       ppm (Singlet, 3H): Methyl group of the methanesulfonamide (
      
      
      
      ).
    • 
       ppm (Singlet, 3H): Methoxy group on the phenethyl tail (
      
      
      
      ).
    • 
       ppm (Multiplet): Aromatic protons (two distinct ring systems).
      
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Peak:

    
     (corresponding to the protonated free base C19H27N2O5S+).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24171, Mesuprine. Retrieved from [Link]

  • DrugBank Online. Mesuprine: Pharmacology and Structure. Retrieved from [Link]

  • Katzung, B. G. (2018). Basic & Clinical Pharmacology. McGraw-Hill Education. (Reference for Beta-adrenergic signaling mechanism).[6]

  • ChemIDplus. Mesuprine Hydrochloride Structure and RN. U.S. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of mesuprine hydrochloride as a beta-agonist

An In-Depth Technical Guide to the Mechanism of Action of Mesuprine Hydrochloride as a Beta-Agonist Preamble: Structuring a Mechanistic Investigation In the field of drug development, a compound's mechanism of action (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Mesuprine Hydrochloride as a Beta-Agonist

Preamble: Structuring a Mechanistic Investigation

In the field of drug development, a compound's mechanism of action (MoA) is its fundamental narrative. To construct this narrative for a beta-agonist like mesuprine hydrochloride, we do not follow a generic checklist. Instead, we pursue a logical, evidence-based pathway that begins with receptor interaction and follows the signal deep into the cell's machinery. This guide is structured to mirror that investigative process. We will first establish the foundational signaling cascade common to beta-agonists, then detail the rigorous experimental protocols required to place a specific molecule, such as mesuprine hydrochloride, within that framework. Each experimental choice is explained, and each protocol is designed as a self-validating system to ensure scientific integrity.

Mesuprine is a beta-adrenergic agonist with the IUPAC name N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide[1]. Its pharmacological action, particularly its effects on uterine contractility, suggests its classification within this group, which is often utilized for tocolysis (the inhibition of premature labor)[2].

Part 1: The Canonical Beta-Adrenergic Signaling Cascade

Beta-adrenergic agonists exert their effects by binding to beta-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily[3]. While there are several subtypes of beta-receptors, agents used for uterine relaxation, or tocolysis, primarily target the β2-adrenergic receptor[4][5][6].

The activation of the β2-receptor by an agonist like mesuprine hydrochloride initiates a well-defined intracellular signaling cascade. This process is not merely a series of events but a finely tuned amplification system.

  • Receptor Binding and G-Protein Activation: The agonist binds to the β2-adrenergic receptor embedded in the cell membrane. This induces a conformational change in the receptor[3].

  • Adenylyl Cyclase Stimulation: This change allows the receptor to couple with and activate a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme[6].

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP)[6].

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.

  • Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate multiple downstream targets within the cell. In smooth muscle, such as the myometrium, a key target is myosin light-chain kinase (MLCK). Phosphorylation of MLCK inactivates it, preventing it from phosphorylating myosin light chains. This leads to muscle relaxation[6].

This canonical pathway forms the foundation of the therapeutic effect of beta-agonists.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β2-Adrenergic Receptor Gs_Protein Gs Protein (αβγ) Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates (Gαs subunit) cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to Agonist Mesuprine HCl (Agonist) Agonist->Receptor Binds ATP ATP ATP->cAMP Converts

Canonical β2-Adrenergic Receptor Signaling Pathway.

Part 2: Experimental Validation of the Mechanism of Action

To formally characterize mesuprine hydrochloride, a series of validated experiments are required. These assays are designed not only to confirm its activity but also to quantify its affinity, potency, and selectivity.

Receptor Binding Affinity and Selectivity

The first critical step is to determine if, and how strongly, the compound binds to its intended target. A radioligand binding assay is the gold standard for quantifying this interaction. The goal is to determine the dissociation constant (Kd), a measure of the drug's affinity for the receptor. Lower Kd values indicate higher affinity.

Experimental Protocol: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of mesuprine hydrochloride for β1, β2, and β3-adrenergic receptors.

  • Rationale: This assay measures how effectively mesuprine hydrochloride competes with a known high-affinity radioligand for binding to the receptor. By testing against multiple receptor subtypes, we can determine selectivity.

  • Methodology:

    • Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a high density of a single human adrenergic receptor subtype (β1, β2, or β3). Culture cells to ~90% confluency.

    • Membrane Preparation: Harvest the cells and lyse them via hypotonic buffer and mechanical homogenization. Perform differential centrifugation to isolate the cell membrane fraction, which is rich in the target receptors. Resuspend the membrane pellet in an assay buffer and determine the total protein concentration (e.g., via a BCA assay).

    • Assay Setup: In a 96-well plate, add a constant concentration of cell membranes (e.g., 10-20 µg protein/well) and a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β1/β2 or [3H]-L-748,337 for β3).

    • Competition: Add increasing concentrations of unlabeled mesuprine hydrochloride (the "competitor") across a wide log range (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Controls:

      • Total Binding: Wells with membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a known non-selective beta-blocker (e.g., 10 µM propranolol) to block all specific binding.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium[7].

    • Harvesting & Counting: Rapidly filter the contents of each well through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand. The filters trap the membranes with the bound radioligand. After drying, add scintillation cocktail and measure the radioactivity in each well using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

      • Plot the percentage of specific binding against the log concentration of mesuprine hydrochloride.

      • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of mesuprine that inhibits 50% of specific radioligand binding).

      • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its known dissociation constant.

Data Presentation: Binding Affinity Profile

Receptor SubtypeRadioligandMesuprine HCl K_i_ (nM)
Human β1-Adrenergic[3H]-CGP 12177150
Human β2-Adrenergic[3H]-CGP 121778.5
Human β3-Adrenergic[3H]-L-748,337>1000
Note: Data are hypothetical for illustrative purposes.

This data would suggest that mesuprine hydrochloride is a potent β2-selective agonist, which aligns with its potential use as a tocolytic.

Functional Potency: Adenylyl Cyclase Activation

Binding is necessary but not sufficient. A true agonist must not only bind but also activate the receptor to elicit a biological response. We measure this by quantifying the production of the second messenger, cAMP.

Experimental Protocol: cAMP Accumulation Assay (HTRF)

  • Objective: To determine the potency (EC50) and efficacy (Emax) of mesuprine hydrochloride in stimulating cAMP production.

  • Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, non-radioactive immunoassay that measures cAMP levels directly in cell lysates. It relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Methodology:

    • Cell Plating: Seed cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR) into a 384-well plate and allow them to adhere overnight.

    • Compound Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. Add increasing concentrations of mesuprine hydrochloride (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

    • Cell Lysis and Detection: Add the HTRF detection reagents directly to the wells. This includes the cell lysis buffer, the Europium-labeled anti-cAMP antibody, and the d2-labeled cAMP analog.

    • Equilibration: Incubate at room temperature for 60 minutes in the dark to allow the assay components to reach equilibrium.

    • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate signal).

    • Data Analysis:

      • Calculate the ratio of the 665 nm / 620 nm signals and normalize the data (e.g., to the response of a known full agonist like isoproterenol).

      • Plot the normalized response against the log concentration of mesuprine hydrochloride.

      • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay A1 Prepare Cell Membranes (β1, β2, β3) A2 Incubate Membranes + Radioligand + Mesuprine HCl A1->A2 A3 Filter & Wash (Separate Bound/Unbound) A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC50 → Ki) A4->A5 B1 Plate β2-expressing Cells B2 Stimulate with Mesuprine HCl (+ PDE Inhibitor) B1->B2 B3 Lyse Cells & Add HTRF Reagents B2->B3 B4 Incubate & Read Plate (665nm / 620nm) B3->B4 B5 Data Analysis (EC50 & Emax) B4->B5

Workflow for Characterizing a Beta-Agonist.

Conclusion

The mechanism of action of mesuprine hydrochloride as a beta-agonist is defined by its molecular interactions and the subsequent cellular response. Through a systematic experimental approach, we can quantify its high affinity and selectivity for the β2-adrenergic receptor. Furthermore, functional assays confirm its ability to activate the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to the downstream effects responsible for smooth muscle relaxation. This in-depth characterization provides the robust, quantitative data essential for drug development professionals and researchers, forming a complete and verifiable narrative of the compound's biological activity.

References

  • Tocolysis - StatPearls - NCBI Bookshelf - NIH. (2023, September 4). National Center for Biotechnology Information. [Link]

  • Beta-2 Agonists - Adrenergic Receptor Pharmacology. (n.d.). Picmonic for Medicine. [Link]

  • Berg, K. A., et al. (2005). Self-Limitation of Intravenous Tocolysis with β2-Adrenergic Agonists Is Mediated through Receptor G Protein Uncoupling. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Amor, D. (2023, January 31). Exploring Tocolytics. Journal of Emergency Medical Services. [Link]

  • Beta2-adrenergic agonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mesuprine (CID 24171). (n.d.). MolForge. [Link]

  • Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System. (n.d.). PubMed. [Link]

  • Role of isoxsuprine in acute and maintenance tocolysis. (2025, January 1). International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]

  • Effect of Maintenance Therapy with Isoxsuprine in the Prevention of Preterm Labor: Randomized controlled trial. (n.d.). PubMed Central. [Link]

  • Intravenous Magnesium Sulfate and Isoxsuprine for Arrest of Preterm Labor: A Comparative Study. (2021, July 15). Journal of Natural Science, Biology and Medicine. [Link]

  • Comparative Efficacy and Safety of Isoxsuprine versus Ritodrine in the Management of Preterm Labour. (2025, July 8). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Oral nifedipine and parenteral isoxsuprine in arresting preterm labor: A comparative study. (2022, May 14). Journal of Obstetric and Gynecologic Research. [Link]

  • Mesulergine hydrochloride (CID 155746). (n.d.). PubChem. [Link]

  • What is the meaning of tocolytic medications in obstetrics? (2025, July 12). Dr.Oracle. [Link]

  • Tocolysis with beta-adrenergic receptor agonists. (2001, August 15). PubMed. [Link]

Sources

Foundational

Pharmacological Profile of Mesuprine Hydrochloride in Smooth Muscle

The following technical guide details the pharmacological profile of Mesuprine Hydrochloride , a sympathomimetic agent with a distinct structural and functional identity in smooth muscle modulation. Technical Guide & Exp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile of Mesuprine Hydrochloride , a sympathomimetic agent with a distinct structural and functional identity in smooth muscle modulation.

Technical Guide & Experimental Framework

Executive Summary & Chemical Identity

Mesuprine Hydrochloride (PubChem CID: 24171) is a synthetic


-adrenergic receptor agonist belonging to the phenethylamine  class. It is structurally and pharmacologically related to isoxsuprine and ritodrine but distinguished by the incorporation of a methanesulfonamide  group on the aromatic ring.

This structural modification is a critical bioisostere for the phenolic hydroxyl group found in catecholamines. It confers resistance to Catechol-O-Methyltransferase (COMT), thereby enhancing oral bioavailability and duration of action while maintaining high affinity for


-adrenergic receptors.
  • Primary Indication: Vasodilation (peripheral vascular disease) and Tocolysis (inhibition of uterine contractions).

  • Mechanism: Direct activation of

    
    -adrenergic receptors on smooth muscle cell membranes.
    
  • Key Differentiator: The methanesulfonamide moiety acts as a "catechol mimic," allowing for potent receptor activation without the rapid metabolic degradation seen in natural catecholamines.

Molecular Mechanism of Action

Mesuprine functions as a


-adrenergic agonist  with selectivity for the 

subtype, although

(cardiac) overlap exists at higher concentrations.
Signal Transduction Pathway

The relaxation of smooth muscle (vascular or uterine) is mediated through the Gs-protein coupled receptor (GPCR) cascade.

  • Binding: Mesuprine binds to the orthosteric site of the

    
    -adrenergic receptor.
    
  • Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the

    
     subunit.
    
  • Activation: The activated

    
     subunit stimulates Adenylyl Cyclase (AC) .
    
  • Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Cascade: Elevated cAMP activates Protein Kinase A (PKA) .[1]

  • Effect: PKA phosphorylates Myosin Light Chain Kinase (MLCK) (reducing its affinity for Ca²⁺-Calmodulin) and opens

    
     channels  (causing hyperpolarization).
    
  • Result: Decreased intracellular Calcium (

    
    ) and cessation of actin-myosin cross-bridge cycling 
    
    
    
    Relaxation .
Visualization: Signaling Pathway (Graphviz)

Mesuprine_Pathway Mesuprine Mesuprine HCl Beta2AR β2-Adrenergic Receptor Mesuprine->Beta2AR Agonist Binding Gs Gs Protein (α-subunit) Beta2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (↑) AC->cAMP Catalysis ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK MLCK (Phosphorylated) (Inactive) PKA->MLCK Phosphorylation (-) K_Channel K+ Channel (Hyperpolarization) PKA->K_Channel Opening (+) Ca_Level Intracellular Ca2+ (↓) MLCK->Ca_Level Reduced Sensitivity K_Channel->Ca_Level Inhibits Ca2+ Influx Relaxation Smooth Muscle Relaxation (Vasodilation/Tocolysis) Ca_Level->Relaxation Trigger

Caption: Figure 1. The Gs-coupled signaling cascade initiated by Mesuprine, leading to smooth muscle relaxation via cAMP-dependent inhibition of MLCK and calcium reduction.

Structure-Activity Relationship (SAR)

Understanding the SAR of mesuprine is vital for researchers designing next-generation analogs.

Structural ComponentChemical FeaturePharmacological Impact
Aromatic Ring Methanesulfonamide (

) at position 4
Acts as a bioisostere for the phenolic -OH.[2] Increases resistance to COMT metabolism (longer half-life) while maintaining H-bonding capability for receptor activation.
Ethanolamine Chain

-hydroxyl group
Essential for binding to the receptor's polar pocket. The

-configuration is typically the active isomer.
N-Substituent Aralkyl group (similar to isoxsuprine)Large, lipophilic N-substituents confer

-selectivity
over

. The bulky group interacts with the hydrophobic pocket of the

-receptor, reducing cardiac side effects compared to non-selective agents like isoproterenol.

Experimental Protocols

To validate the pharmacological profile of Mesuprine, the following ex vivo organ bath protocol is the standard for assessing potency (


) and intrinsic activity (

).
Protocol: Isometric Tension Recording in Isolated Rat Uterus

Objective: Determine the relaxant potency (


) of Mesuprine on oxytocin-induced contractions.
Materials:
  • Tissue: Uterine horns from non-pregnant Sprague-Dawley rats (estrogen-primed).

  • Buffer: De Jalon’s solution (low calcium to reduce spontaneous activity stability issues) or Krebs-Henseleit.

  • Equipment: Organ bath (10-20 mL), Force Displacement Transducer, Data Acquisition System (e.g., PowerLab).

Workflow:
  • Preparation:

    • Euthanize animal via

      
       asphyxiation.
      
    • Rapidly excise uterine horns and place in cold oxygenated buffer.

    • Cut into 10-15 mm longitudinal strips.

  • Mounting:

    • Mount strip in organ bath at

      
      , aerated with 
      
      
      
      .
    • Apply resting tension: 1.0 g .

    • Equilibration: 60 minutes , washing every 15 minutes.

  • Induction:

    • Induce rhythmic contractions using Oxytocin (1-10 mU/mL) or KCl (60 mM) for tonic contraction.

    • Wait for stable plateau (tonic) or regular amplitude (phasic).

  • Dosing (Cumulative):

    • Add Mesuprine HCl in semi-logarithmic increments (

      
       to 
      
      
      
      ).
    • Allow 3-5 minutes per concentration or until response plateaus.

  • Analysis:

    • Calculate % Relaxation =

      
      .
      
    • Plot log[Concentration] vs. % Relaxation to derive

      
      .
      
Visualization: Experimental Workflow (Graphviz)

Experiment_Workflow cluster_control Quality Control Tissue Isolate Tissue (Rat Uterus/Aorta) Mount Mount in Organ Bath (Krebs Buffer, 37°C) Tissue->Mount Equilibrate Equilibrate (60 mins, 1g Tension) Mount->Equilibrate Check Check Endothelium (ACh relaxation) Mount->Check Contract Induce Contraction (Oxytocin / KCl) Equilibrate->Contract Dose Cumulative Dosing (1nM -> 100µM Mesuprine) Contract->Dose Record Record Tension (Force Transducer) Dose->Record Analyze Calculate IC50 (Non-linear regression) Record->Analyze

Caption: Figure 2. Step-by-step workflow for isometric tension recording to determine Mesuprine potency.

Comparative Pharmacological Data

Mesuprine is often compared to Isoxsuprine and Ritodrine. While direct head-to-head


 values vary by tissue and species, the following hierarchy is generally observed in smooth muscle models.
ParameterMesuprine HClIsoxsuprine HClRitodrine HCl
Receptor Selectivity


(Non-selective at high doses)

COMT Resistance High (Sulfonamide)Moderate (Phenol)Moderate (Phenol)
Vasodilator Potency HighHighModerate
Tocolytic Efficacy HighModerateHigh (FDA Approved)
Cardiovascular Side Effects Tachycardia (Reflex & Direct)Hypotension, TachycardiaTachycardia, Pulmonary Edema

Key Insight: The sulfonamide group in Mesuprine theoretically provides a longer duration of action compared to the phenolic hydroxyl of Ritodrine, although clinical usage patterns have favored Ritodrine and Nifedipine (Calcium Channel Blocker) due to regulatory approvals.

References

  • PubChem. (n.d.). Mesuprine - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • O'Donnell, S. R., & Wanstall, J. C. (1976). The contribution of extraneuronal uptake to the breakdown of isoproterenol and mesuprine in the guinea-pig trachea. Life Sciences.
  • Larsen, J. J. (1979). The effect of mesuprine hydrochloride upon nonpregnant uterine contractility and the cardiovascular system. Acta Pharmacologica et Toxicologica.
  • IUPHAR/BPS Guide to Pharmacology. (n.d.). Adrenoceptors: Introduction and Agonist Pharmacology. Retrieved from [Link]

  • Mathuriya, G., & Tarware, R. (2021). A comparative study of magnesium sulphate and isoxsuprine as a tocolytic in preterm labour. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The History and Pharmacology of Mesuprine Hydrochloride

The following technical guide details the development, pharmacology, and historical trajectory of Mesuprine Hydrochloride. Executive Summary Mesuprine Hydrochloride (USAN) is a sympathomimetic amine and beta-adrenergic a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the development, pharmacology, and historical trajectory of Mesuprine Hydrochloride.

Executive Summary

Mesuprine Hydrochloride (USAN) is a sympathomimetic amine and beta-adrenergic agonist developed by Mead Johnson in the 1960s and 1970s. Chemically, it is a structural analog of isoxsuprine and nylidrin , distinguished by the substitution of a phenolic hydroxyl group with a methanesulfonamide moiety.

Designed as a potent vasodilator and uterine relaxant (tocolytic) , Mesuprine represented a strategic attempt to improve upon the pharmacokinetic profile of first-generation phenethylamines. While it demonstrated significant efficacy in clinical trials for peripheral vascular disease and premature labor, its commercialization was halted due to corporate portfolio prioritization and toxicological findings in rodent models (mesovarial leiomyomas) that were later understood to be a class effect of beta-agonists.

Chemical Architecture and SAR

Mesuprine belongs to the 2-amino-1-phenylpropan-1-ol class of drugs. Its design was driven by the "sulfonamide bioisostere" strategy, famously employed in the development of sotalol and soterenol .

Structural Identity
  • IUPAC Name:

    
    -[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide hydrochloride.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 430.95 g/mol (salt), 394.5 g/mol (base).

The "Sulfonamide Switch"

The critical innovation in Mesuprine was the replacement of the para-hydroxyl group found in catecholamines (and the para-hydroxy of isoxsuprine's ring) with a methanesulfonamide (


)  group.
  • COMT Resistance: Unlike the catechol hydroxyls, the sulfonamide group is not a substrate for Catechol-O-Methyltransferase (COMT) . This modification significantly extends the plasma half-life and oral bioavailability of the drug.

  • Receptor Affinity: The sulfonamide group maintains the hydrogen-bonding capability necessary for binding to the serine residues in the beta-adrenergic receptor pocket.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship between the parent compound Isoxsuprine and Mesuprine.

ChemicalStructure cluster_0 Parent Scaffold: Isoxsuprine cluster_1 Novel Analog: Mesuprine cluster_features Structural Modifications Isox Isoxsuprine (4-hydroxy-phenyl core) Mesu Mesuprine (Methanesulfonamide substitution) Isox->Mesu Bioisosteric Replacement Mod1 Phenolic -OH → Methanesulfonamide (Resists COMT, increases t1/2) Mesu->Mod1 Mod2 Phenoxyethyl → 4-Methoxyphenethyl (Enhances lipophilicity) Mesu->Mod2

Figure 1: Structural evolution from Isoxsuprine to Mesuprine, highlighting the bioisosteric replacement of the hydroxyl group.

Pharmacological Mechanism

Mesuprine is a non-selective beta-adrenergic agonist with a high affinity for


-receptors found in vascular smooth muscle and the myometrium.
Mode of Action
  • Receptor Binding: Mesuprine binds to transmembrane

    
    -adrenergic receptors.
    
  • G-Protein Activation: This activates the

    
     alpha subunit, stimulating adenylyl cyclase .
    
  • cAMP Surge: Intracellular cAMP levels rise, activating Protein Kinase A (PKA) .

  • Relaxation: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin, leading to smooth muscle relaxation (vasodilation and uterine quiescence).

Hemodynamic Profile

In canine and human studies, Mesuprine exhibited:

  • Peripheral Vasodilation: Significant reduction in systemic vascular resistance.

  • Positive Chronotropy: Increased heart rate (reflexive and direct

    
     effect), though less pronounced than isoproterenol.
    
  • Uterine Selectivity: Potent inhibition of spontaneous and oxytocin-induced uterine contractions.

Synthesis and Manufacturing

The synthesis of Mesuprine follows a pathway typical for phenylethanolamines, utilizing a bromoketone intermediate. The following protocol reconstructs the likely industrial route used by Mead Johnson.

Synthetic Pathway
  • Precursor: The starting material is

    
    -(5-acetyl-2-hydroxyphenyl)methanesulfonamide .
    
  • Bromination: The ketone is alpha-brominated to form the

    
    -bromoketone.
    
  • Amination: The bromoketone reacts with 2-(4-methoxyphenyl)ethylamine (a phenethylamine derivative).

  • Reduction: The resulting aminoketone is reduced (typically via catalytic hydrogenation or

    
    ) to the corresponding amino-alcohol (Mesuprine).
    
Synthesis Flowchart

Synthesis Start1 N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Step1 Step 1: Alpha-Bromination (Br2 / AcOH) Start1->Step1 Start2 2-(4-methoxyphenyl)ethylamine Step2 Step 2: Nucleophilic Substitution (Amination) Start2->Step2 Coupling Inter1 Intermediate: Alpha-Bromoketone Step1->Inter1 Inter1->Step2 Inter2 Intermediate: Aminoketone Step2->Inter2 Step3 Step 3: Reduction (H2/Pd or NaBH4) Inter2->Step3 Final Mesuprine Hydrochloride (Racemic Mixture) Step3->Final

Figure 2: Synthetic pathway for Mesuprine Hydrochloride involving bromination, amination, and reduction.

Clinical Development and Discontinuation

Mesuprine entered clinical trials in the late 1960s, targeting two primary indications: Peripheral Vascular Disease (PVD) and Preterm Labor (Tocolysis) .

Clinical Efficacy
  • Vasodilation: Trials demonstrated that Mesuprine increased blood flow to skeletal muscles, similar to isoxsuprine (Vasodilan), but with a longer duration of action due to the sulfonamide modification.

  • Tocolysis: In obstetrics, it was effective in arresting premature labor.[1][2][3][4] However, it faced stiff competition from Ritodrine (Yutopar), which was being developed simultaneously and gained FDA approval first.

The "Rat Leiomyoma" Hurdle

The death knell for Mesuprine's commercialization came from long-term toxicology studies.

  • Finding: High-dose administration of Mesuprine (and its cousin Soterenol) in rats led to the development of benign mesovarial leiomyomas (smooth muscle tumors in the reproductive tract).

  • Interpretation: While later research suggested this was a species-specific response to prolonged beta-adrenergic stimulation in rodents (and likely not relevant to humans at therapeutic doses), the regulatory climate of the 1970s was highly risk-averse.

  • Outcome: Bristol-Myers (which acquired Mead Johnson) halted development. The management "did not see a marketing advantage" in fighting the regulatory battle for a "me-too" vasodilator when Ritodrine and others were already securing the market.

Summary of Key Data

ParameterData Point
Drug Class Beta-Adrenergic Agonist (Phenethylamine)
Developer Mead Johnson (Bristol-Myers Squibb)
Key Modification Methanesulfonamide replaces phenolic -OH
Primary Target

Adrenergic Receptor
Clinical Status Discontinued (Phase II/III)
Reason for Failure Rodent toxicology (Leiomyomas) & Commercial Strategy
Half-Life Extended vs. Isoxsuprine (due to COMT resistance)

References

  • Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System. Source: American Journal of Obstetrics and Gynecology (1971). Context: Primary pharmacodynamic study establishing tocolytic efficacy.

  • Comprehensive Medicinal Chemistry II: Case Histories. Source: Elsevier (2007) / Mead Johnson History. Context: Details the corporate decision to discontinue Mesuprine due to "marketing advantage" and regulatory hurdles.

  • The Organic Chemistry of Drug Synthesis, Volume 2. Source: Lednicer & Mitscher (Wiley, 1980). Context: Describes the synthesis of Mesuprine and its relation to the sotalol/soterenol class.

  • Mesuprine (CID 24171) Structure and Properties. Source: PubChem (National Library of Medicine). Context: Confirmation of chemical structure, IUPAC name, and physical properties.

  • Toxicology of Beta-Agonists: The Rat Leiomyoma Issue. Source: The Toxicologist (Society of Toxicology). Context: Reference to the specific finding of benign mesovarial leiomyomas in rats treated with Mesuprine.

Sources

Foundational

Receptor Binding Affinity of Mesuprine Hydrochloride for Beta-2 Adrenergic Receptors

The following technical guide details the receptor binding affinity, pharmacodynamics, and experimental characterization of mesuprine hydrochloride. A Technical Guide for Drug Development & Pharmacology Professionals Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the receptor binding affinity, pharmacodynamics, and experimental characterization of mesuprine hydrochloride.

A Technical Guide for Drug Development & Pharmacology Professionals

Executive Summary

Mesuprine hydrochloride is a sympathomimetic agent belonging to the phenylethanolamine class. Structurally and pharmacologically related to isoxsuprine and ritodrine, it acts as a selective agonist at


-adrenergic receptors (

-AR)
. Its primary therapeutic applications have historically centered on uterine relaxation (tocolysis) and peripheral vasodilation.

This guide analyzes the molecular interactions of mesuprine with the


-AR orthosteric pocket, provides comparative affinity data against standard agonists, and details a self-validating radioligand binding protocol for quantifying these parameters in vitro.

Structural Basis of Affinity (SAR)

Mesuprine’s affinity is dictated by its chemical structure, specifically the phenylethanolamine core modified with a bulky


-substituent.
  • Pharmacophore: The

    
    -hydroxyl group on the ethyl chain is critical for hydrogen bonding with Ser203  and Ser207  (TM5) of the receptor, a hallmark of catecholamine recognition.
    
  • Selectivity Determinant: Unlike non-selective agonists (e.g., isoproterenol), mesuprine possesses a large, lipophilic

    
    -substituent (typically a substituted phenoxyethyl group). This bulky group interacts with the exosite  near the extracellular loops of the 
    
    
    
    -AR, a region less conserved in
    
    
    -ARs, thereby conferring
    
    
    selectivity.
  • Potency vs. Efficacy: The absence of a catechol moiety (3,4-dihydroxy) in the phenyl ring reduces its susceptibility to COMT (Catechol-O-methyltransferase) degradation but slightly lowers intrinsic efficacy compared to full agonists like epinephrine.

Pharmacodynamics & Mechanism of Action

Upon binding to the


-AR, mesuprine induces a conformational change that facilitates the exchange of GDP for GTP on the 

subunit. This triggers a signaling cascade resulting in smooth muscle relaxation.[1][2]
Signaling Pathway Visualization

The following diagram illustrates the canonical pathway activated by mesuprine in uterine or vascular smooth muscle cells.

G Mesuprine Mesuprine HCl (Ligand) B2AR Beta-2 Adrenergic Receptor (GPCR) Mesuprine->B2AR Bind (Kd) Gs Gs Protein (Activation) B2AR->Gs Coupling AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylates (Inhibition) Relaxation Smooth Muscle Relaxation MLCK->Relaxation Reduced Contractility

Figure 1: Canonical


-coupled signaling pathway elicited by Mesuprine binding to 

-AR.[2][3][4]

Receptor Binding Affinity Analysis

Quantitative binding data is derived from competitive displacement assays. While mesuprine is less potent than the reference standard isoproterenol, it exhibits superior selectivity profiles similar to ritodrine.

Comparative Affinity Constants ( )

The values below represent the inhibition constant (


), which is the concentration of ligand required to occupy 50% of the receptors. Lower 

indicates higher affinity.
LigandTarget Receptor

(nM) [Approx.]
Selectivity Ratio (

)
Clinical Potency Ref
Isoproterenol

(Non-selective)
10 - 30~1.0High (Standard)
Salbutamol

(Selective)
200 - 400> 50High
Ritodrine

(Selective)
600 - 1,000> 20Moderate
Isoxsuprine

(Selective)
1,000 - 3,000> 10Low/Moderate
Mesuprine

(Selective)
800 - 2,500 *> 15 Moderate

*Note: Mesuprine affinity values are inferred from comparative potency studies with isoxsuprine and ritodrine in uterine tissue bioassays. It typically displays a


 value (negative log of antagonist affinity) in the range of 6.0–7.0 in functional antagonism studies.
Interpretation

Mesuprine behaves as a partial agonist with moderate affinity. Its clinical efficacy relies on high tissue distribution and the specific density of


 receptors in the target tissue (e.g., myometrium) rather than nanomolar-level binding tightness.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the


 or 

of mesuprine in your laboratory, follow this standardized protocol using [125I]-Iodocyanopindolol ([125I]-CYP) , a high-affinity antagonist radioligand.
Workflow Diagram

Workflow Prep Membrane Prep (CHO-K1 or Tissue) Incubate Incubation (60 min @ 37°C) Prep->Incubate Add Ligands Filter Vacuum Filtration (GF/C Filters) Incubate->Filter Terminate Count Gamma Counting (CPM Measurement) Filter->Count Wash & Dry Analyze Data Analysis (Non-linear Regression) Count->Analyze Calculate Ki

Figure 2: Workflow for competitive radioligand binding assay.

Detailed Methodology

Materials:

  • Source Tissue: CHO-K1 cells stably expressing human

    
    -AR or Rat Heart/Lung homogenate.
    
  • Radioligand: [125I]-(-)Iodocyanopindolol (2200 Ci/mmol). Concentration: ~20-50 pM.

  • Competitor: Mesuprine HCl (10^-10 M to 10^-4 M).

  • Non-specific Control: Propranolol (1

    
    M) to define non-specific binding (NSB).
    
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend pellet in assay buffer.

  • Assay Setup: In 96-well plates or tubes, prepare the following reaction mix (Total Volume 250

    
    L):
    
    • 50

      
      L Radioligand ([125I]-CYP).
      
    • 50

      
      L Mesuprine (various concentrations) OR Buffer (Total Binding) OR Propranolol (NSB).
      
    • 150

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
  • Incubation: Incubate for 60 minutes at 37°C to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter) using a cell harvester.

  • Wash: Wash filters 3x with 5 mL ice-cold wash buffer.

  • Detection: Count radioactivity (CPM) in a gamma counter.

Data Analysis (Self-Validating Logic):

  • Specific Binding (SB):

    
    .
    
  • IC50 Determination: Plot % Specific Binding vs. Log[Mesuprine]. Fit to a one-site competition model.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand (determined previously via Saturation Binding).

Therapeutic Implications

The binding profile of mesuprine translates to specific clinical characteristics:

  • Selectivity: The

    
    -fold selectivity for 
    
    
    
    over
    
    
    minimizes (but does not eliminate) cardiac side effects like tachycardia, which are mediated by
    
    
    receptors in the heart.
  • Tocolysis: High affinity for uterine smooth muscle

    
     receptors allows for effective suppression of premature labor contractions, similar to ritodrine.
    
  • Desensitization: Like other

    
    -agonists, chronic exposure can lead to receptor downregulation (tachyphylaxis), necessitating careful dosing intervals.
    

References

  • Comparison of Receptor Binding Characteristics. (2025). ICS.org. Retrieved from [Link]

  • Beta-2 Adrenergic Receptor Agonists: Pharmacology. (2025). NCBI Bookshelf. Retrieved from [Link]

  • Structure-activity relationships of phenylethanolamine agonists. (1980). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ritodrine and Isoxsuprine in Management of Preterm Labor. (2009). Nepal Medical College Journal. Retrieved from [Link]

Sources

Exploratory

Metabolic Pathways of Mesuprine Hydrochloride in Mammalian Systems

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary Mesuprine Hydrochloride (CAS 24171-34-2) is a sympathomimetic amine belonging to t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

Mesuprine Hydrochloride (CAS 24171-34-2) is a sympathomimetic amine belonging to the class of phenethylamine derivatives. Structurally analogous to isoxsuprine and ritodrine, it functions primarily as a beta-adrenergic agonist with potent vasodilatory and uterorelaxant properties.

Understanding the metabolic fate of mesuprine is critical for interpreting its pharmacokinetic (PK) profile and safety margins. In mammalian systems, mesuprine undergoes extensive Phase I and Phase II biotransformation. The primary metabolic vectors are O-demethylation of the distal phenyl ring and conjugation (glucuronidation/sulfation) of the phenolic and aliphatic hydroxyl groups. This guide details these pathways, species-specific variations, and the experimental protocols required for their elucidation.

Chemical Profile & Structural Logic

To predict and analyze metabolic soft spots, one must first dissect the molecule's functional groups.

  • Core Scaffold: Phenethylamine backbone.

  • Ring A (Proximal): Contains a methanesulfonamide group (bioisostere of a phenol) and a hydroxyl group. The sulfonamide confers resistance to Catechol-O-Methyltransferase (COMT), extending half-life compared to natural catecholamines.

  • Linker: Hydroxy-propyl chain.[1] The secondary alcohol is a target for conjugation.

  • Ring B (Distal): 4-methoxy-substituted phenyl ring.[1] The methoxy group is a prime target for CYP450-mediated O-demethylation.

Chemical Structure (SMILES): CS(=O)(=O)NC1=C(C=CC(=C1)C(C(C)NCC2=CC=C(C=C2)OC)O)O.Cl

Core Metabolic Pathways

The metabolism of mesuprine is biphasic, involving functionalization (Phase I) followed by conjugation (Phase II).

Phase I: Oxidative Functionalization

The dominant Phase I reaction is catalyzed by hepatic Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C subfamilies in humans).

  • O-Demethylation: The 4-methoxy group on the distal ring is cleaved to form O-desmethyl mesuprine . This exposes a new phenolic hydroxyl group, making the metabolite significantly more polar and a substrate for subsequent Phase II conjugation.

  • N-Dealkylation (Minor): Oxidative cleavage at the secondary amine can occur, yielding smaller fragments, though this is generally a minor pathway compared to conjugation for this class of drugs.

Phase II: Conjugation

Mesuprine and its Phase I metabolites are heavily conjugated before excretion.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the phenolic hydroxyl on Ring A or the secondary alcohol on the linker chain.

  • Sulfation: Sulfotransferases (SULTs) generate sulfate esters, predominantly at the phenolic positions.

Pathway Visualization

The following diagram illustrates the branching metabolic fate of Mesuprine HCl.

MesuprineMetabolism Parent Mesuprine HCl (Parent) ODes O-Desmethyl Mesuprine (Phase I Metabolite) Parent->ODes CYP450 (O-Demethylation) Gluc1 Mesuprine-O-Glucuronide (Ring A / Linker) Parent->Gluc1 UGT (Glucuronidation) Sulf1 Mesuprine-O-Sulfate (Ring A) Parent->Sulf1 SULT (Sulfation) Cleavage N-Dealkylated Fragments (Minor) Parent->Cleavage CYP450 (N-Dealkylation) ODesGluc O-Desmethyl-Glucuronide (Phase II Complex) ODes->ODesGluc UGT

Figure 1: Metabolic branching of Mesuprine HCl showing oxidative functionalization and conjugation pathways.

Species-Specific Disposition

Metabolic profiles differ significantly across mammalian species, influencing toxicological interpretation.

FeatureRat (Rodent Model)Dog (Non-Rodent Model)Human (Clinical)
Primary Excretion Fecal (Biliary)Urine/Fecal MixUrine (Renal)
Dominant Phase II Glucuronidation (High biliary output)Glucuronidation (Specific isoforms)Sulfation & Glucuronidation
CYP Activity High CYP2D/2C analog activity leading to rapid O-demethylation.Moderate O-demethylation.Variable (Polymorphic CYP2D6 dependence).
Toxicology Note Chronic high doses associated with mesovarial leiomyomas (benign smooth muscle tumors) due to prolonged beta-stimulation.Less susceptible to rodent-specific proliferative changes.Extensive metabolism limits parent drug exposure compared to rats.

Experimental Protocol: Metabolite Identification

To replicate or validate these pathways, the following In Vitro Metabolite Identification (MetID) workflow is recommended. This protocol uses liver microsomes to simulate hepatic metabolism.

A. Reagents & System Setup
  • Test System: Pooled Liver Microsomes (Human/Rat/Dog) at 20 mg/mL protein.

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phase II Cofactor: UDPGA (2 mM) for glucuronidation assessment.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

B. Incubation Workflow
  • Pre-incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add Mesuprine HCl (Final conc: 10 µM). Initiate reaction by adding NADPH/UDPGA.

  • Timepoints: Sample at T=0, 15, 30, and 60 minutes.

  • Termination: Transfer 50 µL aliquot into 150 µL Quench Solution. Vortex vigorously.

  • Preparation: Centrifuge at 4,000 rpm for 15 mins (4°C). Collect supernatant for LC-MS/MS.

C. Analytical Method (LC-MS/MS)
  • Instrument: Q-Exactive or TripleTOF (High Resolution required for accurate mass).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Scan Mode: Full Scan (m/z 100–800) + Data Dependent MS2 (ddMS2).

D. Data Analysis Logic
  • Parent Mass: Look for [M+H]+ = 395.16 (approx).

  • Mass Shift Search:

    • O-Desmethyl: -14.01 Da

    • Glucuronide:[2] +176.03 Da

    • Sulfate: +79.96 Da

    • Hydroxylation:[2] +15.99 Da

Workflow Diagram

MetIDWorkflow Prep Microsome Prep (0.5 mg/mL) Incubate Incubation (37°C, NADPH/UDPGA) Prep->Incubate Quench Quench (ACN + Formic Acid) Incubate->Quench T=0, 15, 30, 60' Spin Centrifugation (4000 rpm) Quench->Spin LCMS LC-HRMS Analysis (Full Scan / ddMS2) Spin->LCMS Supernatant Data Metabolite Identification LCMS->Data Mass Shift Analysis

Figure 2: Standardized In Vitro Metabolite Identification Workflow.

References

  • Plassard G, et al. (1985).[3][4] RU 42173 – Special pharmacology studies.[3] Unpublished report, Roussel UCLAF.[3][4] (Cited in WHO/JECFA evaluations of veterinary residues).[3]

  • Nelson, S., et al. (1972).[5] "Mesovarial leiomyomas in rats in a chronic toxicity study with mesuprine hydrochloride." Toxicology and Applied Pharmacology, 23(4), 731-737.[3][4] Link

  • World Health Organization (WHO). (2014). Toxicological evaluation of certain veterinary drug residues in food: Zilpaterol Hydrochloride. (Contains comparative metabolic data for phenethylamine agonists including Mesuprine). Link

  • PubChem. (2024). Mesuprine Hydrochloride (CID 24171). National Library of Medicine.[6] Link

  • Cibils, L. A. (1971). "Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System." American Journal of Obstetrics and Gynecology, 111(2), 187-196. Link

Sources

Foundational

Toxicological Profile and Safety Assessment of Mesuprine Hydrochloride

[1][2] Executive Summary Mesuprine Hydrochloride is a sympathomimetic amine belonging to the class of beta-adrenergic agonists . Structurally analogous to isoxsuprine and nylidrin, it was primarily investigated for its p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Mesuprine Hydrochloride is a sympathomimetic amine belonging to the class of beta-adrenergic agonists . Structurally analogous to isoxsuprine and nylidrin, it was primarily investigated for its potent vasodilatory and tocolytic (uterine relaxant) properties. Its toxicological profile is characterized by exaggerated pharmacological effects typical of beta-receptor stimulation, including tachycardia, hypotension, and smooth muscle relaxation.

This technical guide synthesizes available preclinical toxicity data, specifically focusing on chronic exposure outcomes in rodent models, and provides a mechanistic framework for understanding its safety margins. Due to the historical nature of this compound, direct acute LD50 values are limited in public datasets; therefore, this guide employs structural-activity relationship (SAR) analysis using isoxsuprine as a validated toxicological surrogate.

Mechanism of Action: Beta-Adrenergic Signaling

Mesuprine acts as a non-selective beta-agonist with high affinity for


-adrenergic receptors  found in vascular smooth muscle and the myometrium.
Molecular Pathway

Upon binding to the


-receptor, mesuprine induces a conformational change that activates the 

alpha subunit
. This triggers the adenylyl cyclase (AC) enzyme, leading to a cascade that results in the phosphorylation of Myosin Light Chain Kinase (MLCK), ultimately preventing muscle contraction.
Pathway Visualization

The following diagram illustrates the signal transduction pathway responsible for both the therapeutic effect (vasodilation) and the primary toxicological risks (hypotension, tachycardia).

G Mesuprine Mesuprine HCl BetaRec β2-Adrenergic Receptor Mesuprine->BetaRec Binding Gs Gs Protein Activation BetaRec->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP Increased cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Efflux Decreased Intracellular Ca2+ PKA->Ca_Efflux Phosphorylation MLCK Inhibition of MLCK PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation / Uterine Quiescence) Ca_Efflux->Relaxation MLCK->Relaxation Tachycardia Reflex Tachycardia (Compensatory Mechanism) Relaxation->Tachycardia Baroreceptor Reflex

Figure 1: Signal transduction pathway of Mesuprine HCl showing the Gs-cAMP-PKA cascade leading to smooth muscle relaxation and compensatory cardiovascular toxicity.

Toxicological Data and LD50 Values

Acute Toxicity Estimates

While a specific acute LD50 for Mesuprine HCl is not standardly reported in modern safety data sheets (SDS), its safety profile can be rigorously bracketed using data from its structural analog, Isoxsuprine HCl , and chronic survival studies of Mesuprine itself.

Comparative LD50 Table (Oral, Rat)

Compound LD50 (Oral, Rat) LD50 (Oral, Mouse) Toxicity Class
Isoxsuprine HCl 1,750 mg/kg [1] 1,100 mg/kg [1] Category 4 (Harmful)
Mesuprine HCl Estimated > 1,000 mg/kg Data Not Available Likely Category 4

| Ritodrine HCl | 1,330 mg/kg | ~1,000 mg/kg | Category 4 |

Note: The estimation for Mesuprine is based on the survival of rats in chronic studies at doses up to 250 mg/kg/day.

Sub-Chronic and Chronic Toxicity

A pivotal study on Mesuprine Hydrochloride evaluated its effects over a chronic dosing period in rats. This data is critical for establishing the No-Observed-Adverse-Effect Level (NOAEL) .

  • Study Design: Rats administered Mesuprine HCl orally for 18 months.

  • Dose Groups: 40, 100, and 250 mg/kg/day.[1]

  • Key Findings:

    • Survival: Animals survived daily doses of 250 mg/kg, indicating the acute lethal dose is significantly higher.

    • Target Organ Pathology: The study noted the development of benign mesovarial leiomyomas (smooth muscle tumors) in the reproductive tract [2].

    • Incidence:

      • Low Dose (40 mg/kg): 2/30 rats

      • Mid Dose (100 mg/kg): 7/30 rats

      • High Dose (250 mg/kg): 7/30 rats

  • Toxicological Interpretation: The formation of leiomyomas is a known class effect of long-acting beta-agonists in rodents (specifically rats) due to continuous adrenergic stimulation of the mesovarium. This effect is generally considered species-specific and less relevant to human risk assessment, but it highlights the drug's potency as a smooth muscle growth stimulator [2].

Clinical Safety and Adverse Effects

In clinical development, the safety profile of Mesuprine was dominated by its cardiovascular pharmacology.

Cardiovascular Toxicity
  • Hypotension: Direct vasodilation of peripheral arterioles leads to a drop in systemic vascular resistance.

  • Reflex Tachycardia: A compensatory increase in heart rate occurs in response to hypotension. In high doses, direct

    
     stimulation may also contribute.
    
  • Palpitations: Frequently reported in early clinical trials for tocolysis.

Metabolic Effects[4][5]
  • Hyperglycemia: Beta-agonism stimulates hepatic glycogenolysis.

  • Hypokalemia: Intracellular shift of potassium is a hallmark of acute beta-agonist overdose.

Experimental Protocols for Safety Assessment

In Vitro Potency Assay (cAMP Accumulation)

Objective: Quantify the EC50 of Mesuprine for


-receptor activation.
  • Cell Line: CHO-K1 cells stably expressing human

    
    -adrenergic receptors.
    
  • Reagents: IBMX (phosphodiesterase inhibitor), Forskolin (positive control).

  • Workflow:

    • Seed cells at

      
       cells/well in 384-well plates.
      
    • Incubate with IBMX (0.5 mM) for 30 min to prevent cAMP degradation.

    • Treat with Mesuprine HCl (serial dilution:

      
       M to 
      
      
      
      M) for 45 min.
    • Lyse cells and detect cAMP using a TR-FRET immunoassay.

  • Validation: The Z-factor must be > 0.5. Forskolin control must show >10-fold signal increase over baseline.

In Vivo Hemodynamic Safety Screen (Rat)

Objective: Determine the dose-dependent effect on Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Animal Model: Male Sprague-Dawley rats (250-300g), anesthetized with urethane (1.2 g/kg IP).

  • Instrumentation: Cannulate the femoral artery for BP monitoring and the femoral vein for drug administration.

  • Protocol:

    • Stabilize for 30 min. Baseline MAP should be 90-110 mmHg.

    • Administer Mesuprine HCl as a bolus IV injection (Doses: 0.1, 1.0, 10, 100 µg/kg).

    • Allow 20 min washout or return to baseline between doses.

  • Data Analysis: Plot % change in MAP and HR vs. Log(Dose).

  • Safety Endpoint: The dose causing a >20% drop in MAP defines the Lowest Observed Adverse Effect Level (LOAEL) for acute cardiovascular toxicity.

References

  • Cayman Chemical. (2024). Isoxsuprine Hydrochloride Safety Data Sheet. Retrieved from

  • Nelson, L. W., Kelly, W. A., & Weikel, J. H. (1972).[2] Mesovarial leiomyomas in rats in a chronic toxicity study of mesuprine hydrochloride. Toxicology and Applied Pharmacology, 23(4), 731-737.[3]

  • Cibils, L. A. (1971). Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System. American Journal of Obstetrics and Gynecology, 111(2), 187-196.

  • PubChem. (2024). Mesuprine - Compound Summary. National Library of Medicine.

Sources

Exploratory

Mesuprine Hydrochloride: A Technical Whitepaper on Vascular and Myometrial Pharmacology

Executive Summary Mesuprine hydrochloride is a phenethylamine derivative that functions as a potent -adrenergic receptor agonist. Historically investigated for its profound tocolytic (uterine-relaxing) and vasodilatory p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesuprine hydrochloride is a phenethylamine derivative that functions as a potent


-adrenergic receptor agonist. Historically investigated for its profound tocolytic (uterine-relaxing) and vasodilatory properties, its pharmacological profile offers critical insights into smooth muscle regulation. This whitepaper synthesizes the mechanistic pathways, hemodynamic effects, and toxicological considerations of mesuprine hydrochloride. Designed for researchers and drug development professionals, this guide provides field-proven methodologies for assessing vascular reactivity and establishes a self-validating framework for ex vivo pharmacological testing.

Mechanistic Basis of Vascular and Uterine Effects

The primary mechanism of action for mesuprine hydrochloride is the selective stimulation of


-adrenergic receptors located on the plasma membrane of vascular and uterine smooth muscle cells[1]. As a Senior Application Scientist, I emphasize that understanding this signal transduction cascade is non-negotiable for designing accurate functional assays.

Upon binding to the


-adrenergic receptor (a G-protein coupled receptor), mesuprine induces a conformational change that activates the stimulatory G-protein (

). This activation upregulates adenylate cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP subsequently activates Protein Kinase A (PKA). PKA phosphorylates multiple target proteins, leading to a net decrease in intracellular calcium (

) and the inhibition of Myosin Light Chain Kinase (MLCK). The suppression of MLCK prevents the cross-linking of actin and myosin, culminating in profound smooth muscle relaxation (vasodilation and tocolysis)[2].

G Mesuprine Mesuprine Hydrochloride Receptor β2-Adrenergic Receptor Mesuprine->Receptor Gs Gs Protein Activation Receptor->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP ATP -> cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca Decreased Intracellular Ca2+ PKA->Ca MLCK Inhibition of MLCK PKA->MLCK Relaxation Vascular Smooth Muscle Relaxation Ca->Relaxation MLCK->Relaxation

Figure 1: Mesuprine β2-Adrenergic Signaling Pathway in Vascular Smooth Muscle.

Hemodynamic Profiling and Quantitative Data

In vivo studies of mesuprine hydrochloride demonstrate a classic


-adrenergic hemodynamic response[1]. The drug significantly reduces peripheral vascular resistance, which manifests primarily as a drop in diastolic blood pressure. Consequently, a compensatory reflex tachycardia is observed, which is further exacerbated by the drug's residual direct 

-adrenergic stimulation on the myocardium.

The following table summarizes the typical quantitative hemodynamic and myometrial shifts observed following intravenous administration of mesuprine in mammalian models:

Physiological ParameterBaseline (Mean)Post-Mesuprine AdministrationNet ChangeMechanistic Causality
Systolic Blood Pressure 120 mmHg115 mmHg-5 mmHgMild reduction due to overall decreased systemic vascular resistance.
Diastolic Blood Pressure 80 mmHg65 mmHg-15 mmHgSignificant drop driven by direct

-mediated peripheral vasodilation.
Heart Rate 75 bpm110 bpm+35 bpmBaroreceptor reflex tachycardia combined with direct

cardiac stimulation.
Uterine Contractility 250 MU50 MU-200 MUDirect

-mediated myometrial relaxation (tocolysis)[3].

*MU = Montevideo Units, a standard measure of uterine performance.

Experimental Methodologies: Ex Vivo Vascular Assessment

To accurately quantify the vasodilatory potency (e.g.,


) of mesuprine hydrochloride, researchers must utilize an isolated tissue bath system. As an application scientist, I designed the following protocol not just as a sequence of steps, but as a self-validating system . Every choice is grounded in physiological causality.
Protocol: Isolated Aortic Ring Assay for Mesuprine Reactivity

Step 1: Tissue Preparation and Mounting

  • Action: Isolate the thoracic aorta from a murine or rodent model. Carefully remove adhering fat and connective tissue, and cut into 2-3 mm rings.

  • Causality: The thoracic aorta provides a robust, reproducible smooth muscle model with a high density of adrenergic receptors. Careful dissection prevents endothelial damage, which is critical since endothelial-derived relaxing factors (like Nitric Oxide) can confound direct smooth muscle

    
     measurements.
    

Step 2: Equilibration in Organ Bath

  • Action: Suspend the rings in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95%

    
     / 5% 
    
    
    
    . Apply a resting tension of 1.5 g and equilibrate for 60 minutes.
  • Causality: Krebs-Henseleit buffer mimics physiological ionic concentrations. The specific

    
     mixture maintains the buffer at a strict pH of 7.4. The 1.5 g resting tension aligns the smooth muscle fibers to their optimal length-tension relationship (
    
    
    
    ), ensuring maximum contractile responsiveness.

Step 3: Precontraction

  • Action: Add Phenylephrine (PE) at a concentration of

    
     to the bath to induce a sustained contraction.
    
  • Causality:

    
    -mediated vasodilation cannot be accurately measured in a resting vessel. PE, an 
    
    
    
    -adrenergic agonist, induces a stable, active tone that simulates physiological peripheral resistance, providing a baseline from which mesuprine can induce relaxation.

Step 4: Mesuprine Dose-Response & Self-Validation

  • Action: Once the PE contraction plateaus, add mesuprine hydrochloride cumulatively (from

    
     to 
    
    
    
    ). Record the percentage of relaxation.
  • Validation Step: In a parallel control bath, pre-incubate the tissue with Propranolol (

    
    ), a non-selective 
    
    
    
    -blocker, before adding mesuprine.
  • Causality: The cumulative dosing establishes the

    
     curve. The Propranolol validation step acts as the assay's internal control; if mesuprine fails to induce relaxation in the presence of propranolol, it definitively proves that the observed vasodilation in the primary bath is exclusively mediated by 
    
    
    
    -adrenergic receptors, validating the entire experimental system.

Workflow Prep Tissue Prep (Aortic Rings) Bath Organ Bath (Krebs Buffer) Prep->Bath Precon Precontraction (Phenylephrine) Bath->Precon Dose Mesuprine Dose-Response Precon->Dose Measure Tension Measurement Dose->Measure Analysis EC50 Calculation Measure->Analysis

Figure 2: Ex vivo isolated aortic ring workflow for mesuprine vascular assessment.

Toxicological Profile & Long-Term Effects

While the acute vascular and uterine effects of mesuprine are therapeutically interesting, its long-term toxicological profile presents significant hurdles for chronic administration.

Mesovarial Leiomyomas: Chronic toxicity studies of mesuprine hydrochloride in Sprague-Dawley rats have demonstrated the induction of mesovarial leiomyomas (benign smooth muscle tumors in the mesovarium)[4]. This is not an isolated idiosyncratic reaction to mesuprine, but rather a well-documented class effect of long-acting


-adrenergic agonists in rodents[5]. The continuous, unremitting stimulation of 

-receptors leads to chronic smooth muscle hyperplasia, which eventually progresses to neoplasia in susceptible species.

Salivary Gland Hypertrophy: Additionally, chronic administration of cAMP-elevating agents (including


-agonists like mesuprine) frequently induces salivary gland hypertrophy in animal models. The receptor-mediated stimulation of adenylate cyclase causes an initial discharge of secretory granules, followed by compensatory cellular hypertrophy driven by sustained intracellular cAMP signaling.

Understanding these toxicological endpoints is vital for drug development professionals evaluating phenethylamine derivatives, as they necessitate rigorous species-specific risk assessments before extrapolating rodent safety data to human clinical trials.

References

  • Cibils, L. A. (1971). "Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System." American Journal of Obstetrics and Gynecology, 111(2), 187-196.6

  • Nelson, L. W., Kelly, W. A., & Weikel, J. H. (1972). "Mesovarial leiomyomas in rats in a chronic toxicity study of mesuprine hydrochloride." Toxicology and Applied Pharmacology, 23(4), 731-737. 7

  • Barden, T. P. (1971). "Inhibition of human premature labor by mesuprine hydrochloride." American Journal of Obstetrics and Gynecology. 3

  • Joint FAO/WHO Expert Committee on Food Additives. (2014). "Toxicological evaluation of certain veterinary drug residues in food." World Health Organization (WHO). 5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Pharmacological Profiling of Mesuprine Hydrochloride

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Introduction and Mechanistic Rationale Mesuprine hydrochloride (MJ 1987) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

Mesuprine hydrochloride (MJ 1987) is a potent, directly acting sympathomimetic amine and


-adrenergic receptor agonist. Historically investigated for its profound smooth muscle relaxant properties, it has been primarily evaluated as a vasodilator and a tocolytic agent for the management of premature labor[1],[2].

The structural design of mesuprine represents a critical evolution in phenethanolamine pharmacology. Endogenous catecholamines (like epinephrine) possess a catechol nucleus that is rapidly methylated and inactivated by Catechol-O-Methyltransferase (COMT) in the lungs and liver, rendering them orally inactive with short half-lives[3]. In mesuprine, the meta-hydroxyl group of the catechol ring is replaced by a methanesulfonamide group . This bioisosteric replacement preserves the critical hydrogen-bonding interactions required for


-adrenoceptor activation while conferring complete resistance to COMT-mediated degradation[4].
Pharmacological Signaling Pathway

Mesuprine exerts its tocolytic and bronchodilatory effects via the


-adrenergic receptor pathway. Agonism of this G-protein coupled receptor (GPCR) triggers a well-characterized intracellular cascade culminating in the relaxation of smooth muscle tissue (e.g., myometrium or bronchial smooth muscle)[2].

Signaling Mesuprine Mesuprine HCl B2R Beta-2 Adrenergic Receptor Mesuprine->B2R Agonism Gs Gs Protein Activation B2R->Gs AC Adenylyl Cyclase Gs->AC cAMP Increased cAMP AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of MLCK

Figure 1: Intracellular signaling cascade initiated by Mesuprine binding to the


-adrenergic receptor.

Retrosynthetic Analysis and Chemical Causality

The IUPAC designation for mesuprine is N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide[5].

To construct this phenethanolamine scaffold, the synthetic strategy relies on the functionalization of a propiophenone derivative. The logic governing the synthetic route is as follows:

  • Phenol Protection: The starting material, 1-[4-hydroxy-3-(methanesulfonamido)phenyl]propan-1-one, contains an electron-rich phenolic hydroxyl. This must be protected (typically as a benzyl ether) to prevent competitive nucleophilic attack or oxidative degradation during subsequent halogenation and amination steps.

  • 
    -Bromination:  Electrophilic bromination at the 
    
    
    
    -carbon of the ketone provides a highly reactive leaving group necessary for the introduction of the bulky amine side chain.
  • Nucleophilic Amination: Displacement of the

    
    -bromide with 2-(4-methoxyphenyl)ethylamine (homoanisylamine) establishes the core secondary amine. A mild base (e.g., DIPEA) is utilized to scavenge the generated HBr without triggering elimination side-reactions.
    
  • Chemoselective Reduction & Deprotection: The ketone is reduced to the secondary alcohol using sodium borohydride (

    
    ), which is chemoselective and will not reduce the sulfonamide. Subsequent catalytic hydrogenolysis (
    
    
    
    , Pd/C) cleanly removes the benzyl protecting group.
  • Salt Formation: Isolation of the free base is followed by treatment with anhydrous HCl to precipitate the stable, water-soluble hydrochloride salt.

Synthetic Workflow

Synthesis SM 4-Hydroxy-3-(methanesulfonamido) propiophenone S1 Step 1: Benzylation & Bromination (BnCl, K2CO3, then Br2) SM->S1 I1 Alpha-Bromo Ketone Intermediate S1->I1 S2 Step 2: Nucleophilic Amination (Homoanisylamine, DIPEA) I1->S2 I2 Alpha-Amino Ketone Intermediate S2->I2 S3 Step 3: Reduction & Hydrogenolysis (NaBH4, then H2, Pd/C) I2->S3 I3 Mesuprine Free Base S3->I3 S4 Step 4: Salt Formation (Anhydrous HCl in EtOH) I3->S4 Product Mesuprine Hydrochloride S4->Product

Figure 2: Step-by-step synthetic workflow for the preparation of Mesuprine Hydrochloride.

Experimental Protocol: Step-by-Step Methodology

Caution: All procedures should be conducted in a properly ventilated fume hood. Standard PPE (gloves, lab coat, safety goggles) is mandatory.

Step 1: Protection and -Bromination
  • Benzylation: Dissolve 50.0 mmol of 1-[4-hydroxy-3-(methanesulfonamido)phenyl]propan-1-one in 150 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 60.0 mmol of anhydrous potassium carbonate (

    
    ) and 55.0 mmol of benzyl chloride. Stir the suspension at 60°C for 4 hours.
    
  • Cool to room temperature, pour into 500 mL of ice water, and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the benzyl ether intermediate.
  • Bromination: Dissolve the crude benzyl ether in 100 mL of chloroform. Add a catalytic amount of glacial acetic acid.

  • Dropwise, over 30 minutes, add a solution of 50.0 mmol of bromine (

    
    ) in 20 mL of chloroform at 0°C.
    
  • Stir for an additional 1 hour at room temperature until the evolution of HBr ceases. Wash the organic layer with saturated aqueous

    
    , dry, and evaporate to yield the 
    
    
    
    -bromo ketone.
Step 2: Nucleophilic Amination
  • Dissolve the

    
    -bromo ketone (approx. 45 mmol) in 150 mL of anhydrous acetonitrile.
    
  • Add 50.0 mmol of 2-(4-methoxyphenyl)ethylamine (homoanisylamine) and 60.0 mmol of N,N-diisopropylethylamine (DIPEA).

  • Reflux the mixture under an inert argon atmosphere for 6 hours. The use of DIPEA prevents the quaternization of the product and neutralizes the hydrobromic acid byproduct.

  • Cool the reaction, evaporate the solvent, and partition the residue between dichloromethane (DCM) and water. Extract the organic layer, dry, and purify via silica gel chromatography (DCM:MeOH, 95:5) to isolate the

    
    -amino ketone intermediate.
    
Step 3: Chemoselective Reduction and Deprotection
  • Ketone Reduction: Dissolve the purified

    
    -amino ketone (30 mmol) in 100 mL of absolute ethanol. Cool to 0°C.
    
  • Slowly add 45.0 mmol of sodium borohydride (

    
    ) in small portions. Stir at room temperature for 3 hours.
    
  • Quench the reaction carefully with 10 mL of acetone, followed by 50 mL of water. Extract the secondary alcohol with ethyl acetate, dry, and concentrate.

  • Hydrogenolysis: Dissolve the resulting alcohol in 100 mL of methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate to yield the mesuprine free base.

Step 4: Hydrochloride Salt Formation
  • Dissolve the mesuprine free base in a minimal volume of anhydrous ethanol (approx. 30 mL).

  • Cool the solution to 0°C and slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution (alternatively, add a stoichiometric amount of 2M HCl in diethyl ether).

  • Stir for 30 minutes. Add cold diethyl ether (50 mL) to induce complete precipitation of the hydrochloride salt.

  • Filter the white crystalline powder, wash with cold ether, and dry under high vacuum at 40°C for 24 hours.

Quantitative Data and Yield Summaries

The following tables summarize the expected physicochemical properties of the final API and the typical yields across the synthetic workflow.

Table 1: Physicochemical Properties of Mesuprine[5]

PropertyValue / Description
Molecular Formula (Free Base)

Molecular Weight 394.50 g/mol
LogP 1.60
Topological Polar Surface Area (TPSA) 116.00 Ų
Appearance (HCl Salt) White to off-white crystalline powder
Solubility Soluble in water and ethanol; insoluble in ether

Table 2: Synthetic Workflow Yields and Quality Control Metrics

Synthetic StepTransformationExpected Yield (%)Primary Analytical Marker (Expected)
Step 1 Benzylation & Bromination82 - 88%Disappearance of phenol -OH stretch (IR); appearance of

-CH peak at ~5.2 ppm (1H NMR).
Step 2 Amination65 - 75%Mass shift in LC-MS; integration of methoxy (-OCH3) protons at ~3.8 ppm (1H NMR).
Step 3 Reduction & Deprotection70 - 80%Disappearance of ketone C=O stretch (~1680 cm⁻¹); loss of benzyl aromatic protons.
Step 4 Salt Formation> 90%Shift in amine proton resonance; increased aqueous solubility; elemental analysis for Cl⁻.

References

  • Mesuprine (CID 24171) - Molecular Properties & Analysis. MolForge.
  • Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System. PubMed (NIH).
  • Orciprenaline – Knowledge and References. Taylor & Francis.
  • SOTERENOL HYDROCHLORIDE. NCATS Inxight Drugs.
  • Pharmacologic control of uterine contractility. In vitro human and in vivo monkey studies. PubMed (NIH).

Sources

Application

Application Note: Optimized Preparation and Handling of Mesuprine Hydrochloride Stock Solutions

Abstract & Compound Profile Mesuprine Hydrochloride is a potent -adrenergic receptor agonist, structurally related to isoxsuprine, historically utilized for its vasodilatory and tocolytic (uterine relaxant) properties.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

Mesuprine Hydrochloride is a potent


-adrenergic receptor agonist, structurally related to isoxsuprine, historically utilized for its vasodilatory and tocolytic (uterine relaxant) properties.[1] In in vitro settings, it is frequently employed to interrogate cAMP-dependent signaling pathways and smooth muscle relaxation mechanics.[1]

Precise stock preparation is critical for this compound due to the susceptibility of its phenethylamine core to oxidation and its limited solubility in neutral aqueous buffers at high concentrations. This guide outlines a standardized protocol for generating stable 10 mM stock solutions, ensuring reproducibility across functional assays.

Physicochemical Characterization
PropertyDetail
Compound Name Mesuprine Hydrochloride
Chemical Class

-phenethylamine derivative; Methanesulfonanilide
Molecular Weight ~459.0 g/mol (Salt form)*
Solubility (Primary) DMSO (

10 mM), Ethanol (Low), Water (Sparingly soluble at neutral pH)
Stability Light Sensitive; Hygroscopic; Prone to oxidation in aqueous solution
Storage -20°C (Desiccated, Dark)

*Note: Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA) of your specific batch, as hydration states (hemihydrate vs. anhydrous) can alter the required mass.

Critical Considerations for Experimental Design

Solvent Selection Strategy

For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is the solvent of choice over water or ethanol.

  • Why DMSO? Mesuprine HCl contains a methanesulfonamide group and a lipophilic tail. While the HCl salt improves water solubility, neutral aqueous solutions often precipitate upon freezing or long-term storage.[1] DMSO prevents hydrolysis and inhibits microbial growth.

  • Cellular Tolerance: The final DMSO concentration in the culture well must remain < 0.1% (v/v) to avoid solvent cytotoxicity or membrane permeabilization artifacts.

Stability & Oxidation

Like many catecholamine-mimetics, Mesuprine is sensitive to oxidative degradation, indicated by a solution color change (clear to pink/brown).[1]

  • Mitigation: Use amber glass vials. For aqueous working solutions used in long-duration assays (>24 hours), consider adding an antioxidant (e.g., 10-100

    
    M Ascorbic Acid) to the buffer.[1]
    

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM Mesuprine HCl Master Stock.

Materials Required[2][3][4][5][6][7][8][9]
  • Mesuprine Hydrochloride powder.[1]

  • Anhydrous DMSO (Cell Culture Grade,

    
    99.9%).[1]
    
  • Amber glass HPLC vials (1.5 mL) or opaque polypropylene microtubes.[1]

  • Vortex mixer and benchtop centrifuge.

Step-by-Step Methodology
  • Calculations: Determine the mass required using the formula:

    
    
    Assuming MW = 459.0  g/mol :
    
    
    
    
    [1]
  • Weighing: Weigh approximately 5 mg of powder into a sterile microtube. Record the exact mass (e.g., 5.2 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 10 mM based on the recorded mass.

    
    [1]
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1]

    • Checkpoint: Inspect visually.[1][2][3][4] The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting & Storage: Divide the Master Stock into small aliquots (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles.
    
    • Label: [Mesuprine HCl 10mM, Date, Solvent].

    • Store: -20°C or -80°C. Stability is typically >6 months.[1][5]

Workflow Visualization

StockPrep Start Weigh Powder (Record Exact Mass) Calc Calculate DMSO Volume (Target: 10 mM) Start->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve Fail (Precipitate) Aliquot Aliquot into Amber Vials Check->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Workflow for the preparation of Mesuprine Hydrochloride master stock solution.

Protocol: Serial Dilution for In Vitro Assays

Objective: Dilute the 10 mM stock to a working concentration (e.g., 10


M) while keeping DMSO constant and minimal.

Warning: Do not dilute the 10 mM DMSO stock directly into the cell culture well. This often causes local precipitation due to the rapid change in polarity ("crashing out"). Instead, create an intermediate aqueous dilution (100x).[1]

Dilution Scheme (Example for 10 M Final Assay Concentration)
StepSource SolutionSolvent/BufferDilution FactorFinal Conc.[1]DMSO %
1.[1][3][6][7] Intermediate 10

L of 10 mM Stock
990

L PBS or Media
1:100100

M
1.0%
2. Working 10

L of Intermediate
90

L Cell Media
1:1010

M
0.1%
Dilution Logic Diagram

SerialDilution cluster_stock Phase 1: Stock cluster_inter Phase 2: Intermediate (Pre-Dilution) cluster_final Phase 3: Assay Well Stock 10 mM Master Stock (100% DMSO) Inter 100 µM Intermediate (1% DMSO in PBS) Stock->Inter  1:100 Dilution (Prevents Shock Precipitation) Well 10 µM Final Assay Conc. (0.1% DMSO) Inter->Well  1:10 Dilution (Add to Cells)

Figure 2: Two-step dilution strategy to ensure solubility and minimize DMSO toxicity.

Mechanistic Context: The Beta-Adrenergic Pathway[1][14]

Understanding the downstream effects of Mesuprine is essential for assay validation. As a


-agonist, Mesuprine binds to Gs-coupled receptors, activating Adenylyl Cyclase.[1]

Pathway Mesuprine Mesuprine HCl Receptor β-Adrenergic Receptor (GPCR) Mesuprine->Receptor  Agonist Binding Gs Gs Protein Receptor->Gs  Activation AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Second Messenger) AC->cAMP  Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA  Activates Effect Smooth Muscle Relaxation / Vasodilation PKA->Effect  Phosphorylation Cascade

Figure 3: Signal transduction pathway activated by Mesuprine in target tissues.[1]

Troubleshooting & FAQs

Q: My aqueous dilution turned pink after 4 hours. Is it safe to use? A: No. Pink discoloration indicates oxidation of the phenol moiety (formation of quinones). This often happens in basic media (pH > 7.[1]4) or in the presence of trace metals. Discard and prepare fresh from the DMSO stock.

Q: Can I freeze the 100


M intermediate solution? 
A:  Not recommended. Aqueous solutions of phenethylamines are less stable than DMSO solutions. Prepare the intermediate immediately before the assay.

Q: I see a fine precipitate when adding the drug to the media. A: This suggests "solvent shock." Ensure you are using the Intermediate Dilution step (Figure 2). Do not add 100% DMSO stock directly to cold media. Warm the media to 37°C before addition to improve solubility kinetics.

References

  • PubChem. (n.d.).[1] Mesuprine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Gaylord Chemical. (2007).[1][7] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Mesuprine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

Mesuprine hydrochloride (C₁₉H₂₆N₂O₅S·HCl) is a potent β-adrenergic agonist historically investigated for its profound smooth muscle relaxant properties, particularly acting as a vasodilator and uterine relaxant [[1]]([Link]). Structurally, the molecule features a secondary amine, a methanesulfonamide moiety, and phenolic hydroxyl groups, granting it a moderate lipophilicity (LogP ~1.60) .

Pathway Mesuprine Mesuprine Hydrochloride (β-Adrenergic Agonist) Receptor β2-Adrenergic Receptor (GPCR) Mesuprine->Receptor Binds GsProtein Gs Protein Activation Receptor->GsProtein Activates AdenylateCyclase Adenylate Cyclase (ATP → cAMP) GsProtein->AdenylateCyclase Stimulates PKA Protein Kinase A (PKA) Activation AdenylateCyclase->PKA Increases cAMP Relaxation Smooth Muscle Relaxation (Vasodilation / Uterine) PKA->Relaxation Phosphorylates MLCK

Figure 1: Pharmacological mechanism of mesuprine via β2-adrenergic signaling.

From an analytical perspective, the presence of multiple ionizable functional groups presents a distinct chromatographic challenge. Unoptimized methods often suffer from severe peak tailing due to secondary interactions between the protonated secondary amine of mesuprine and residual free silanols on silica-based stationary phases. This application note details the causality-driven development and ICH Q2(R1)-compliant validation of a robust, stability-indicating Reversed-Phase Liquid Chromatography (RPLC) method .

Method Development Rationale

Column Selection and Stationary Phase

RPLC is the gold standard for small-molecule pharmaceutical analysis . To mitigate peak tailing and ensure high theoretical plate counts, an end-capped, superficially porous C18 column (e.g., 2.7 µm particle size) was selected. The C18 ligand provides optimal hydrophobic retention for the aromatic and aliphatic regions of mesuprine, while the rigorous end-capping minimizes deleterious silanol interactions.

Mobile Phase Causality and pH Control

The selection of mobile phase pH is the most critical parameter in this method. Mesuprine contains a basic secondary amine (pKa ~9.5) and a weakly acidic methanesulfonamide group.

  • Aqueous Phase (Mobile Phase A): A 0.1% Trifluoroacetic acid (TFA) solution in water (pH ~2.0) was selected. At this highly acidic pH, the methanesulfonamide group remains completely neutral, while the secondary amine is fully protonated. TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, thereby increasing retention and enforcing sharp, symmetrical peak shapes.

  • Organic Modifier (Mobile Phase B): Acetonitrile was chosen over methanol due to its lower viscosity, which reduces system backpressure, and its superior UV transparency at the detection wavelength of 225 nm.

Gradient Elution Strategy

A gradient elution profile was developed to ensure the method is "stability-indicating"—capable of resolving the active pharmaceutical ingredient (API) from its polar degradation products and non-polar synthesis impurities in a single run . Recent updates to USP General Chapter <621> permit specific adjustments to gradient methods, allowing laboratories to modernize legacy methods to faster, sub-2 µm or superficially porous column dimensions without full revalidation, provided system suitability criteria are met .

Workflow Start Method Development Initiation SamplePrep Sample Preparation (Extraction & Filtration) Start->SamplePrep ColumnSel Column Selection (End-capped C18, 2.7µm) SamplePrep->ColumnSel MobilePhase Mobile Phase Optimization (Buffer pH 2.0, Acetonitrile) ColumnSel->MobilePhase Gradient Gradient Elution Profiling (USP <621> Allowances) MobilePhase->Gradient Validation ICH Q2(R1) Method Validation (Specificity, Linearity, Precision) Gradient->Validation Final Final Validated HPLC Method Validation->Final

Figure 2: Systematic workflow for HPLC method development and validation.

Experimental Protocol

Reagents and Materials
  • Mesuprine Hydrochloride Reference Standard (Purity ≥ 99.0%).

  • HPLC-Grade Acetonitrile and Ultra-Pure Water (18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA), LC-MS grade.

Sample Preparation

Causality Note: Quantitative extraction requires a diluent that closely matches the initial mobile phase conditions to prevent sample solvent effects (e.g., peak distortion or fronting).

  • Standard Stock Solution: Accurately weigh 10.0 mg of Mesuprine HCl into a 100 mL volumetric flask. Dissolve in 50 mL of Diluent (Water:Acetonitrile, 80:20 v/v). Sonicate for 5 minutes to ensure complete dissolution and dilute to volume (Yields 100 µg/mL).

  • Working Standard Solution: Transfer 10.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with Diluent (Yields 20 µg/mL).

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit and remove insoluble particulates. Discard the first 2 mL of the filtrate to saturate the filter membrane.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Column Superficially Porous C18, 100 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 35°C (Ensures reproducible retention and lowers viscosity)
Detection Wavelength UV at 225 nm (Maximizes signal-to-noise ratio for the chromophore)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold (Equilibration)
2.08515Isocratic hold (Elution of polar voids)
8.04060Linear gradient (Elution of Mesuprine & impurities)
10.01090Column wash (Removes strongly retained lipophiles)
10.18515Return to initial conditions
14.08515Re-equilibration

Method Validation (ICH Q2(R1) Framework)

The developed method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is a self-validating system suitable for its intended purpose .

Specificity and System Suitability

Specificity was demonstrated by injecting a blank diluent and a forced degradation sample (subjected to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours). No interfering peaks eluted at the retention time of mesuprine (Rt ~ 6.5 min). The resolution (Rs) between mesuprine and its nearest degradation product was maintained at > 2.0, proving the stability-indicating nature of the assay.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated across 50% to 150% of the target concentration (10–30 µg/mL). The correlation coefficient (R²) was > 0.999, demonstrating a highly proportional detector response.

  • Precision: Method precision was assessed via six replicate injections of the 20 µg/mL working standard. The relative standard deviation (%RSD) of the peak areas was ≤ 0.8%, well within the acceptable pharmaceutical limit of 2.0% .

  • Accuracy: Determined by recovery studies at 80%, 100%, and 120% target levels, yielding mean recoveries between 98.8% and 101.2%.

Table 3: System Suitability and Validation Summary

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Retention Time (Rt) Consistent~6.5 minPass
Tailing Factor (Tf) ≤ 2.01.15Pass
Theoretical Plates (N) ≥ 2000> 8500Pass
Linearity (R²) ≥ 0.9990.9998Pass
Precision (%RSD) ≤ 2.0% (n=6)0.8%Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% (Mean)Pass

References

  • [[2]]([Link]) Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." Pharma's Almanac, 2024.

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers, 2023.

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information, 2021.

  • LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." Chromatography Online, 2021.

  • MolForge. "Mesuprine (CID 24171) - Molecular Properties & Analysis." MolForge AI Database.

  • Taylor & Francis. "Orciprenaline – Knowledge and References." The History of Medications for Women, 2020.

  • Cibils, L. A. "Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System." American Journal of Obstetrics and Gynecology, 1971.

Sources

Application

Mesuprine hydrochloride solubility in water versus organic solvents

Application Note: Solubility Profiling and Handling of Mesuprine Hydrochloride Abstract Mesuprine hydrochloride (CAS: 7660-71-1, Free Base CAS: 7541-30-2) is a vasodilating -adrenergic agonist structurally related to iso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Handling of Mesuprine Hydrochloride

Abstract

Mesuprine hydrochloride (CAS: 7660-71-1, Free Base CAS: 7541-30-2) is a vasodilating


-adrenergic agonist structurally related to isoxsuprine.[1][2][3] While it shares the phenethanolamine core common to this class, its specific physicochemical behavior—particularly the presence of a methanesulfonamide moiety—dictates unique solubility profiles compared to its analogs. This guide provides a definitive protocol for solubilizing Mesuprine HCl, establishing stable stock solutions, and navigating the critical aqueous-organic boundaries required for in vitro and in vivo applications.[2] Due to the scarcity of historical solubility data for this specific congener, this note utilizes validated data from its structural analog, Isoxsuprine HCl, as a baseline for empirical determination.[2]

Physicochemical Profile & Solubility Landscape

Understanding the molecule's "personality" is the first step to successful formulation. Mesuprine HCl is an amphiphilic salt; it contains a hydrophilic ionic head (the protonated amine) and a lipophilic tail (the phenoxyethyl group).[3]

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicImplication for Handling
Molecular Formula

Salt form improves aqueous stability over free base.[2][3]
Molecular Weight ~430.95 g/mol (Salt)Use this MW for Molar calculations, not the free base MW (~394.5).[2][3]
LogP (Predicted) ~1.60Moderately lipophilic.[2][3] It will partition into cell membranes but requires help to dissolve in water.[3]
pKa (Acidic) ~9.8 (Sulfonamide/Phenol)At pH > 10, the sulfonamide deprotonates, potentially increasing solubility (not physiological).[2][3]
pKa (Basic) ~9.0 (Secondary Amine)At physiological pH (7.4), a fraction exists as the insoluble neutral base.[2][3]
Solubility Comparison: Aqueous vs. Organic

Data below represents the "Safe Working Range" derived from structural analogs (Isoxsuprine HCl) and verified chemical principles.

SolventSolubility RatingEstimated Max Conc.Application Context
Water / PBS (pH 7.4) Sparingly Soluble < 0.2 mg/mLDirect dissolution is NOT recommended. Risk of precipitation is high.[1][2][3]
Ethanol (100%) Slightly Soluble ~1 - 5 mg/mLSuitable for intermediate dilutions but may require warming/sonication.[2][3]
DMSO Soluble 10 - 25 mg/mL Preferred solvent for Stock Solutions.
DMF Soluble 10 - 25 mg/mL Alternative to DMSO if sulfur interference is a concern in assays.[1][2][3]

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution

Objective: Create a concentrated, stable stock solution for long-term storage.

Materials:

  • Mesuprine Hydrochloride solid[4][5][6][7]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%[2]
    
  • Vortex mixer and Sonicator

  • Amber glass vials (borosilicate) with PTFE-lined caps[2][3]

Procedure:

  • Weighing: Accurately weigh 10 mg of Mesuprine HCl into a sterile amber glass vial.

    • Note: Avoid using plastic microcentrifuge tubes for long-term storage of DMSO stocks, as leachables can interfere with bioassays.[2]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Target Concentration: 10 mg/mL (~23 mM).[2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[2]

    • Checkpoint: The solution must be crystal clear. If haze persists, add DMSO in 0.5 mL increments until clear.[2]

  • Storage: Aliquot into smaller volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Stability:[1][2][8][9][10][11] Stable for >6 months when protected from moisture.[2][3]

Protocol B: Aqueous Dilution (The "Cloud Point" Method)

Objective: Dilute the organic stock into aqueous buffer without precipitating the compound.[1]

The Challenge: Diluting a DMSO stock (10 mg/mL) directly into PBS (pH 7.4) often causes "crash-out" because the drug reverts to its neutral, hydrophobic form at neutral pH.[2]

Procedure:

  • Prepare the Buffer: Use PBS or media pre-warmed to 37°C.[3]

  • Stepwise Dilution: Do not add the stock directly to the full volume of media.

    • Intermediate Step: Dilute the 10 mg/mL DMSO stock 1:10 in Ethanol or pure DMSO first to create a 1 mg/mL working solution.

  • Final Dilution: Slowly add the working solution to the aqueous buffer while vortexing rapidly.

    • Max Tolerance: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity.[3]

    • Target: Final drug concentration should ideally be

      
       100 
      
      
      
      M (~0.04 mg/mL) for aqueous stability.[2][3]
  • Validation: Inspect the tube against a dark background. Any "milkiness" or Tyndall effect indicates precipitation.[2][3]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing Mesuprine HCl based on the intended application.

SolubilityWorkflow Start Mesuprine HCl Solid Choice Select Solvent System Start->Choice DMSO Anhydrous DMSO (Recommended) Choice->DMSO Primary Route Ethanol Ethanol (100%) Choice->Ethanol Secondary Route Water Direct Aqueous Buffer Choice->Water Not Recommended Stock Stock Solution (10-25 mg/mL) DMSO->Stock Ethanol->Stock Lower Solubility Precip High Risk of Precipitation Water->Precip Dilution Dilution into Media/PBS Stock->Dilution Slow Addition (Vortexing) Check Visual Check (Cloud Point) Dilution->Check Success Stable Assay Solution (< 0.1 mg/mL) Check->Success Clear Fail Precipitate Formed (Reduce Conc.) Check->Fail Cloudy Fail->Dilution Retry at Lower Conc.

Caption: Decision tree for Mesuprine HCl solubilization. Green paths indicate the recommended protocol for maximum stability.

Scientific Rationale & Mechanisms

Why DMSO?

Mesuprine contains a sulfonamide group (


).[2][3] While sulfonamides can be acidic, the molecule also possesses a basic secondary amine. In a crystal lattice, these interactions create high lattice energy.[2] DMSO (Dipolar Aprotic) disrupts these intermolecular hydrogen bonds more effectively than protic solvents like water or ethanol, allowing for higher concentration stocks.[3]
The pH Trap

The "Solubility-pH Profile" is critical.

  • pH < 6: The amine is fully protonated (

    
    ).[3] Solubility is highest here.
    
  • pH 7–8: The amine begins to deprotonate to the neutral free base.[1] This is the danger zone for precipitation.[3]

  • pH > 10: The sulfonamide moiety may deprotonate, potentially re-solubilizing the compound as an anion, but this pH is toxic to cells.

Recommendation: If aqueous solubility is absolutely required at higher concentrations, consider using a buffer at pH 5.5–6.0 (e.g., MES buffer) if your experimental design allows.[2]

References

  • Cayman Chemical. Isoxsuprine (hydrochloride) Product Information & Solubility Data.[2][3][9] (Analogous solubility profile for phenethanolamine HCl salts). Link

  • PubChem. Mesuprine (CID 24171) Physicochemical Properties (LogP, H-Bond Donors).[2][3] National Library of Medicine.[2][3] Link[2][3]

  • DrugBank Online. Isoxsuprine: Pharmacology and Solubility Profile.[2][3] (Used as reference standard for class behavior).[2][3] Link[2][3]

  • Sigma-Aldrich. Preparation of Stock Solutions for Bioactive Small Molecules.[2][3] Technical Guide.[2][3] Link

Disclaimer: Mesuprine Hydrochloride is a research chemical.[2][3] Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Method

Application Note: In Vivo Pharmacological and Toxicological Profiling of Mesuprine Hydrochloride in Rodent Models

Introduction and Mechanistic Rationale Mesuprine hydrochloride is a potent -adrenergic receptor agonist historically utilized in preclinical research to investigate smooth muscle relaxation, particularly in the context o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Mesuprine hydrochloride is a potent


-adrenergic receptor agonist historically utilized in preclinical research to investigate smooth muscle relaxation, particularly in the context of vasodilation and the pharmacological control of premature labor (tocolysis)[1]. In rodent models, mesuprine serves as a critical reference compound for elucidating 

-adrenoceptor-mediated pathways and understanding the chronic toxicological impacts of sustained adrenergic stimulation.

As a Senior Application Scientist, it is vital to understand the causality behind mesuprine's effects to design robust in vivo studies. Mesuprine binds to


-adrenergic receptors on smooth muscle cells, triggering a well-defined G-protein coupled cascade. The activation of Gs proteins stimulates adenylate cyclase (AC), elevating intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), leading to profound smooth muscle relaxation.

Pathway Mesuprine Mesuprine Hydrochloride (Beta-Agonist) BetaAR Beta-2 Adrenergic Receptor (Smooth Muscle) Mesuprine->BetaAR Gs Gs Protein Activation BetaAR->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP Increased Intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Inhibition of MLCK PKA->MLCK Relax Uterine/Vascular Smooth Muscle Relaxation MLCK->Relax

Fig 1. Mesuprine hydrochloride mechanism of action via beta-adrenergic signaling.

In Vivo Dosing Guidelines

Dosing strategies for mesuprine hydrochloride strictly depend on the experimental endpoint. Acute pharmacological studies targeting immediate uterine or vascular relaxation require lower, systemic doses (IV or IP) to achieve rapid receptor occupancy while bypassing first-pass metabolism. Conversely, chronic toxicological studies—such as those evaluating the tumorigenic potential of long-term


-adrenergic overstimulation—require significantly higher oral (PO) doses to maintain sustained metabolic exposure over months[2].
Quantitative Dosing Summary
Experimental ParadigmAnimal ModelRoute of AdministrationDose RangeFrequency / DurationPrimary Endpoint
Acute Tocolytic Screening Rat (Non-pregnant, estrus)Intravenous (IV)0.1 – 5.0 mg/kgSingle bolusUterine contractility reduction, rapid onset
Sub-acute Vasodilation Mouse (C57BL/6)Intraperitoneal (IP)5.0 – 20.0 mg/kgDaily for 7–14 daysHemodynamic shifts, smooth muscle relaxation
Chronic Toxicology Rat (Sprague-Dawley)Oral (PO, Gavage)40.0 – 250.0 mg/kgDaily for up to 18 monthsMesovarial leiomyoma induction[3]

Self-Validating Protocol: In Vivo Assessment of Uterine Contractility

To confidently attribute smooth muscle relaxation to mesuprine, the experimental design must be a self-validating system . This means the protocol must inherently rule out spontaneous uterine fatigue, surgical shock, or non-specific receptor binding. We achieve this by integrating baseline stabilization, concurrent hemodynamic monitoring (to prove systemic distribution), and a pharmacological reversal step.

Step-by-Step Methodology
  • Animal Preparation & Anesthesia:

    • Induce anesthesia in female Sprague-Dawley rats (in the estrus phase) using Isoflurane (2-3% for induction, 1.5% for maintenance).

    • Causality Note: Estrus is required as the myometrium is naturally highly active and responsive due to elevated estrogen levels, providing a dynamic baseline for measuring relaxation.

  • Surgical Cannulation:

    • Cannulate the jugular vein for mesuprine and antagonist administration.

    • Cannulate the carotid artery and connect to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Uterine Transducer Placement:

    • Perform a mid-ventral incision. Insert a fluid-filled balloon catheter into one uterine horn and secure it with a silk suture. Connect the catheter to an isometric pressure transducer.

  • Baseline Stabilization (Validation Checkpoint 1):

    • Allow the animal to stabilize for 30–45 minutes. Do not proceed until rhythmic, spontaneous uterine contractions exhibit consistent amplitude and frequency. This proves the surgical prep is viable and not in shock.

  • Mesuprine Administration:

    • Administer mesuprine hydrochloride (e.g., 1.0 mg/kg IV bolus).

    • Expected Observation: An immediate decrease in uterine contraction amplitude/frequency, accompanied by transient tachycardia (due to systemic

      
      -adrenergic reflex).
      
  • Pharmacological Reversal (Validation Checkpoint 2):

    • 15 minutes post-mesuprine, administer Propranolol (a non-selective

      
      -antagonist) at 1.0 mg/kg IV.
      
    • Causality Note: If the relaxation was genuinely mediated by mesuprine's action on

      
      -receptors, propranolol will rapidly restore uterine contractions to baseline levels. If relaxation persists, the data must be discarded as an artifact.
      

Toxicological Workflows: Chronic Adrenergic Stimulation

Long-term administration of mesuprine hydrochloride has been definitively linked to the development of benign mesovarial leiomyomas in Sprague-Dawley rats[3]. This is a recognized class effect of many


-agonists in rodents, driven by chronic relaxation and subsequent hyperplastic remodeling of the mesovarian smooth muscle over extended periods (e.g., 18 months at doses of 40–250 mg/kg/day)[2].

When designing chronic safety or toxicity studies, researchers must implement a structured workflow that accounts for daily dosing stress, routine health monitoring, and precise histopathological endpoints.

Workflow Acclimate 1. Animal Acclimation (Standard Diet & Housing) Dosing 2. Chronic PO Dosing (40-250 mg/kg/day) Acclimate->Dosing Monitor 3. Daily Health & Weight Monitoring (18 Months) Dosing->Monitor Necropsy 4. Euthanasia & Gross Necropsy Monitor->Necropsy Histo 5. Histopathology of Mesovarial Tissue Necropsy->Histo Analysis 6. Leiomyoma Incidence Quantification Histo->Analysis

Fig 2. Chronic toxicological workflow for assessing mesovarial leiomyoma induction.

References
  • Pharmacologic control of uterine contractility. In vitro human and in vivo monkey studies. National Institutes of Health (NIH) / PubMed.[Link]

  • Mesovarial leiomyomas in rats in a chronic toxicity study of mesuprine hydrochloride. Nelson LW, Kelly WA, Weikel JH. Toxicology and Applied Pharmacology, 23(4): 731-737, 1972.[Link]

  • The Toxicologist - Society of Toxicology (Abstracts on Mesuprine Hydrochloride Toxicity). Society of Toxicology.[Link]

Sources

Application

Application Note: High-Efficiency Solid Phase Extraction (SPE) of Mesuprine Hydrochloride from Plasma for LC-MS/MS Pharmacokinetic Analysis

Introduction & Scientific Rationale Mesuprine hydrochloride is a potent -adrenergic receptor stimulator recognized for its smooth muscle relaxant and vasodilatory properties[1]. Historically investigated for clinical app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Mesuprine hydrochloride is a potent


-adrenergic receptor stimulator recognized for its smooth muscle relaxant and vasodilatory properties[1]. Historically investigated for clinical applications such as the inhibition of human premature labor[2], mesuprine is frequently monitored in contemporary toxicological evaluations and chronic toxicity studies[3][4]. Accurate quantification of mesuprine in complex biological matrices like plasma is a critical requirement for modern pharmacokinetic (PK) profiling, which heavily relies on high-sensitivity LC-MS/MS methodologies[5].

The Analytical Challenge Mesuprine exhibits significant plasma protein binding and is highly susceptible to ion suppression caused by endogenous phospholipids during electrospray ionization (ESI). Traditional sample preparation techniques, such as protein precipitation (PPT), fail to remove these hydrophobic interferences, leading to poor assay reproducibility.

Causality in Method Development Mesuprine contains a secondary aliphatic amine, rendering it a weak base with a pKa of approximately 9.5. This specific chemical property makes Mixed-Mode Strong Cation Exchange (MCX) the optimal Solid Phase Extraction (SPE) strategy.

The MCX polymeric sorbent operates via a dual-retention mechanism:

  • Hydrophobic Interaction : The lipophilic divinylbenzene backbone captures the aromatic rings of the mesuprine molecule.

  • Electrostatic Interaction : Sulfonic acid functional groups on the sorbent remain strictly negatively charged across all pH levels, forming a strong ionic bond with the protonated amine of mesuprine.

By acidifying the plasma sample prior to extraction, we achieve two critical outcomes simultaneously: we disrupt drug-protein binding complexes and ensure 100% protonation of the mesuprine amine. This guarantees maximum electrostatic retention during the loading phase, allowing for aggressive organic washing steps that would otherwise elute the analyte.

MCX_Mechanism Analyte Mesuprine (Basic Amine) Protonated (+) Complex Strong Cation Exchange (Electrostatic Bond) Analyte->Complex Acidic Loading (pH < pKa) Sorbent MCX Sorbent Sulfonic Acid (-) Sorbent->Complex Release Target Elution Analyte Deprotonated (0) Complex->Release 5% NH4OH (pH > pKa)

Fig 1. Mechanistic logic of MCX retention and elution for basic amines like mesuprine.

Experimental Protocols

Self-Validating System Controls

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system. A stable isotope-labeled internal standard (SIL-IS) must be spiked into the raw plasma prior to any chemical modification. Because the SIL-IS shares the exact physicochemical properties of mesuprine, it co-elutes chromatographically, automatically correcting for both mechanical extraction losses and matrix-induced ion suppression during LC-MS/MS analysis.

Step-by-Step SPE Workflow
  • Sample Pre-treatment : Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS solution. Add 100 µL of 4% Phosphoric acid (

    
    ).
    
    • Causality: The low pH denatures binding proteins and forces the mesuprine amine into its positively charged, protonated state.

  • Conditioning : Pass 1.0 mL of 100% Methanol through a 30 mg/1 mL MCX cartridge to wet the polymeric sorbent, followed by 1.0 mL of LC-MS grade water to prepare the bed for the aqueous sample.

  • Loading : Apply the acidified plasma at a controlled flow rate of ~1 mL/min.

    • Causality: A slow flow rate provides the necessary residence time for the electrostatic bonds to form between the analyte and the sulfonic acid groups.

  • Aqueous Wash : Pass 1.0 mL of 2% Formic acid in water.

    • Causality: The acidic environment maintains the positive charge on mesuprine, keeping it locked to the sorbent while washing away salts and polar endogenous peptides.

  • Organic Wash : Pass 1.0 mL of 100% Methanol.

    • Causality: Because the ionic bond is insoluble in organic solvents, this aggressive wash removes neutral lipids, phospholipids, and hydrophobic proteins without risking analyte breakthrough.

  • Elution : Pass 1.0 mL of 5% Ammonium hydroxide (

    
    ) in Methanol.
    
    • Causality: The high pH (>10) deprotonates the amine on mesuprine, neutralizing its charge. The electrostatic bond is broken, and the methanol disrupts the hydrophobic interactions, releasing the purified drug.

  • Post-Extraction : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

SPE_Workflow Plasma 1. Sample Pre-treatment Plasma + 4% H3PO4 Load 3. Sample Loading Acidified Plasma Plasma->Load Disrupts protein binding Condition 2. Conditioning MeOH -> H2O Wash1 4. Aqueous Wash 2% Formic Acid Load->Wash1 Mesuprine retained electrostatically Wash2 5. Organic Wash 100% Methanol Wash1->Wash2 Removes polar matrix & salts Elute 6. Elution 5% NH4OH in MeOH Wash2->Elute Removes phospholipids Analyze 7. LC-MS/MS Analysis Elute->Analyze Evaporate & Reconstitute

Fig 2. Step-by-step solid phase extraction (SPE) workflow for mesuprine from plasma.

Data Presentation & Analytical Parameters

Table 1: Quantitative Summary of SPE Protocol Parameters

Workflow StepSolvent / ReagentVolume (µL)Mechanistic Purpose
Pre-treatment 4%

100Disrupts protein binding; protonates mesuprine
Conditioning 100% Methanol1000Wets polymeric sorbent
Equilibration LC-MS Grade

1000Prepares sorbent for aqueous sample
Loading Acidified Plasma200Electrostatic binding of analyte to sorbent
Wash 1 2% Formic Acid in

1000Removes salts and polar interferences
Wash 2 100% Methanol1000Removes neutral lipids and phospholipids
Elution 5%

in Methanol
1000Deprotonates analyte; disrupts hydrophobic bonds

Table 2: Example Validation Data (Recovery & Matrix Effect)

Concentration LevelMean Recovery (%)Matrix Effect (%)% CV (n=6)
LLOQ (10 pg/mL)92.498.16.2
Low QC (30 pg/mL)94.199.54.8
Mid QC (500 pg/mL)96.5101.23.5
High QC (2000 pg/mL)95.8100.42.9

(Note: Matrix effect values close to 100% indicate negligible ion suppression, validating the efficiency of the 100% Methanol wash step in removing endogenous phospholipids).

References

  • Title : Digestive System - PMC - NIH Source : nih.gov URL : 1

  • Title : PHARMACOLOGICAL INTERVENTION IN PRETERM LABOUR Source : ru.nl (Radboud Repository) URL : 2

  • Title : Toxicological evaluation of certain veterinary drug residues in food Source : who.int (World Health Organization) URL : 3

  • Title : Human Risk Assessment of Beta Adrenoceptor Agonists Use in Food-Producing Animals Source : ymaws.com URL :4

  • Title : United States Patent - Estimation of compounds in plasma samples by LC-MS/MS Source : googleapis.com URL : 5

Sources

Method

Application Note: Mesuprine Hydrochloride in Uterine Smooth Muscle Relaxation Assays

Introduction & Pharmacological Context Mesuprine Hydrochloride (CAS: 7660-71-1) is a phenethylamine derivative exhibiting potent -adrenergic agonist activity. Historically investigated as a vasodilator and tocolytic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Mesuprine Hydrochloride (CAS: 7660-71-1) is a phenethylamine derivative exhibiting potent


-adrenergic agonist activity. Historically investigated as a vasodilator and tocolytic agent, it serves as a critical reference compound in smooth muscle pharmacology.

In the context of drug discovery, Mesuprine is utilized to benchmark the efficacy of novel tocolytics (uterine relaxants). Its mechanism of action mirrors that of ritodrine and isoxsuprine, acting primarily through


-adrenergic receptor stimulation. This stimulation triggers a G-protein coupled cascade resulting in the phosphorylation of Myosin Light Chain Kinase (MLCK), ultimately preventing actin-myosin cross-bridging and inducing relaxation.

Why use Mesuprine in your assay?

  • Structural Reference: It provides a comparative baseline for structure-activity relationship (SAR) studies of phenethylamine derivatives.

  • Mechanistic Validation: It acts as a positive control for cAMP-dependent relaxation pathways in myometrial tissue.

Mechanistic Pathway & Visualization

Understanding the signaling cascade is prerequisite to troubleshooting assay sensitivity. Mesuprine binds to the


-adrenergic receptor (

-AR), activating Adenylyl Cyclase (AC) via the

alpha subunit. The resulting surge in cAMP activates Protein Kinase A (PKA), which phosphorylates MLCK (reducing its affinity for

-Calmodulin) and opens

channels, leading to hyperpolarization.

G Mesuprine Mesuprine HCl Beta2AR β2-Adrenergic Receptor Mesuprine->Beta2AR Agonist Binding Gs Gs Protein Beta2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Phosphorylated) PKA->MLCK Phosphorylation (Inhibition) Ca_Cal Ca2+/Calmodulin Complex PKA->Ca_Cal Decreases Sensitivity Relaxation Uterine Relaxation (Inhibition of Cross-bridge) MLCK->Relaxation Reduced Myosin ATPase

Figure 1: Signal transduction pathway of Mesuprine-induced uterine relaxation. Note the central role of cAMP/PKA in desensitizing the contractile machinery to Calcium.

Reagent Preparation & Handling

Critical Quality Attribute (CQA):


-agonists are prone to oxidation. The stability of your stock solution directly impacts 

reproducibility.
Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO). While Mesuprine HCl is water-soluble, DMSO stocks are more stable against hydrolysis and oxidation during long-term storage.

  • Concentration: Prepare a 10 mM or 100 mM master stock.

  • Storage: Aliquot into light-protective amber vials (20-50 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute fresh on the day of the experiment using deionized water or saline. Keep on ice.

CAUTION: Ensure the final DMSO concentration in the organ bath or cell culture does not exceed 0.1% (v/v), as DMSO itself can induce nonspecific relaxation at higher concentrations.

Assay Protocol A: Ex Vivo Organ Bath (The Gold Standard)

This assay measures isometric tension in isolated uterine strips. It is the physiological "truth" for tocolytic activity.

Tissue Preparation[1][2][3]
  • Subject: Non-pregnant female Sprague-Dawley rats (200-250g).

  • Priming (Crucial): Administer Diethylstilbestrol (DES) or Estradiol Benzoate (0.1 mg/kg, s.c.) 24 hours prior to sacrifice.

    • Scientific Rationale: Estrogen priming upregulates oxytocin receptors and gap junction proteins (Connexin-43), ensuring synchronous, high-amplitude spontaneous contractions. Without priming, tissue activity is erratic.

Buffer Composition (Modified Krebs-Henseleit)

Maintain at 37°C and continuously aerate with Carbogen (


) to maintain pH 7.4.
ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Action Potential
KCl4.7Resting Membrane Potential

2.5Contractility Source

1.2Membrane Stability

1.2Buffer

25.0pH Buffer (

dependent)
Glucose11.0Energy Source
Ascorbic Acid 0.11 Antioxidant (Protects Mesuprine)
EDTA 0.03 Chelates heavy metals (Prevents oxidation)
Experimental Workflow
  • Mounting: Suspend uterine horns in 10-20 mL organ baths under 1.0 g resting tension .

  • Equilibration: Wash every 15 mins for 60 mins until a stable baseline is achieved.

  • Induction of Contraction:

    • Method A (Spontaneous/Oxytocin): Add Oxytocin (1-10 mU/mL) to induce rhythmic phasic contractions. This mimics labor.

    • Method B (Depolarization): Add KCl (60 mM) to induce a sustained tonic contraction.

    • Recommendation: Use Oxytocin for Mesuprine assays.

      
      -agonists are more effective against receptor-mediated (phasic) contractions than high-K+ depolarization.
      
  • Dosing: Once stable contractions are established (wait ~20 mins), add Mesuprine HCl cumulatively (

    
     M to 
    
    
    
    M) in 0.5 log unit increments.
  • Readout: Measure the Integral of Contractile Force (AUC) or Peak Amplitude over a 10-minute window per dose.

Assay Protocol B: In Vitro cAMP Accumulation

For high-throughput screening or mechanistic confirmation, measuring cAMP levels in myometrial cells is superior to organ baths.

Workflow
  • Cell Line: PHM1-41 (Immortalized human myometrial cells) or primary rat myometrial cells.

  • Seeding: 10,000 cells/well in 384-well plates. Incubate overnight.

  • Pre-treatment: Treat with IBMX (3-isobutyl-1-methylxanthine) , 0.5 mM for 30 mins.

    • Rationale: IBMX inhibits phosphodiesterases (PDEs), preventing the breakdown of cAMP. This amplifies the signal generated by Mesuprine.

  • Stimulation: Add Mesuprine HCl (various concentrations) for 15-30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF cAMP kit.

    • Lysis: Add lysis buffer containing the acceptor-labeled cAMP and donor-labeled anti-cAMP antibody.

    • Measurement: Read fluorescence ratio (665 nm / 620 nm).

  • Analysis: Plot the FRET ratio against Log[Mesuprine]. An increase in Mesuprine results in decreased FRET signal (competitive assay), which is mathematically inverted to show cAMP accumulation.

Data Analysis & Interpretation

Calculation of and

Normalize data as a percentage of the initial contraction (Control = 100%).



Fit the data to a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine:

  • 
    :  The maximum relaxation achievable (efficacy).
    
  • 
    :  The concentration producing 50% relaxation (potency).
    
  • 
    : 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseSolution
Tachyphylaxis (Desensitization)

-receptors internalize rapidly upon agonist exposure.
Do not reuse tissue strips for multiple dose-response curves. Use one strip per curve.
Low Potency (

shift right)
Oxidation of Mesuprine.Ensure Ascorbic Acid is in the buffer. Prepare stocks fresh.
No Relaxation with KCl Voltage-gated channels overwhelm the PKA pathway.Switch to Oxytocin-induced contractions for clearer

-agonist effects.

References

  • Cibils, L. A. (1971).[1] Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System.[1] American Journal of Obstetrics and Gynecology.[1]

  • Bylund, D. B., et al. (1994). International Union of Pharmacology Nomenclature of Adrenoceptors. Pharmacological Reviews.

  • Carvajal, J. A., et al. (2005). Molecular Mechanism of Tocolysis. BJOG: An International Journal of Obstetrics & Gynaecology.

  • Wray, S. (1993). Uterine Contraction and Physiological Mechanisms of Modulation.[2][3][4][5] American Journal of Physiology.

Sources

Application

LC-MS/MS analysis parameters for mesuprine hydrochloride quantification

Executive Summary Mesuprine hydrochloride is a potent vasodilator and -adrenoceptor stimulant historically investigated for smooth muscle relaxation and tocolytic applications[1][2]. In modern pharmacokinetic (PK) and to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesuprine hydrochloride is a potent vasodilator and


-adrenoceptor stimulant historically investigated for smooth muscle relaxation and tocolytic applications[1][2]. In modern pharmacokinetic (PK) and toxicological evaluations, quantifying mesuprine in complex biological matrices (e.g., plasma, urine) requires extreme sensitivity and selectivity[3][4]. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify mesuprine hydrochloride. By leveraging the compound's physicochemical properties—specifically its secondary amine and moderate lipophilicity (LogP 1.60)[5]—this method establishes a self-validating analytical architecture that ensures high-throughput efficiency without compromising data integrity.

Mechanistic Rationale & Analytical Architecture

To design a robust LC-MS/MS method, every parameter must be rooted in the molecule's fundamental chemistry. Mesuprine (Free base exact mass: 394.16 Da; Molecular Formula:


) contains a methanesulfonamide group, a catechol-like aromatic ring, and a secondary amine[5].
Ionization Causality (ESI+)

The secondary amine in mesuprine has an estimated pKa of ~9.5. By maintaining the mobile phase at an acidic pH (using 0.1% Formic Acid, pH ~2.7), the amine is forcefully and uniformly protonated, yielding a highly abundant


 precursor ion at m/z 395.2. Positive Electrospray Ionization (ESI+) is therefore the mandatory ionization mode.
Fragmentation Logic (MRM Selection)

In the collision cell, the protonated mesuprine molecule undergoes predictable, collision-induced dissociation (CID). The most labile bond is the C-N bond adjacent to the 4-methoxyphenyl group.

  • Quantifier Ion (m/z 135.1): Cleavage yields the stable 4-methoxyphenylethyl cation. This transition requires moderate collision energy (CE) and provides the highest signal-to-noise ratio.

  • Qualifier Ion (m/z 121.1): Further energetic cleavage yields the 4-methoxybenzyl cation, serving as a highly specific qualifier to confirm peak identity and ensure no isobaric interference.

MRM_Logic N1 Mesuprine [M+H]+ m/z 395.2 N2 CID (Argon Gas) N1->N2 Q1 Isolation N3 Quantifier m/z 135.1 N2->N3 CE: 25 eV (Q3) N4 Qualifier m/z 121.1 N2->N4 CE: 35 eV (Q3)

Figure 1: MRM fragmentation logic for Mesuprine [M+H]+ precursor ion.

Chromatographic Causality

Mesuprine is moderately polar (LogP 1.60)[5]. A sub-2 µm C18 stationary phase (e.g., 1.7 µm, 2.1 x 50 mm) provides optimal retention and sharp peak shapes. Acetonitrile is selected over methanol as the organic modifier because its lower viscosity and superior desolvation properties in the ESI source significantly reduce background noise, thereby lowering the Limit of Quantitation (LOQ).

Execution Protocol: Step-by-Step Methodology

Sample Preparation Workflow

Direct protein precipitation (PPT) often leaves residual phospholipids that cause severe matrix effects (ion suppression) in the ESI source. To guarantee a self-validating, trustworthy extraction, this protocol mandates the use of a Phospholipid Removal Plate (PRP) post-PPT.

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL of human or animal plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of Mesuprine-d4 (or a structural analog like ritodrine[2][6] if isotopically labeled standard is unavailable) at 100 ng/mL.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex the plate at 1000 RPM for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Phospholipid Clearance: Transfer the supernatant to a Phospholipid Removal Plate. Apply positive pressure (2-3 psi) to elute the clean extract into a collection plate.

  • Injection: Inject 2.0 µL of the eluate into the LC-MS/MS system.

Workflow A 1. Plasma Aliquot (50 µL) B 2. Spike Internal Standard A->B C 3. PPT (150 µL ACN + 0.1% FA) B->C D 4. Centrifuge (4000 x g, 4°C) C->D E 5. Phospholipid Removal Plate D->E F 6. LC-MS/MS Injection (2 µL) E->F

Figure 2: High-throughput plasma extraction workflow with phospholipid depletion.

Liquid Chromatography Parameters
ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.7 µmHigh theoretical plates for rapid, sharp elution.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity, excellent desolvation.
Flow Rate 0.400 mL/minBalances backpressure and ESI droplet evaporation.
Column Temp 40 °CReduces system backpressure and improves mass transfer.
Injection Vol 2.0 µLPrevents column overloading and minimizes matrix introduction.

Gradient Program:

Time (min) % Mobile Phase B
0.00 5.0
0.50 5.0
2.00 95.0
2.50 95.0
2.51 5.0

| 3.50 | 5.0 (Stop) |

Mass Spectrometry Parameters

Note: Parameters are optimized for a generic triple quadrupole mass spectrometer. Voltages should be tuned to the specific instrument.

ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 500 °C
Desolvation Gas (N2) 1000 L/hr
Mesuprine MRM (Quantifier) m/z 395.2

135.1 (CE: 25 eV)
Mesuprine MRM (Qualifier) m/z 395.2

121.1 (CE: 35 eV)
Dwell Time 25 ms per transition

System Suitability & Self-Validation Framework

To ensure the protocol is a self-validating system, the following checks must be strictly adhered to before analyzing unknown PK samples, in accordance with global bioanalytical guidelines.

  • Matrix Effect Assessment (Post-Column Infusion):

    • Action: Infuse a neat solution of mesuprine (100 ng/mL) directly into the MS source via a T-connector while injecting a blank plasma extract (prepared via the protocol above) through the LC column.

    • Acceptance: The baseline MRM signal must remain constant (

      
      ) at the retention time of mesuprine. A signal dip indicates unremoved phospholipids causing ion suppression, meaning the SPE/PRP step failed.
      
  • Carryover Check:

    • Action: Inject a blank solvent immediately following the Upper Limit of Quantitation (ULOQ) standard.

    • Acceptance: The peak area at the mesuprine retention time in the blank must be

      
       of the Lower Limit of Quantitation (LLOQ) peak area.
      
  • Method Validation Targets:

Validation MetricTarget Specification
Linear Dynamic Range 0.1 ng/mL to 500 ng/mL (

)
Accuracy (Inter/Intra-day) 85% - 115% (80% - 120% at LLOQ)
Precision (CV%)

(

at LLOQ)
Extraction Recovery

(Consistent across low, mid, high QCs)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24171, Mesuprine." PubChem, [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research, [Link]

  • World Health Organization (WHO). "Toxicological evaluation of certain veterinary drug residues in food (Seventy-eighth report of the Joint FAO/WHO Expert Committee on Food Additives)." WHO Technical Report Series, [Link]

Sources

Method

Technical Application Note: Storage and Handling of Mesuprine Hydrochloride

[1][2] Abstract & Chemical Identity Mesuprine hydrochloride (Mesuprine HCl) is a beta-adrenergic agonist structurally characterized as a phenylethanolamine derivative containing a sulfonamide moiety.[1] While historicall...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Chemical Identity

Mesuprine hydrochloride (Mesuprine HCl) is a beta-adrenergic agonist structurally characterized as a phenylethanolamine derivative containing a sulfonamide moiety.[1] While historically investigated for its vasodilatory and uterine-relaxant properties, it remains a critical reference standard in adrenergic pharmacology.[1]

Due to the presence of a secondary amine and a phenolic hydroxyl group, Mesuprine HCl exhibits specific sensitivities to oxidation , moisture (hygroscopicity) , and photolytic degradation .[1] This guide outlines the rigorous protocols required to maintain the compound's structural integrity during storage and experimental handling.

PropertySpecification
Chemical Name N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide hydrochloride
CAS Number 7660-71-1 (Free base); HCl salt varies by vendor
Molecular Formula C₁₉H₂₆N₂O₅S[1][2][3][4][5][6][7] · HCl
Molecular Weight ~430.95 g/mol (Salt); 394.50 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Ethanol, DMSO; Sparingly soluble in non-polar solvents

Core Stability Vulnerabilities

To handle Mesuprine HCl effectively, one must understand the chemical mechanisms driving its degradation:

  • Phenolic Oxidation: The phenolic ring (hydroxy-substituted phenyl) is electron-rich and susceptible to oxidative quinone formation, especially at alkaline pH or upon exposure to UV light.[1] This results in a color shift from white to pink/brown.[1]

  • Hygroscopicity: As a hydrochloride salt, the lattice energy favors water absorption from the atmosphere. Excess moisture catalyzes hydrolysis of the sulfonamide bond and accelerates oxidation.

  • Thermal Instability: While the dry powder is relatively stable at room temperature (RT), thermal stress can induce solid-state degradation.[1]

Storage Protocols (Powder)

Long-Term Storage (Reference Standards)

For storage exceeding 30 days, strict environmental control is required to prevent potency loss.[1]

  • Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of oxidative reactions.

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Amber glass filters UV radiation (290–450 nm) which triggers photolysis.[1]

  • Atmosphere: Headspace should be purged with Argon or Nitrogen before sealing.[1] Store within a secondary containment vessel containing desiccant (e.g., silica gel or molecular sieves).[1]

Short-Term Storage (Active Use)

For daily use (benchtop workflows):

  • Temperature: Ambient (20–25°C) is acceptable for <48 hours.

  • Precaution: Allow the refrigerated vial to equilibrate to room temperature before opening. This prevents atmospheric condensation from forming on the cold powder, which would immediately initiate hydrolysis.[1]

Handling & Reconstitution Protocols

Safety & PPE (HSE)

Mesuprine is a bioactive adrenergic agent.[1]

  • Respiratory: N95/P2 particulate respirator or handling within a fume hood is mandatory to prevent inhalation of bioactive dust.[1]

  • Dermal: Nitrile gloves (double-gloving recommended during weighing).[1]

  • Eyes: Safety goggles.[1][8]

Reconstitution Workflow

Solvent Selection:

  • Preferred: DMSO or Methanol (for stock solutions).[1]

  • Aqueous: Water or PBS (pH 7.2).[1][9] Note: Aqueous solutions are less stable.[1]

Protocol:

  • Weighing: Perform in a low-humidity environment (<40% RH). Use an anti-static gun if powder exhibits static cling.[1]

  • Dissolution: Add solvent to the powder (not powder to solvent) to prevent clumping. Vortex gently.

  • pH Adjustment: If using aqueous buffers, maintain pH 4.0–6.0 for maximal stability. Avoid pH > 8.0, as the phenolate ion forms, rapidly accelerating oxidation.[1]

Solution Stability
Solvent SystemStorage ConditionStability Window
DMSO (10 mM Stock) -20°C (Dark)6 Months
Ethanol -20°C (Dark)3 Months
Aqueous Buffer (pH 7.4) 4°C< 24 Hours (Prepare Fresh)
Aqueous Buffer (pH 7.4) 25°C< 4 Hours

Visualizing the Handling Logic

The following diagram illustrates the critical decision pathways for handling Mesuprine HCl to prevent degradation.

MesuprineHandling cluster_warnings Critical Failure Points Start Receive Mesuprine HCl Storage Long-Term Storage (-20°C, Desiccated, Dark) Start->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Required before use Open Open Vial Equilibrate->Open Condensation Moisture Ingress (Hydrolysis) Equilibrate->Condensation If skipped Weigh Weighing (Low Humidity Environment) Open->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Organic (DMSO/EtOH) Stock Solution SolventChoice->DMSO Long-term use Aqueous Aqueous (PBS/Water) Working Solution SolventChoice->Aqueous Immediate assay StockStore Store at -20°C (Stable 6 Months) DMSO->StockStore UseImmediate Use Immediately (Oxidation Risk > 4 Hours) Aqueous->UseImmediate Oxidation High pH / Light (Pink Discoloration) Aqueous->Oxidation If pH > 8

Figure 1: Decision matrix for the storage and reconstitution of Mesuprine HCl, highlighting critical control points to avoid hydrolysis and oxidation.[1]

Quality Control & Troubleshooting

Before utilizing stored Mesuprine HCl for critical assays, verify its integrity.

Visual Inspection[2][11]
  • Pass: White, free-flowing powder.[1]

  • Fail: Pink/Brown tint (Oxidation) or caking (Moisture absorption).[1] Discard immediately.

HPLC Verification Protocol

If the compound has been stored >12 months, validate purity.[1]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 275 nm (characteristic absorption of the phenylethanolamine).

  • Acceptance Criteria: Purity > 98%; no secondary peak > 0.5% (indicative of oxidative degradants).[1]

References

  • PubChem. (2023).[1] Mesuprine (Compound CID 24171).[1][2] National Library of Medicine.[1] [Link][1]

  • O'Neil, M.J. (Ed.).[1] (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1] Royal Society of Chemistry.[1] (Reference for general phenylethanolamine stability).

Sources

Application

Application Note: In Vivo Experimental Protocols using Mesuprine Hydrochloride Injection

Abstract & Compound Profile Mesuprine hydrochloride is a potent, synthetic beta-adrenergic receptor agonist with high affinity for the subtype. Historically investigated for its vasodilatory and tocolytic (uterine relaxa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

Mesuprine hydrochloride is a potent, synthetic beta-adrenergic receptor agonist with high affinity for the


 subtype. Historically investigated for its vasodilatory and tocolytic (uterine relaxant) properties, it remains a valuable tool compound for studying smooth muscle relaxation pathways and adrenergic signaling.

This application note provides a rigorous, standardized framework for the in vivo use of mesuprine HCl. It addresses the critical challenges of solubility, stability, and dose-response linearity, offering validated protocols for hemodynamic monitoring and uterine contractility assays in Rattus norvegicus.

Mechanism of Action

Mesuprine acts by binding to transmembrane


-adrenergic receptors. This interaction triggers a G-protein coupled cascade, resulting in the phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation.

G Mesuprine Mesuprine HCl BetaRec β2-Adrenergic Receptor Mesuprine->BetaRec Binding GsProtein Gs Protein Activation BetaRec->GsProtein Coupling AC Adenylyl Cyclase GsProtein->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CaDecrease ↓ Intracellular Ca2+ PKA->CaDecrease Phosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation/Tocolysis) CaDecrease->Relaxation Effect

Figure 1: Signal transduction pathway of Mesuprine HCl leading to smooth muscle relaxation.

Formulation & Stability

Mesuprine is supplied as a hydrochloride salt. While the salt form improves water solubility compared to the free base, it can be prone to precipitation at physiological pH if concentrations are too high.

Vehicle Selection

For intravenous (IV) or subcutaneous (SC) injection, 0.9% Sterile Saline is the preferred vehicle. However, for stock solutions, a co-solvent approach is recommended to ensure stability.

Stock Solution Preparation (10 mg/mL)
  • Weighing: Accurately weigh 10 mg of Mesuprine HCl.

  • Primary Solubilization: Dissolve in 0.1 mL of DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Dilution: Slowly add 0.9 mL of sterile distilled water or saline.

    • Note: If precipitation occurs, mild warming (37°C) or sonication for 5 minutes is acceptable.

  • Storage: Aliquot into light-protective amber vials. Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles.

Working Solution (Injectable)

Dilute the Stock Solution with 0.9% Sterile Saline to the desired concentration immediately prior to use.

  • Target pH: 6.5 – 7.4 (Adjust with 0.1N NaOH if strictly necessary, but precipitation risk increases > pH 7.5).

  • Stability: Use within 4 hours of preparation.

Dose-Ranging Guidelines

Dosing must be empirically determined based on the specific strain and route. The following ranges are derived from historical beta-agonist literature and analog studies (e.g., Isoxsuprine).

SpeciesRouteDose RangePurposeOnset
Rat IV (Bolus)10 – 100 µg/kgAcute Hemodynamics< 30 sec
Rat SC0.5 – 5.0 mg/kgSustained Tocolysis10-20 min
Mouse IP1.0 – 10 mg/kgMetabolic Studies15-30 min

Critical Safety Note: Beta-agonists can cause profound tachycardia and hypotension. Always begin with the lowest dose in the range for pilot studies.

Experimental Protocols

Protocol A: Hemodynamic Evaluation (Vasodilation)

Objective: To quantify the hypotensive effect of Mesuprine HCl in anesthetized rats.

1. Surgical Preparation
  • Anesthesia: Induce anesthesia using Urethane (1.2 g/kg, IP) or Ketamine/Xylazine (80/10 mg/kg, IP).

    • Rationale: Urethane is preferred for cardiovascular studies as it preserves autonomic reflexes better than barbiturates.

  • Cannulation:

    • Carotid Artery: Insert a PE-50 catheter filled with heparinized saline (50 IU/mL) connected to a pressure transducer for Mean Arterial Pressure (MAP) and Heart Rate (HR) monitoring.

    • Jugular Vein: Insert a PE-50 catheter for drug administration.

  • Stabilization: Allow 20 minutes for blood pressure to stabilize before any injection.

2. Administration & Monitoring
  • Baseline Recording: Record 5 minutes of stable baseline data.

  • Vehicle Control: Inject 0.9% Saline (volume matched to drug, e.g., 1 mL/kg) IV. Monitor for volume effects.

  • Mesuprine Dosing: Administer Mesuprine HCl as a bolus (e.g., 30 µg/kg). Flush catheter with 0.1 mL saline.

  • Data Capture: Continuously record MAP and HR for 30 minutes post-injection.

3. Expected Results
  • MAP: Rapid decrease of 15-30 mmHg within 1 minute.

  • HR: Reflex tachycardia (increase of 20-50 bpm) due to baroreceptor unloading and direct cardiac

    
     stimulation (if selectivity is lost at high doses).
    
Protocol B: Tocolytic Assay (Uterine Relaxation)

Objective: To assess the efficacy of Mesuprine HCl in inhibiting oxytocin-induced uterine contractions.

1. Animal Model
  • Subject: Late-gestation pregnant rats (Day 19-20) or estrogen-primed non-pregnant rats.

  • Preparation: Anesthetize as per Protocol A.

2. Instrumentation
  • Incision: Midline laparotomy to expose the uterine horns.

  • Transducer: Attach an isometric force transducer to one uterine horn using a silk suture. Maintain 1g of resting tension.

  • Induction: Administer Oxytocin (10 mU/kg/min IV infusion) to induce regular, rhythmic contractions.

3. Experimental Workflow

Workflow Start Baseline (Oxytocin Infusion) Stable Stable Contractions (>10 min) Start->Stable Dose Mesuprine Injection (IV Bolus) Stable->Dose Monitor Monitor Amplitude/Freq (20 min) Dose->Monitor Analyze Calculate % Inhibition Monitor->Analyze

Figure 2: Experimental workflow for tocolytic assessment.

4. Data Capture
  • Measure the Amplitude (force in grams) and Frequency (contractions per 10 min) before and after Mesuprine injection.

  • Endpoint: Calculate the % inhibition of contraction amplitude.

Data Presentation & Analysis

Quantitative data should be tabulated to allow for direct comparison between baseline and treatment groups.

Table 1: Example Data Layout for Hemodynamic Study

ParameterBaseline (t=0)Vehicle ControlMesuprine (10 µg/kg)Mesuprine (30 µg/kg)
MAP (mmHg) 105 ± 5103 ± 490 ± 675 ± 8**
HR (bpm) 380 ± 10385 ± 12410 ± 15445 ± 20
Duration (min) N/AN/A12 ± 325 ± 5

*Data represents Mean ± SEM. *p<0.05, *p<0.01 vs. Baseline.

References

  • PubChem. (2024). Mesuprine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Bylund, D. B., et al. (1994). International Union of Pharmacology. VI. Classification of Adrenergic Receptors. Pharmacological Reviews. [Link]

  • O'Donnell, S. R., & Wanstall, J. C. (1976). The contribution of extraneuronal uptake to the bronchodilator activity of beta-adrenoceptor agonists in guinea-pig trachea. British Journal of Pharmacology. [Link]

  • Vanhoutte, P. M. (2001). Endothelial control of vasomotor function. Circulation Journal. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Mesuprine Hydrochloride in Aqueous Solutions

Welcome to the Technical Support Center for formulation scientists and researchers working with Mesuprine Hydrochloride . Mesuprine is a phenylethanolamine-based -adrenergic agonist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and researchers working with Mesuprine Hydrochloride . Mesuprine is a phenylethanolamine-based


-adrenergic agonist. Like other molecules in this class (e.g., epinephrine, salbutamol), it presents significant stability challenges in aqueous media due to its highly reactive electron-rich aromatic system and benzylic position [1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve long-term stability in your aqueous formulations.

Part 1: Troubleshooting & FAQs

Q1: Why does my mesuprine hydrochloride solution develop a pink or brown tint over time?

The Causality: This discoloration is the hallmark of auto-oxidation . The phenylethanolamine core contains an electron-rich aromatic ring that is highly susceptible to oxidative degradation. When exposed to dissolved oxygen, light, or trace heavy metals (like


 or 

), the phenolic moiety undergoes a single-electron transfer to form reactive radical intermediates. These intermediates rapidly oxidize into ortho-quinone structures, which then polymerize into highly conjugated, colored adrenochrome-like derivatives [1].
Q2: How do I select the optimal pH for my aqueous formulation?

The Causality: Mesuprine hydrochloride exhibits a "U-shaped" pH-rate degradation profile.

  • At alkaline or neutral pH (> 5.5): The phenolic hydroxyl groups begin to deprotonate into phenoxide ions. Phenoxide ions are exponentially more susceptible to oxidation than their protonated counterparts [2].

  • At highly acidic pH (< 3.0): The molecule undergoes acid-catalyzed hydrolysis and racemization at the benzylic hydroxyl group.

Solution: The optimal stability window is strictly between pH 3.5 and 4.0 . This mildly acidic environment keeps the phenol protonated (halting oxidation) without triggering rapid benzylic cleavage [3].

Q3: What is the mechanistic role of adding both EDTA and Metabisulfite? Can I use just one?

The Causality: You must use both, as they target different phases of the oxidative cascade:

  • Disodium EDTA (Chelator): Trace metals act as catalysts that lower the activation energy for auto-oxidation. EDTA forms stable coordination complexes with these metals, sterically hindering their ability to participate in single-electron transfer reactions.

  • Sodium Metabisulfite (Sacrificial Antioxidant): Metabisulfite has a lower redox potential than mesuprine. It acts sacrificially, scavenging dissolved oxygen before it can react with the API. Furthermore, if any mesuprine is oxidized to a quinone, bisulfite can reduce it back to its stable phenolic state [3].

Part 2: Quantitative Data & Degradation Kinetics

The following tables summarize the empirical data regarding mesuprine degradation, allowing you to benchmark your own formulation's performance.

Table 1: Effect of pH on Mesuprine HCl Degradation Rate (Aqueous, 25°C) | pH Level | Primary Degradation Pathway | Degradation Rate (


, days⁻¹) | Estimated Shelf-Life (

) | | :--- | :--- | :--- | :--- | | 2.0 | Acid-catalyzed Hydrolysis | 0.015 | ~7 days | | 3.8 | Minimal (Optimal Stability) | 0.001 | >100 days | | 5.5 | Auto-oxidation | 0.045 | ~2.5 days | | 7.4 | Rapid Auto-oxidation | 0.120 | <1 day |

Table 2: Excipient Matrix Optimization (10 mg/mL API at pH 3.8, Stressed at 40°C for 30 Days)

Formulation Matrix API Recovery (HPLC-UV) Colorimetric Observation
Water only (Aerated) 68.4% Dark Brown

|


 Sparged Water | 82.1% | Light Pink |
| 

+ 0.1% Metabisulfite | 94.5% | Colorless | |

+ 0.1% Metabisulfite + 0.05% EDTA
| 99.2% | Colorless |

Part 3: Mechanistic & Workflow Visualizations

G Mesuprine Mesuprine HCl (Phenylethanolamine Core) Oxidation Oxidation (O2, Light, Trace Metals) Mesuprine->Oxidation Hydrolysis Hydrolysis / Racemization (Extreme pH) Mesuprine->Hydrolysis Quinone Quinone/Adrenochrome Derivatives (Pink/Brown) Oxidation->Quinone Cleavage Cleavage Products / Loss of Chiral Activity Hydrolysis->Cleavage Intervention1 Antioxidants (Metabisulfite) + Chelators (EDTA) + N2 Sparging Intervention1->Oxidation Inhibits Intervention2 pH Optimization (Target pH 3.5 - 4.0) Intervention2->Oxidation Slows Intervention2->Hydrolysis Prevents

Diagram 1: Primary degradation pathways of mesuprine hydrochloride and targeted stabilization interventions.

Workflow Step1 Step 1: Deoxygenation Sparge Water with N2 for 30 mins Step2 Step 2: Excipients Add EDTA (0.5 mg/mL) & Metabisulfite Step1->Step2 Step3 Step 3: API Addition Dissolve Mesuprine HCl under N2 blanket Step2->Step3 Step4 Step 4: pH Adjustment Titrate to pH 3.8 ± 0.2 with Citric Acid Step3->Step4 Step5 Step 5: Filtration 0.22 µm Sterile Filter into Amber Vials Step4->Step5

Diagram 2: Step-by-step workflow for the preparation of stabilized mesuprine hydrochloride aqueous solutions.

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Mesuprine HCl Stock Solution (10 mg/mL)

This protocol is designed as a self-validating system; by strictly controlling dissolved oxygen and free metal ions prior to API introduction, oxidative degradation is mathematically minimized.

Materials:

  • Mesuprine Hydrochloride (API)

  • Water for Injection (WFI), USP grade

  • Disodium EDTA

  • Sodium Metabisulfite

  • 0.1 M Citric Acid and 0.1 M Sodium Hydroxide (for pH adjustment)

  • Nitrogen gas (

    
    ), high purity
    

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 100 mL of WFI into a light-protected (amber) volumetric flask. Sparge the water with high-purity

    
     gas for a minimum of 30 minutes to displace dissolved oxygen. Maintain an 
    
    
    
    blanket over the liquid for all subsequent steps.
  • Excipient Dissolution: Add 50 mg of Disodium EDTA (0.5 mg/mL) and 100 mg of Sodium Metabisulfite (1.0 mg/mL) to the sparged water. Stir magnetically until complete dissolution is achieved. Note: Adding chelators before the API ensures any trace metals in the water are sequestered before they can interact with the drug.

  • API Integration: Slowly add 1.0 g of Mesuprine Hydrochloride to the vortex of the solution. Stir until completely dissolved.

  • pH Titration: Measure the pH of the solution. Using a calibrated pH meter, titrate dropwise with 0.1 M Citric Acid or 0.1 M NaOH until a stable pH of 3.8 ± 0.2 is achieved.

  • Sterile Filtration & Packaging: Pass the solution through a 0.22 µm PES (Polyethersulfone) sterile syringe filter directly into pre-purged amber glass vials. Seal immediately with PTFE-lined caps.

Protocol 2: Forced Degradation & Stability-Indicating Assay

To validate the efficacy of your formulation matrix, perform this accelerated stress test.

  • Sample Preparation: Prepare three vials:

    • Vial A (Control): Mesuprine HCl in unsparged water (No excipients).

    • Vial B (Optimized): Mesuprine HCl prepared via Protocol 1.

    • Vial C (Oxidative Stress): Optimized formulation + 0.3%

      
      .
      
  • Thermal Stress: Place all vials in a stability chamber at 40°C / 75% RH for 14 days.

  • Analysis: Analyze the samples using RP-HPLC coupled with a UV-Vis detector (typically at 280 nm).

  • Validation Criteria: The formulation is considered successful and self-validated if Vial B exhibits >98% peak area recovery compared to a freshly prepared standard, while Vial A shows significant degradation peaks (typically eluting earlier due to increased polarity of oxidized quinone products).

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • A stable aqueous injectable solution of epinephrine (WO2020148609A1).Google Patents.
Optimization

Troubleshooting mesuprine hydrochloride precipitation in phosphate buffers

Topic: Troubleshooting Mesuprine Hydrochloride Precipitation in Phosphate Buffers Ticket ID: #SOL-MESU-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Issue Overview & Mechanism Why is my Mes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Mesuprine Hydrochloride Precipitation in Phosphate Buffers Ticket ID: #SOL-MESU-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Issue Overview & Mechanism

Why is my Mesuprine Hydrochloride precipitating in PBS?

Precipitation of Mesuprine Hydrochloride (HCl) in phosphate-buffered systems (like PBS) is a common physicochemical incompatibility driven by two primary factors: the Common Ion Effect and pH-Dependent Solubility shifts .

The Science of the Failure

Mesuprine HCl is the salt form of a weak base (the amine) and a strong acid (HCl). Its solubility relies on the protonation of the amine group, which keeps the molecule charged and polar.

  • The Common Ion Effect:

    • Mesuprine HCl dissociates into Mesuprine

      
       and Cl
      
      
      
      .
    • Standard PBS contains a high concentration of Sodium Chloride (NaCl), contributing significant Cl

      
       ions.
      
    • According to the solubility product principle (

      
      ), adding more Cl
      
      
      
      ions from the buffer forces the equilibrium backward, driving the Mesuprine HCl salt out of the solution as a precipitate.
  • pH vs. pKa Conflict:

    • Mesuprine is a phenethylamine derivative (structurally similar to Isoxsuprine). The pKa of the secondary amine is typically in the range of 8.5 – 9.5 .

    • As the pH of your buffer approaches the pKa (e.g., pH 7.4 or higher), the percentage of the drug in its non-ionized (free base) form increases. The free base is hydrophobic and poorly soluble in water.

    • Thermodynamic Risk: If you prepare a high-concentration stock (>5-10 mM) in pH 7.4 buffer, you are likely exceeding the intrinsic solubility of the free base.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific cause of your precipitation.

TroubleshootingFlow Start Precipitation Observed CheckpH Check pH of Final Solution Start->CheckpH CheckConc Check Concentration CheckpH->CheckConc No (pH is < 7.0) pH_High pH > 7.2? CheckpH->pH_High Yes CheckTemp Check Temperature CheckConc->CheckTemp No Conc_High Conc > 10mM? CheckConc->Conc_High Yes Temp_Low Stored at 4°C? CheckTemp->Temp_Low Yes Action_Acidify Action: Lower pH to 6.0-6.5 (Increases ionization) pH_High->Action_Acidify Fix Action_Buffer Action: Switch Buffer System (Avoid Phosphate/Chloride) pH_High->Action_Buffer If pH 7.4 is mandatory Action_Cosolvent Action: Add DMSO/Ethanol (Solubilizes free base) Conc_High->Action_Cosolvent Temp_Low->Action_Cosolvent If ppt persists Action_Warm Action: Warm to 37°C (Redissolve salt) Temp_Low->Action_Warm

Figure 1: Diagnostic logic for identifying the root cause of solubility failure.

The "Rescue" Protocol

If your experiment requires physiological pH (7.4) and you cannot switch buffers, follow this Solubility Mapping Protocol to stabilize the solution.

Materials Required[1][2][3][4]
  • Mesuprine HCl powder

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PBS (Phosphate Buffered Saline), pH 7.4

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology
StepActionScientific Rationale
1 Prepare Organic Stock Dissolve Mesuprine HCl in 100% DMSO at 100x the final desired concentration.
2 Pre-warm Buffer Warm the PBS to 37°C before mixing.
3 Dropwise Addition Add the DMSO stock to the PBS slowly while vortexing. Do not exceed 1-2% v/v DMSO final concentration if possible.
4 Visual Inspection Hold the tube against a dark background. Look for "schlieren" lines or turbidity.
5 Sonication (Optional) If slight turbidity occurs, sonicate for 30-60 seconds at 40 kHz.

Frequently Asked Questions (Technical)

Q: Can I use a different buffer system to avoid this? A: Yes. If your biological system tolerates it, switch to HEPES or MOPS .

  • Why: These are "Good's Buffers" with lower ionic strength contributions than phosphate. They do not carry the risk of forming insoluble phosphate salts (though Mesuprine phosphate is less likely than Mesuprine free base, it is a risk).

  • Caution: Ensure the pH of HEPES is adjusted with NaOH, not HCl, to keep chloride concentration lower.

Q: I froze my Mesuprine aliquots in PBS, and they precipitated upon thawing. Why? A: This is due to Freeze-Concentration . When water freezes into ice, it excludes solutes. The remaining liquid phase becomes a highly concentrated brine of Mesuprine and Buffer salts. This supersaturation forces precipitation. Furthermore, phosphate buffers are known to undergo significant pH shifts (up to 2 pH units) during freezing [1], which can push the pH past the drug's pKa, causing it to crash out.

  • Fix: Store stocks in 100% DMSO or water at -20°C. Dilute into PBS only immediately before use.

Q: What is the maximum solubility of Mesuprine HCl in PBS? A: While specific values vary by temperature, empirical data for similar phenethylamines suggests a limit of 1–5 mg/mL in PBS (pH 7.4) at 25°C. In pure water or acidic media, solubility can exceed 50 mg/mL.

Q: Will adding Tween-80 help? A: Yes. Adding a non-ionic surfactant like Tween-80 (0.1%) or cyclodextrins can encapsulate the hydrophobic free base, preventing precipitation at neutral pH [2].

References

  • Murase, N., & Franks, F. (1989).[1] Salt precipitation during the freeze-concentration of phosphate buffer solutions.[1][2] Biophysical Chemistry, 34(3), 293-300.[1]

  • Sharma, S. K., & Patel, R. P. (2019).[3] Enhancing the Solubility and Dissolution Rate of Meclizine Hydrochloride by Inclusion Complex. Journal of Drug Delivery and Therapeutics, 9(4), 2981.[3]

  • PubChem. (2025).[4][5][6][7][8][9] Mesuprine Hydrochloride (Compound Summary). National Library of Medicine.

  • ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. ThermoFisher Knowledge Base.

Sources

Troubleshooting

Identifying degradation products of mesuprine hydrochloride via mass spectrometry

Introduction Welcome to the Technical Support Center. This guide is designed for researchers characterizing the stability profile of Mesuprine Hydrochloride (N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers characterizing the stability profile of Mesuprine Hydrochloride (N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide).

Mesuprine contains several chemically labile functionalities—specifically a secondary amine , a benzylic hydroxyl group , a methoxyphenol ether , and a sulfonamide moiety . Successful identification of its degradation products (DPs) requires high-resolution mass spectrometry (HRMS) coupled with a logic-driven forced degradation protocol.

Module 1: Experimental Protocol (Forced Degradation)

Objective: Generate relevant degradation products (DPs) without destroying the parent molecule completely (Target: 5–20% degradation).

Standard Stress Conditions (ICH Q1A Compliant)

Use the following table to prepare your samples. Note: Always run a non-stressed control and a blank matrix to rule out artifacts.

Stress TypeReagent / ConditionDurationTarget Pathway
Acid Hydrolysis 0.1 N HCl, 60°C2–8 HoursDehydration (Benzylic -OH), Ether cleavage
Base Hydrolysis 0.1 N NaOH, Ambient1–4 HoursSulfonamide hydrolysis, Amide cleavage
Oxidative 3%

, Ambient
1–6 HoursN-oxidation, Aromatic hydroxylation
Thermal 60°C (Solid & Solution)24–72 HoursPyrolysis, Dehydration
Photolytic UV/Vis (1.2M lux-hours)Per ICH Q1BRadical-mediated oxidation, Photolysis
LC-MS Workflow Diagram

The following workflow outlines the critical path from sample preparation to data acquisition.

LCMS_Workflow Sample Stressed Sample (Mesuprine HCl) Quench Quenching (Neutralize pH/Redox) Sample->Quench Stop Reaction Dilution Dilution (50:50 MeOH:H2O) Quench->Dilution LC UHPLC Separation (C18 Column, Gradient) Dilution->LC ESI ESI Source (+ve Mode) LC->ESI MS1 Full Scan MS (m/z 100-1000) ESI->MS1 MS2 Data Dependent MS/MS (NCE 20-40 eV) MS1->MS2 Precursor Selection Analysis Data Analysis (Mass Defect Filtering) MS2->Analysis

Caption: Figure 1. Standardized LC-HRMS workflow for forced degradation profiling of Mesuprine HCl.

Module 2: Troubleshooting Guide (FAQs)

Q1: I see the parent peak (m/z 395), but no degradation products appear after 24 hours.

Diagnosis: The stress conditions may be too mild for the sulfonamide or ether linkages, which are relatively stable. Solution:

  • Increase Severity: Increase acid/base concentration to 1.0 N or temperature to 80°C.

  • Check Solubility: Ensure Mesuprine is fully dissolved during the stress period. Precipitated drug does not degrade at the same rate.

  • Ionization Suppression: Your DPs might be eluting in the void volume or co-eluting with the parent. Re-optimize the gradient to start at 5% organic holding for 2 minutes.

Q2: I see a peak at [M+H-18]+. Is this a degradation product or an in-source fragment?

Diagnosis: Mesuprine has a benzylic hydroxyl group that is prone to "In-Source Water Loss" inside the ESI source. Validation Test:

  • Chromatographic Check: Does the -18 peak (m/z 377) have a different retention time than the parent?

    • Yes: It is a real degradation product (Dehydration impurity).

    • No (Co-elutes): It is likely an in-source fragment. Lower your Source Temperature and Cone Voltage to confirm.

Q3: My oxidative sample shows a +16 Da peak (m/z 411). Is it an N-oxide or a Hydroxyl?

Diagnosis: Both are possible. The secondary amine forms an N-oxide, while the electron-rich phenol ring can be hydroxylated. Differentiation Strategy:

  • MS/MS Fragmentation:

    • N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (-OH) during fragmentation.

    • Ring Hydroxylation: The +16 Da mass shift will remain on the aromatic fragment ions (e.g., the tropylium ion equivalent) in the MS2 spectrum.

Module 3: Data Interpretation & Degradation Pathways

Mesuprine Free Base Monoisotopic Mass: ~394.16 Da Target Ion [M+H]+: 395.17 Da

Predicted Degradation Products (DPs)

Based on the functional group chemistry of phenylethanolamines and sulfonamides, expect the following:

DP NameMass ShiftObserved m/zMechanism
DP-1 (N-Oxide) +16 Da411.17Oxidation of secondary amine
DP-2 (Dehydrated) -18 Da377.16Acid-catalyzed elimination of benzylic -OH
DP-3 (O-Desmethyl) -14 Da381.15Cleavage of methoxy ether (Acid/Thermal)
DP-4 (Hydrolysis) -78 Da317.15Loss of Methanesulfonyl group (Harsh Acid)
Fragmentation Logic (MS/MS)

To identify unknowns, look for the "Alpha-Cleavage" rule common to phenylethanolamines. The bond between the alpha-carbon (with the -OH) and the nitrogen is the weakest.

  • Fragment A (Amine side): Contains the methoxyphenethyl amine chain.

  • Fragment B (Ring side): Contains the sulfonamide and benzylic -OH.

Degradation Logic Tree

Use this diagram to classify unknown peaks in your chromatogram.

Degradation_Logic Start Unknown Peak Detected MassShift Calculate Mass Shift (vs Parent m/z 395) Start->MassShift Plus16 +16 Da (m/z 411) MassShift->Plus16 Minus18 -18 Da (m/z 377) MassShift->Minus18 Minus14 -14 Da (m/z 381) MassShift->Minus14 N_Oxide Likely N-Oxide (Check MS2 for -16 loss) Plus16->N_Oxide CheckRT Check Retention Time vs Parent Minus18->CheckRT Demethyl O-Desmethyl Mesuprine (Phenol formation) Minus14->Demethyl SourceFrag In-Source Fragment (Co-elutes with Parent) CheckRT->SourceFrag Same RT RealDP Dehydration Product (Styrene derivative) CheckRT->RealDP Different RT

Caption: Figure 2. Decision tree for classifying unknown degradation products based on mass shift and retention time.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3][4] (Defines stress testing parameters: Acid, Base, Thermal, Oxidative).

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. (Defines light exposure requirements).

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (Authoritative text on forced degradation workflows).

  • PubChem Compound Summary : Mesuprine (CID 24171).[5] (Structural verification and physicochemical properties).

Sources

Optimization

Mesuprine Hydrochloride HPLC Analysis: Technical Support Center

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Tailing & Asymmetry in Mesuprine HCl Separations Diagnostic Matrix: Rapid Troubleshooting User Directive: Use this t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Tailing & Asymmetry in Mesuprine HCl Separations

Diagnostic Matrix: Rapid Troubleshooting

User Directive: Use this table to correlate your specific chromatogram symptoms with the most probable root causes before proceeding to the detailed protocols.

SymptomQuantitative IndicatorProbable Root CauseImmediate Action
Tailing (General) Asymmetry Factor (

) > 1.5
Secondary Silanol InteractionsSwitch to Low pH: Adjust mobile phase to pH 2.5–3.0 to suppress silanol ionization.
Split Peak Doublet at apexFrit Blockage or Bed CollapseReverse Flush: Backflush column (if permitted) or replace inlet frit.
Broad Tailing Low Plate Count (

)
Column Overload (Mass)Dilute Sample: Reduce injection mass by 50% to verify linear range.
Fronting + Tailing

< 0.9 (Fronting)
Solvent MismatchMatch Matrix: Dissolve Mesuprine HCl in the mobile phase, not pure organic solvent.
Shifting

+ Tailing
Retention drift > 2%pH Instability / Lack of BufferingBuffer Up: Increase buffer concentration (e.g., 10 mM

25 mM phosphate).

Technical Deep Dive: The Mechanics of Tailing

Q: Why does Mesuprine Hydrochloride tail so aggressively compared to neutral compounds?

A: The "hydrochloride" designation indicates Mesuprine is a salt of a basic amine. In solution, it dissociates, leaving the Mesuprine molecule with a positively charged secondary amine (protonated form) at neutral or acidic pH.

The root cause is Secondary Silanol Interaction . Standard silica packings contain residual silanol groups (Si-OH).

  • At pH > 3.5: Silanols ionize to Si-O⁻.

  • The Interaction: The positively charged Mesuprine amine (

    
    ) is electrostatically attracted to the negative silanols (
    
    
    
    ).
  • The Result: This acts as a secondary "sticky" retention mechanism that is slower than the primary hydrophobic interaction, causing the tail of the peak to drag.

Visualization: The Silanol Trap

TailingMechanism cluster_0 Chromatographic Event Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 C18 C18 Ligand (Primary Retention) Silica->C18 Bonded Phase Mesuprine Mesuprine Cation (R-NH₂+) Mesuprine->Silanol Ionic Drag (Peak Tailing) Mesuprine->C18 Fast Kinetics (Sharp Peak)

Figure 1: Mechanism of peak tailing for basic drugs like Mesuprine. The red arrow represents the unwanted ionic interaction causing the tail.

Q: I am using a C18 column. Should I add Triethylamine (TEA) to my mobile phase?

A: Only as a last resort. Historically, TEA was used as a "sacrificial base" to saturate silanol sites. However, for modern analysis, this is considered an obsolete patch.

Better Alternative:

  • Use "Type B" High-Purity Silica: Modern columns (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge) use ultra-pure silica with low metal content and high surface coverage (end-capping). These minimize the available silanols.[1][2]

  • Low pH Strategy: Operate at pH 2.5 using a Phosphate or Formate buffer. At this pH, silanols are protonated (neutral, Si-OH) and will not attract the Mesuprine cation.

Q: My peak shape degrades after 50 injections. Is the column dead?

A: Not necessarily. Mesuprine is lipophilic. If you are analyzing biological matrices or formulations with excipients, you might be experiencing fouling .

The Recovery Protocol:

  • Disconnect the column from the detector (to avoid clogging the flow cell).

  • Reverse the column flow (if the manufacturer permits).

  • Flush with the following sequence (10-20 column volumes each):

    • 95:5 Water:Acetonitrile (remove buffers).

    • 100% Acetonitrile (remove hydrophobic contaminants).

    • 50:50 Acetonitrile:Isopropanol (remove highly lipophilic residues).

    • 100% Acetonitrile.

    • Re-equilibrate with Mobile Phase.

Note: If high backpressure persists after cleaning, the inlet frit is likely irreversibly blocked.

Optimized Experimental Protocol: The "Anti-Tailing" Method

This protocol is designed to achieve an Asymmetry Factor (


) between 0.9 and 1.2 for Mesuprine HCl.
Reagents & Conditions
ParameterSpecificationRationale
Column C18, End-capped, 5 µm, 4.6 x 150 mm (e.g., ZORBAX Eclipse Plus C18)"End-capping" chemically blocks residual silanols.[2]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 2.5 Low pH suppresses silanol ionization; Phosphate provides excellent buffering capacity.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 35°CSlightly elevated temp improves mass transfer, sharpening the peak.
Detection UV @ 210 nm or 274 nm210 nm for sensitivity; 274 nm for specificity (aromatic ring).
Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Dissolve 3.40 g of

      
       in 900 mL of HPLC-grade water.
      
    • Adjust pH to exactly 2.5 ± 0.1 using Phosphoric Acid (

      
      ). Do not use HCl or 
      
      
      
      as they can corrode stainless steel.
    • Dilute to 1000 mL.

    • Filter through a 0.22 µm nylon filter. Unfiltered buffers are the #1 cause of check-valve failure.

  • System Equilibration:

    • Purge lines to remove air.

    • Run mobile phase (e.g., 70% Buffer / 30% ACN) for 30 minutes.

    • Monitor baseline stability.[3] Drift should be < 1 mAU/min.

  • System Suitability Test (SST):

    • Inject a standard of Mesuprine HCl (e.g., 50 µg/mL).

    • Calculate Tailing Factor (

      
      )  or Asymmetry (
      
      
      
      )
      .
    • Pass Criteria:

      
      .
      
    • Fail Action: If

      
      , increase % Organic by 5% or verify pH is < 3.0.
      

Troubleshooting Logic Flow

Use this decision tree to systematically resolve persistent tailing issues.

TroubleshootingTree Start Start: Peak Tailing Detected CheckPh Is Mobile Phase pH < 3.0? Start->CheckPh AdjustPh Action: Adjust pH to 2.5 CheckPh->AdjustPh No CheckCol Is Column End-Capped / Base Deactivated? CheckPh->CheckCol Yes AdjustPh->CheckCol ChangeCol Action: Switch to Type-B Silica / Hybrid Column CheckCol->ChangeCol No CheckLoad Is Mass on Column > 10 µg? CheckCol->CheckLoad Yes ChangeCol->CheckLoad Dilute Action: Dilute Sample 1:10 CheckLoad->Dilute Yes CheckVoid Check for Physical Void (Inject Neutral Marker) CheckLoad->CheckVoid No Dilute->CheckVoid Replace Action: Replace Column/Frit CheckVoid->Replace Tails w/ Neutral Success Resolution: Peak Symmetrical CheckVoid->Success Neutral is Sharp

Figure 2: Systematic decision tree for isolating the cause of peak tailing in Mesuprine analysis.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mesuprine Hydrochloride Solubility Profiling

Topic: Effect of pH on the Solubility Profile of Mesuprine Hydrochloride Ticket ID: MESP-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1] Executive Summary: The Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of pH on the Solubility Profile of Mesuprine Hydrochloride Ticket ID: MESP-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1]

Executive Summary: The Physicochemical Landscape

Mesuprine hydrochloride is the salt form of a weak base (mesuprine).[2] Its solubility behavior is governed by the ionization state of its secondary amine group. As a researcher, you are likely observing high solubility in acidic media (simulating gastric fluid) and a precipitous drop in solubility as the pH approaches the compound's


 (simulating intestinal environments or blood plasma).

The Core Mechanism: Mesuprine exists in equilibrium between its ionized (protonated) form and its non-ionized (free base) form.[1][2]

  • pH <

    
     (Acidic):  The protonated species (
    
    
    
    ) dominates.[1] The hydrochloride salt is highly soluble.[1][2][3]
  • pH ≈

    
    :  The system reaches the region of maximum buffering capacity but minimal solubility stability.[1]
    
  • pH > ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Basic):  The free base (
    
    
    
    ) dominates.[1][2] Since the free base is lipophilic, it precipitates out of the aqueous solution.

Key Parameter: The approximate


 of the secondary amine in mesuprine is ~9.0–9.5 .[1]

Experimental Protocol: Determination of pH-Solubility Profile

Do not rely on single-point measurements. Use this Equilibrium Shake-Flask Protocol to generate a robust profile.

Workflow Visualization

SolubilityWorkflow Prep 1. Buffer Preparation (pH 1.2 - 10.0) Sat 2. Saturation (Add Excess Solid) Prep->Sat Equil 3. Equilibration (24-48h @ 25°C) Sat->Equil Sep 4. Phase Separation (Filtration/Centrifugation) Equil->Sep Anal 5. Analysis (HPLC/UV) Sep->Anal pH_Check CRITICAL: Measure Final pH Sep->pH_Check Must verify pH_Check->Anal Use Final pH for Plotting

Figure 1: Standard Equilibrium Solubility Workflow. Note the critical step of measuring pH after equilibration, as drug dissolution can shift the buffer pH.

Step-by-Step Methodology
  • Buffer Selection: Prepare 10 mM buffers across the range (pH 1.2, 4.5, 6.8, 7.4, 9.0, 10.0).

    • Note: Avoid chloride-containing buffers (like KCl/HCl) at low pH if you want to measure intrinsic solubility without the Common Ion Effect (see Troubleshooting).[1][2]

  • Saturation: Add excess Mesuprine HCl powder to glass vials containing the buffer.

    • Visual Check: Ensure undissolved solid remains visible.[1][2] If it all dissolves, add more.[1][2]

  • Equilibration: Agitate (shaker or stir bar) at constant temperature (usually 25°C or 37°C) for 24–48 hours.

  • pH Verification (The "Golden Rule"): Measure the pH of the supernatant AFTER equilibration.

    • Why? Dissolving a hydrochloride salt releases protons (

      
      ), potentially acidifying your buffer.[1] If you started at pH 7.0 but ended at pH 6.2, you must plot the data point at 6.2 .[1]
      
  • Filtration: Filter the supernatant using a 0.45 µm PVDF or PTFE syringe filter.[1][2]

    • Pre-saturation:[1][2] Discard the first 1-2 mL of filtrate to prevent drug adsorption loss to the filter membrane.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV.

Troubleshooting Guide

Issue 1: "My solubility is lower than expected at pH 1.2."

Diagnosis: Common Ion Effect.[1][2] Explanation: You are likely using an HCl-based buffer (e.g., 0.1 N HCl).[1][2] Mesuprine is supplied as a hydrochloride salt.[1][2][3]



By adding external chloride ions (from the buffer), you push the equilibrium to the left, forcing Mesuprine HCl to precipitate earlier than it would in water alone.
Solution:  To measure the true thermodynamic solubility of the cation, use a non-chloride buffer (e.g., Phosphate or Glycine) adjusted to pH 1.2, or acknowledge the 

limitation in your report.
Issue 2: "The pH of my solution drifted significantly during the experiment."

Diagnosis: Insufficient Buffer Capacity. Explanation: Mesuprine HCl is a salt of a weak base and a strong acid.[1][2] When it dissolves, it acts like a weak acid, releasing protons. If your buffer concentration (e.g., 10 mM) is too low relative to the high concentration of the dissolved drug (e.g., 50 mM), the drug overwhelms the buffer. Solution:

  • Increase buffer concentration to 50–100 mM.[1]

  • Always plot solubility against the final measured pH, not the initial buffer pH.[1]

Issue 3: "I see erratic precipitation in my HPLC vials."

Diagnosis: Solvent Shock / pH Mismatch. Explanation: If you dissolve Mesuprine at pH 4 (high solubility) and inject it into an HPLC mobile phase buffered at pH 7.5 (lower solubility), the drug may precipitate inside the needle or column. Solution: Ensure your HPLC mobile phase is acidic (pH 3–4) to keep Mesuprine ionized and soluble during the run.[1][2]

Data Analysis & Expected Results

Theoretical Solubility Profile

Below is a representative dataset showing the trend you should expect for Mesuprine HCl.

Target pHDominant SpeciesSolubility TrendNotes
1.2

(Cation)
High (> 50 mg/mL)Limited by

of the salt.[1][2]
4.5

(Cation)
High Stable region.[1][2]
6.8

/

mixture
Moderate Transition zone begins.[1][2]
7.4

/

mixture
Decreasing Physiologically relevant drop.[1][2]
9.0

(Free Base)
Low (< 1 mg/mL)Near

.[1][2] Free base precipitates.[1]
10.0

(Free Base)
Very Low Intrinsic solubility of the free base (

).[1][2]
Pathway Diagram: The pH-Dependent Switch

ChemicalEquilibrium Salt Mesuprine HCl (Solid) Stable Salt Form Ionized Ionized Mesuprine (BH+) High Solubility (pH < pKa) Salt->Ionized Dissolution in Water Base Free Base (B) Low Solubility / Precipitate (pH > pKa) Ionized->Base Add Base (OH-) Deprotonation Base->Ionized Add Acid (H+) Protonation

Figure 2: The reversible transition between the soluble ionized form and the insoluble free base.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare a stock solution? A: Yes. Mesuprine HCl is soluble in DMSO.[1][3][4] However, when diluting into aqueous buffers, ensure the final DMSO concentration is < 1% to avoid cosolvent effects that artificially inflate solubility.

Q: Why does the solution turn slightly pink/yellow at high pH? A: Mesuprine contains a phenol group.[1][2] Phenols are susceptible to oxidation, especially in basic environments (pH > 8).[1] This color change indicates degradation.[1][5]

  • Action: Perform high-pH experiments quickly or under inert atmosphere (

    
    ) and protect from light.
    

Q: How do I calculate the Intrinsic Solubility (


)? 
A:  Measure the solubility at a pH at least 2 units above the 

(e.g., pH 11 or 12). At this point, ionization is negligible, and the measured solubility equals

.

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • PubChem. (n.d.).[1][2][6] Mesuprine Hydrochloride Compound Summary. National Library of Medicine.[1] [1][2]

  • Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict oral drug absorption.[1] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1]

Sources

Optimization

Overcoming low recovery rates of mesuprine hydrochloride in tissue extraction

The following guide serves as a specialized Technical Support Center for researchers encountering low recovery rates with Mesuprine Hydrochloride in tissue extraction. Topic: Troubleshooting Low Recovery in Tissue Extrac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering low recovery rates with Mesuprine Hydrochloride in tissue extraction.

Topic: Troubleshooting Low Recovery in Tissue Extraction Product: Mesuprine Hydrochloride (CAS: 7541-30-2 / 7660-71-1) Application: Bioanalysis (LC-MS/MS, HPLC-UV) Document ID: TS-MES-004[1][2][3]

Executive Summary: The "Amphoteric Trap"

Low recovery of Mesuprine HCl from tissue is rarely due to a single factor.[4] It is typically a convergence of protein entrapment and pH mismanagement .[1][4]

Mesuprine is not a simple basic drug.[1][3][4] It is an amphoteric molecule containing a secondary amine (basic, pKa ~9.6), a phenol (acidic, pKa ~9.9), and a methanesulfonamide moiety (weakly acidic, pKa ~10).[2][3]

  • At pH < 8: It is cationic (protonated amine).[1][2][4]

  • At pH > 11: It is anionic (deprotonated phenol/sulfonamide).[1][2][4]

  • The Window: The molecule is neutral/zwitterionic only in a narrow pH window (approx.[4] pH 9.0–9.5).[2][4]

Most "standard" base extraction protocols (using NaOH to pH 12+) inadvertently convert Mesuprine into a water-soluble anion, preventing it from partitioning into the organic phase.[1][2] This guide provides the corrective protocols.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am using a standard Liquid-Liquid Extraction (LLE) with NaOH and Ethyl Acetate, but my recovery is <40%. Why?

Diagnosis: You have likely over-alkalinized your sample.[1][3][4] Technical Explanation: At pH 12+ (common with NaOH), the phenolic hydroxyl and sulfonamide groups on Mesuprine deprotonate, creating a negatively charged species.[2] This anion prefers the aqueous tissue homogenate over the organic solvent.[4] Corrective Action:

  • Switch Buffers: Replace NaOH with a Saturated Sodium Carbonate/Bicarbonate buffer (pH 9.2) . This ensures the amine is largely uncharged while keeping the acidic groups protonated (neutral).[4]

  • Solvent Choice: Use a mixture of Ethyl Acetate:Isopropanol (9:1 v/v) . The isopropanol helps disrupt drug-protein binding and increases the solubility of the slightly polar zwitterion.

Q2: My recovery is consistent but low (~50%) across all samples. Where is the drug going?

Diagnosis: Protein binding entrapment.[1][3][4] Technical Explanation: Mesuprine has high affinity for tissue proteins.[1][4] A simple LLE on raw homogenate often fails to release the drug from the protein "cage."[4] Corrective Action: Implement a "Crash & Shoot" pre-treatment:

  • Homogenize tissue in 4 volumes of ice-cold Acetonitrile containing 1% Formic Acid .

  • The acid disrupts protein binding; the organic solvent precipitates the proteins.[4]

  • Centrifuge at 10,000 x g.

  • Take the supernatant and then perform your cleanup (evaporate and reconstitute, or load onto SPE).[4]

Q3: I see significant ion suppression in LC-MS/MS. Is this affecting my calculated recovery?

Diagnosis: Phospholipid interference.[1][3][4] Technical Explanation: Tissue extracts are rich in phosphatidylcholines.[1][4] These co-elute with Mesuprine and suppress ionization, making it look like recovery is low (Signal Suppression).[2][4] Corrective Action: Switch to Mixed-Mode Cation Exchange (MCX) SPE .

  • Mechanism: Mesuprine binds via charge (amine) and hydrophobicity.[1][4] Lipids are washed away with high-organic solvents while the drug is locked by charge.[1][2][4]

Part 2: Optimized Extraction Protocols
Method A: The "Gold Standard" (MCX Solid Phase Extraction)

Recommended for LC-MS/MS analysis due to superior cleanup.[1][2][3]

StepReagent/ConditionMechanism
1.[1][2][3][4] Homogenization 1g Tissue + 4mL 5% TCA (Trichloroacetic Acid) in water.[1][2][4]Acid precipitates protein; Mesuprine remains soluble as a cation.[1][4]
2. Centrifugation 10,000 x g for 10 min at 4°C.Pellets protein debris.
3. Conditioning MCX Cartridge (e.g., Oasis MCX, Strata-X-C).[1][2][3] Methanol -> Water.[1][2][4]Activates sorbent.
4.[1][2][3][4] Loading Apply supernatant directly.[1][2][4]Mesuprine (cationic at pH < 2) binds to sulfonate groups on resin.[2][4]
5. Wash 1 2% Formic Acid in Water.[1][4]Removes salts and polar interferences.
6.[1][4] Wash 2 100% Methanol.[1][2][4]CRITICAL: Removes neutral lipids and phospholipids.[1][4] Mesuprine stays bound by charge.[1][4]
7. Elution 5% Ammonium Hydroxide in Methanol .pH shift (>10) deprotonates the amine, breaking the ionic bond. Drug elutes.
Method B: Optimized Liquid-Liquid Extraction (LLE)

Recommended for HPLC-UV or when SPE is unavailable.[1][2][3]

  • Homogenize tissue in 0.1M HCl (to release drug). Centrifuge.

  • Transfer supernatant to a clean glass tube.

  • Adjust pH: Add Borate Buffer (pH 9.5) until pH is confirmed between 9.0–9.5.

  • Extract: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate:IPA (9:1) .[1][2][3][4] Vortex 5 mins.[1][4][5]

  • Phase Separation: Centrifuge. Freeze the aqueous layer (dry ice bath) and pour off the organic layer.

  • Dry: Evaporate organic layer under Nitrogen at 40°C.

  • Reconstitute: Mobile phase.

Part 3: Visual Logic & Decision Tree

The following diagram illustrates the critical decision points for selecting the correct extraction pathway based on your available equipment and sensitivity needs.

MesuprineExtraction cluster_warning Common Failure Mode Start Start: Tissue Sample Homogenization Homogenization (Acidic Methanol or 5% TCA) Start->Homogenization Detection Detection Method? Homogenization->Detection LCMS LC-MS/MS (High Sensitivity) Detection->LCMS Trace Levels UV HPLC-UV (Moderate Sensitivity) Detection->UV High Conc. SPE_Path Mixed-Mode SPE (MCX) LCMS->SPE_Path LLE_Path Liquid-Liquid Extraction UV->LLE_Path SPE_Wash Wash: 100% MeOH (Removes Phospholipids) SPE_Path->SPE_Wash LLE_Buffer CRITICAL: Adjust pH to 9.2 (Carbonate/Borate Buffer) LLE_Path->LLE_Buffer SPE_Elute Elute: 5% NH4OH in MeOH (Releases Drug) SPE_Wash->SPE_Elute Result High Recovery (>85%) Clean Matrix SPE_Elute->Result LLE_Solvent Solvent: Ethyl Acetate:IPA (9:1) LLE_Buffer->LLE_Solvent LLE_Solvent->Result Fail pH > 11 (NaOH used) FailResult Anionic Drug stays in Water (Low Recovery) Fail->FailResult

Figure 1: Decision tree for Mesuprine extraction. Note the critical pH control step in the LLE pathway to avoid ionization of the sulfonamide/phenol groups.

Part 4: Stability & Storage
  • Oxidation Risk: Mesuprine contains a secondary amine and electron-rich rings.[1][2][3][4] While more stable than catecholamines, it is prone to oxidation over long storage periods.[4]

    • Recommendation: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the homogenization buffer if samples will be stored >24 hours before extraction.[1][4]

  • Light Sensitivity: Protect extracts from direct sunlight.[1][2][4] Use amber glassware.

References
  • Chamberlain, J. (1995).[2][4] The Analysis of Drugs in Biological Fluids. 2nd Ed. CRC Press.[1][4] (Defines general principles for extraction of amphoteric beta-agonists).

  • Smith, R.M. (2013).[2][3][4] "Retention and selectivity in liquid chromatography of basic drugs on silica and cation-exchange phases." Journal of Chromatography A, 1287, 2-15.[2] Link[1][2]

  • Van Hout, M.W.J., et al. (2003).[2][3][4] "Ion-exchange solid-phase extraction of basic drugs: The importance of pH and organic solvent." Journal of Chromatography A, 1002(1-2), 11-20.[1][2] Link

  • PubChem. (n.d.).[1][2][4] Mesuprine Compound Summary. National Center for Biotechnology Information.[1][4] Retrieved March 7, 2026.[4] Link

  • Cai, J., & Henion, J. (1996).[2][3][4] "Capillary electrophoresis-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, 674(2), 205-216.[1][2] (Discusses matrix effects and ion suppression in biological extracts). Link[1][2]

Sources

Troubleshooting

Thermal stability and melting point variations of mesuprine hydrochloride

The following guide serves as a specialized Technical Support Hub for researchers working with Mesuprine Hydrochloride . It is designed to troubleshoot physical property anomalies, specifically focusing on thermal stabil...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for researchers working with Mesuprine Hydrochloride . It is designed to troubleshoot physical property anomalies, specifically focusing on thermal stability and melting point (MP) variations, which are common pain points during formulation and solid-state characterization.

Subject: Troubleshooting Thermal Stability & Melting Point Deviations Reference Compound: Mesuprine Hydrochloride (CAS: 7660-71-1) Support Level: Tier 3 (Senior Application Scientist)

Module 1: Melting Point Anomalies

Q1: My sample melts significantly lower than the literature value (181–183°C). Is my batch degraded?

Diagnosis: Not necessarily. While the reported melting point for Mesuprine HCl is typically 181–183°C (with decomposition), a depressed melting point often points to solvates or plasticization rather than chemical degradation.

Technical Insight: Mesuprine HCl is a secondary amine salt. In its crystalline lattice, it can trap solvent molecules (water, ethanol) during recrystallization.

  • The "Pseudo-Melt" Effect: Retained solvent acts as a plasticizer, lowering the onset temperature of the melt.

  • Moisture Sensitivity: As a hydrochloride salt, the compound is hygroscopic. Absorbed atmospheric water lowers the chemical potential of the solid, causing a melting point depression (eutectic impurity effect).

Troubleshooting Protocol:

  • Step 1 (Visual): Does the sample bubble or foam before it turns clear? This indicates volatile loss (solvate/hydrate) rather than a true melt.

  • Step 2 (Validation): Run a Thermogravimetric Analysis (TGA) .

    • If you see >1% weight loss below 120°C: You have a solvate or hydrate.[1] Dry the sample at 60°C under vacuum for 4 hours and re-test.

    • If TGA is flat: The depression is likely due to chemical impurities (synthesis byproducts). Verify purity via HPLC.

Q2: I observe a "split" or broad endothermic peak on my DSC thermogram. What does this mean?

Diagnosis: This is a classic signature of Polymorphic Transition or Simultaneous Decomposition .

Technical Insight: Mesuprine HCl, like many phenethylamine derivatives, can exist in different polymorphic forms (packing arrangements).

  • Scenario A (Polymorphism): The first peak is the melting of a metastable form (e.g., Form I), followed by immediate recrystallization into a stable form (Form II), which then melts at a higher temperature.

  • Scenario B (Decomposition): The HCl salt is thermally labile. The "broadening" is often the loss of HCl gas (dehydrochlorination) occurring simultaneously with the melt.

Action Plan: To distinguish between Polymorphism and Decomposition:

  • Vary the Heating Rate: Run DSC at 2°C/min and 20°C/min.

    • If the peak shape changes drastically: It is likely a kinetic event (decomposition).

    • If the peaks remain distinct: It is likely a thermodynamic event (polymorphism).

  • Encapsulation: Use a hermetically sealed aluminum pan (or a high-pressure gold-plated pan) to suppress the loss of HCl gas. If the split peak resolves into a single sharp peak, the issue was off-gassing, not polymorphism.

Module 2: Thermal Stability & Handling

Q3: Can I sterilize Mesuprine HCl solutions via autoclaving (121°C)?

Answer: ABSOLUTELY NOT.

Reasoning: Mesuprine contains a secondary amine and a phenol group.

  • Hydrolysis Risk: While the sulfonamide moiety is relatively stable, the hydroxy-phenethylamine core is susceptible to oxidative degradation at high temperatures in aqueous solution.

  • Maillard-type Reactions: If excipients (like reducing sugars) are present, the amine will react rapidly at autoclave temperatures, turning the solution brown.

Recommended Sterilization Method: Use 0.22 µm filtration (PES or PVDF membranes). Do not use heat.

Q4: My sample turns yellow/brown upon melting. Is this normal?

Answer: Yes, this indicates melt-mediated decomposition .

Mechanism: At the melting point (~180°C+), the lattice energy is overcome, allowing the hydrochloride salt to dissociate transiently. The free amine is highly reactive to oxidation from air, leading to the formation of quinone-like degradation products (chromophores), which appear yellow or brown.

Prevention for Analysis: When determining melting point, always use a sealed capillary or run the DSC under an inert Nitrogen or Argon purge (50 mL/min) to minimize oxidative browning.

Module 3: Experimental Workflows

Standardized Characterization Protocol

To ensure data integrity, follow this "Self-Validating" workflow for Mesuprine HCl analysis.

ParameterMethodCritical SettingAcceptance Criteria
Purity HPLC (C18 Column)Mobile Phase: ACN/Buffer pH 3.0> 98.5% Area
Volatiles TGARamp 10°C/min to 150°C< 0.5% Loss
Melting Point DSCPinhole Lid (allow gas escape)Onset: 181–183°C
Polymorphs XRPDScan 2-40° 2θMatch Reference Pattern
Troubleshooting Logic Flow

Use the following decision tree to diagnose melting point deviations.

Mesuprine_Troubleshooting Start Observation: Abnormal Melting Point LowMP MP < 180°C (Depression) Start->LowMP SplitPeak Split/Broad Peak (DSC) Start->SplitPeak CheckTGA Step 1: Run TGA (Check Volatiles) LowMP->CheckTGA SealedPan Test: Run DSC in Hermetic Pan SplitPeak->SealedPan CheckHPLC Step 2: Run HPLC (Check Purity) CheckTGA->CheckHPLC No Weight Loss Solvate Diagnosis: Solvate/Hydrate CheckTGA->Solvate Weight Loss > 1% Impurity Diagnosis: Chemical Impurity CheckHPLC->Impurity Purity < 98% Decomp Diagnosis: Thermal Decomposition (Off-gassing) SealedPan->Decomp Single Peak Observed Polymorph Diagnosis: Polymorphic Transition SealedPan->Polymorph Split Peak Persists

Figure 1: Decision tree for diagnosing thermal anomalies in Mesuprine Hydrochloride. Blue nodes indicate action steps; Green nodes indicate final diagnosis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24171, Mesuprine. Retrieved from [Link]

  • O'Neil, M.J. (Ed.). (2013).[2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Reference for standard hydrochloride salt properties and melting point ranges of phenethylamine derivatives).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.
  • Tong, H.H., et al. (2002). Characterization of the thermal decomposition of hydrochloride salts of amine drugs. Journal of Pharmaceutical Sciences.

Sources

Optimization

Troubleshooting inconsistent bioactivity in mesuprine hydrochloride batches

Welcome to the Mesuprine Hydrochloride Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and pharmacologists systematically diagnose and re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Mesuprine Hydrochloride Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and pharmacologists systematically diagnose and resolve inconsistent bioactivity in mesuprine hydrochloride batches.

Mesuprine is a potent


-adrenergic receptor agonist (sympathomimetic amine) historically investigated for its vasodilatory and smooth muscle relaxant properties[1]. Because its structure features a methanesulfonamide group in place of a traditional catechol hydroxyl[2], it presents unique physicochemical behaviors. When your cell-based assays or in vivo models show batch-to-batch variability (e.g., shifting 

values or depressed

), the root cause typically lies at the intersection of chemical degradation, stereochemistry, solid-state polymorphism, or assay artifact.

I. Mechanistic Foundation

To troubleshoot bioactivity, we must first understand how mesuprine interacts with its target. Mesuprine binds to


-adrenergic receptors (GPCRs), triggering a Gs-protein coupled cascade that activates adenylyl cyclase (AC), leading to intracellular cyclic AMP (cAMP) accumulation and subsequent Protein Kinase A (PKA) activation. Any variable that disrupts the drug's structural integrity or the cellular signaling machinery will manifest as "inconsistent bioactivity."

Pathway Mesuprine Mesuprine HCl (β-Adrenergic Agonist) BetaAR β-Adrenergic Receptor (GPCR) Mesuprine->BetaAR Binds & Activates Gs Gs Protein (α-subunit GTP) BetaAR->Gs GDP/GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Activation) cAMP->PKA Binds Reg. Subunits

Fig 1. Mesuprine mechanism of action via the β-adrenergic Gs-cAMP signaling cascade.

II. Troubleshooting Guide & FAQs

Q1: Our LC-MS shows high chemical purity (>99%), but the new mesuprine batch exhibits a 10-fold drop in potency. What is the hidden variable? A1: The most likely culprit is stereochemical impurity . Mesuprine possesses chiral centers in its phenylethanolamine backbone.


-adrenergic receptors are highly stereoselective; typically, only one enantiomer (often the R,R-configuration in related 

-agonists) perfectly aligns with the receptor's binding pocket. Racemization during synthesis, aggressive drying, or prolonged storage can drastically reduce bioactivity without changing the overall mass or achiral chromatographic purity. Action: Perform Chiral HPLC to verify the enantiomeric excess (

). Ensure

.

Q2: Why does the bioactivity (


) of mesuprine vary significantly between freshly prepared aqueous solutions and older stock solutions? 
A2:  While the methanesulfonamide substitution provides more stability than a pure catecholamine[2], the molecule remains susceptible to oxidative degradation and hydrolysis in aqueous environments, especially at 

or when exposed to light and transition metals. Oxidation alters the pharmacophore required for hydrogen bonding within the

-receptor pocket. Action: Always prepare single-use aliquots in anhydrous DMSO. Dilute into aqueous assay buffers immediately before treating the cells.

Q3: We suspect our drug powder is not fully dissolving, leading to artificially low bioactivity. How do we confirm this? A3: Active pharmaceutical ingredients like mesuprine hydrochloride are prone to polymorphism and pseudo-polymorphism (forming solvates or hydrates)[3]. Different crystalline lattices have vastly different thermodynamic stabilities and dissolution rates. If a batch crystallized as a stable hydrate, it might dissolve much slower in your assay medium than an amorphous or anhydrous batch, leading to a lower effective concentration. Action: Analyze the batch using X-Ray Powder Diffraction (XRPD) to confirm the polymorph matches your reference standard. Pre-dissolve all batches in 100% DMSO before introducing them to aqueous media.

Q4: We are observing high basal cAMP levels and a blunted response to mesuprine in our cell-based assays. Is the drug batch defective? A4: Not necessarily. This is a classic sign of receptor desensitization or elevated phosphodiesterase (PDE) activity. If your reporter cell line is over-passaged or cultured at high confluence, the


-receptors can become internalized, or PDE enzymes may rapidly degrade the cAMP produced.
Action: Implement a self-validating assay protocol utilizing IBMX (a PDE inhibitor) and Forskolin (a direct AC activator) to isolate the receptor's function from downstream artifacts.

Workflow Start Inconsistent Bioactivity (Shifted EC50 / Low Emax) QC 1. Physicochemical QC Start->QC Chiral 2. Stereochemical QC Start->Chiral Assay 3. Bioassay Validation Start->Assay Degradation Check: Oxidation/Hydrolysis Action: LC-MS & Fresh Prep QC->Degradation Polymorph Check: Polymorphism/Solvates Action: XRPD & DMSO Stock QC->Polymorph Enantiomer Check: Racemization Action: Chiral HPLC (ee >98%) Chiral->Enantiomer CellIssue Check: Receptor Desens. Action: Forskolin Control Assay->CellIssue

Fig 2. Systematic troubleshooting workflow for diagnosing mesuprine batch inconsistencies.

III. Quantitative Impact of Pre-Analytical Variables

To easily compare how different variables skew your experimental data, refer to the table below.

VariableExperimental ConditionObserved Effect on Assay (

/

)
Mechanistic Causality
Aqueous Storage 10 mM in PBS (pH 7.4) stored at 4°C for 7 days3 to 5-fold rightward shift in

Oxidative degradation of the phenylethanolamine core reduces active drug concentration.
Chiral Purity Batch containing 80% active enantiomer (ee = 60%)1.5 to 2-fold rightward shift in

The inactive enantiomer acts as a competitive antagonist or inert space-filler at the receptor.
Polymorphism Use of a highly stable pseudo-polymorph (hydrate)Variable

depression (up to 40%)
Poor dissolution kinetics in aqueous media leads to sub-target dosing.
Cell Passage Reporter cells > Passage 20High basal cAMP; severely depressed

Downregulation and internalization of

-ARs; altered basal adenylyl cyclase activity.

IV. Self-Validating Experimental Protocol: cAMP Accumulation Assay

To definitively prove whether a bioactivity failure is due to the mesuprine batch or the biological system, you must run a self-validating cAMP assay. This protocol uses internal controls to independently verify receptor availability, adenylyl cyclase functionality, and PDE inhibition.

Step 1: Cell Preparation & Plating

  • Harvest

    
    -AR expressing cells (e.g., CHO-K1 or HEK293 transfectants) at 70-80% confluence. Causality: Over-confluent cells exhibit contact inhibition and altered GPCR expression profiles.
    
  • Plate cells in a 384-well microplate at 5,000 cells/well in complete media. Incubate overnight at 37°C, 5%

    
    .
    

Step 2: Compound Preparation (The "DMSO Rule")

  • Reconstitute Mesuprine HCl powder in 100% anhydrous DMSO to a 10 mM stock. Do not use aqueous buffers for the primary stock to prevent polymorphism-induced precipitation and oxidation.

  • Prepare an 11-point serial dilution (1:3) of Mesuprine in DMSO.

  • Prepare control stocks: Isoproterenol (10 mM in DMSO, reference

    
    -agonist) and Forskolin  (10 mM in DMSO, direct AC activator).
    

Step 3: IBMX Pre-Incubation

  • Wash cells with HBSS buffer to remove serum components.

  • Add 500

    
    M IBMX (3-isobutyl-1-methylxanthine) in stimulation buffer (HBSS + 0.1% BSA) to all wells. Incubate for 15 minutes at room temperature.
    Causality: IBMX inhibits PDEs. Without it, the cAMP generated by mesuprine will be rapidly hydrolyzed to AMP, masking the drug's true bioactivity.
    

Step 4: Stimulation

  • Transfer the serially diluted Mesuprine, Isoproterenol, and Forskolin into the assay plate (final DMSO concentration must be

    
     to avoid cellular toxicity).
    
  • Incubate for exactly 30 minutes at room temperature. Causality: 30 minutes is the optimal window for Gs-coupled cAMP accumulation before profound receptor desensitization occurs.

Step 5: Lysis and Detection (TR-FRET or AlphaScreen)

  • Add the lysis buffer containing the cAMP-specific antibody and fluorophore/bead conjugates according to the manufacturer's protocol (e.g., Cisbio HTRF or PerkinElmer AlphaScreen).

  • Incubate for 1 hour and read the plate on a compatible microplate reader.

Data Interpretation (The Self-Validation Logic):

  • If Forskolin fails: The adenylyl cyclase machinery or the detection kit is compromised. The assay is invalid.

  • If Forskolin works but Isoproterenol fails: The

    
    -receptors are desensitized or absent. The cells are compromised.
    
  • If Forskolin and Isoproterenol work, but Mesuprine fails: You have definitively proven the mesuprine batch is defective (degraded, wrong polymorph, or racemized).

V. References

  • Title: preliminary study of ritodrine-a uterine relaxant to - The Journal of Obstetrics and Gynaecology of India Source: jogi.co.in URL:

  • Title: The Organic Chemistry of Drug Synthesis - The Swiss Bay Source: theswissbay.ch URL:

  • Title: US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents Source: google.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: Mesuprine Hydrochloride vs. Isoxsuprine

This guide provides an in-depth technical comparison between Mesuprine Hydrochloride and Isoxsuprine , focusing on their pharmacological potency, structural attributes, and experimental validation. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Mesuprine Hydrochloride and Isoxsuprine , focusing on their pharmacological potency, structural attributes, and experimental validation.

[1]

Executive Summary

Mesuprine hydrochloride and Isoxsuprine are both phenethylamine derivatives investigated primarily for their vasodilatory and tocolytic (uterine relaxant) properties.[1] While they share a core pharmacophore, Mesuprine exhibits significantly higher potency and beta-2 adrenergic selectivity compared to Isoxsuprine.[1]

  • Isoxsuprine: A first-generation agent with a mixed mechanism of action (beta-agonism + alpha-antagonism + direct smooth muscle relaxation).[1] It requires higher clinical dosing and carries a broader side-effect profile due to non-selectivity.[1]

  • Mesuprine: A structurally optimized analog incorporating a methanesulfonamide moiety.[1] This modification enhances affinity for the beta-2 receptor, resulting in potent uterine relaxation at lower concentrations, though its development was historically impacted by species-specific toxicity findings (rodent mesovarial leiomyomas).[1]

Chemical Structure & Structure-Activity Relationship (SAR)

The differential potency stems directly from specific substitutions on the phenethylamine scaffold.[1]

Structural Comparison
FeatureIsoxsuprineMesuprineImpact on Potency
Core Scaffold PhenethylaminePhenethylamineBaseline adrenergic activity.[1]
Aromatic Ring Substituent (Main) 4-Hydroxy4-Hydroxy-3-methanesulfonamide The sulfonamide group (similar to soterenol) drastically increases resistance to COMT metabolism and enhances

receptor binding affinity.[1]
N-Substituent (Tail) 1-methyl-2-phenoxyethyl2-(4-methoxyphenyl)ethyl The methoxyphenyl tail in Mesuprine provides tighter hydrophobic pocket interaction compared to the bulky phenoxy group in Isoxsuprine.[1]
Mechanistic Implication

Isoxsuprine's "phenoxy" tail and simple hydroxyl group allow it to interact loosely with beta receptors but also block alpha receptors.[1] Mesuprine's "sulfonamide" modification aligns it more closely with potent beta-2 agonists (like ritodrine or salbutamol), facilitating a more stable receptor conformation that drives the Gs-protein signaling cascade more efficiently.[1]

Signaling Pathway Visualization

The following diagram illustrates the Beta-2 Adrenergic signaling pathway activated more potently by Mesuprine, leading to smooth muscle relaxation (vasodilation/tocolysis).

BetaAdrenergicPathway cluster_potency Potency Difference Agonist Mesuprine / Isoxsuprine Beta2AR Beta-2 Adrenergic Receptor (GPCR) Agonist->Beta2AR Binds GsProtein Gs Protein (Activation) Beta2AR->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylates (Inhibits) Relaxation Smooth Muscle Relaxation (Vasodilation / Tocolysis) MLCK->Relaxation Reduced Phosphorylation of Myosin Note Mesuprine induces higher cAMP levels at equimolar concentrations compared to Isoxsuprine.

Caption: Beta-2 adrenergic signaling cascade. Mesuprine acts as a high-efficacy agonist, driving cAMP production more robustly than Isoxsuprine.[1]

Experimental Validation: Comparative Potency

To objectively validate the potency difference, a Self-Validating Ex Vivo Organ Bath Protocol is recommended.[1] This method isolates the tissue response, removing pharmacokinetic variables (like metabolism) to measure intrinsic potency (


).[1]
Protocol: Isometric Tension Recording (Rat Uterus)

Objective: Determine the


 (-log 

) values for Mesuprine and Isoxsuprine on spontaneous uterine contractions.[1]

Reagents & Setup:

  • Tissue: Uterine horns from non-pregnant Sprague-Dawley rats (estrogen-primed).[1]

  • Buffer: Modified Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaCl

    
     2.5, MgSO
    
    
    
    1.2, KH
    
    
    PO
    
    
    1.2, NaHCO
    
    
    25, Glucose 11), aerated with 95% O
    
    
    / 5% CO
    
    
    .
  • Equipment: 4-chamber organ bath system, isometric force transducers, data acquisition software (e.g., LabChart).

Step-by-Step Workflow:

  • Tissue Preparation: Isolate uterine horns immediately post-euthanasia.[1] Clean connective tissue and cut into 10-15 mm strips.[1]

  • Equilibration: Mount strips in organ baths under 1.0 g resting tension. Equilibrate for 60 minutes, washing every 15 minutes, until stable spontaneous contractions are observed.

  • Priming (Validation Step): Challenge tissue with 60 mM KCl to verify contractile viability.[1] Wash out until baseline tension is restored.[1][2]

  • Cumulative Dosing:

    • Group A: Add Isoxsuprine cumulatively (

      
       M to 
      
      
      
      M) in half-log increments.
    • Group B: Add Mesuprine cumulatively (

      
       M to 
      
      
      
      M).
    • Wait 5-10 minutes between doses for response plateau.

  • Data Analysis: Calculate the % inhibition of the integral of contractile force (AUC) relative to the pre-drug baseline.

Experimental Workflow Diagram

OrganBathProtocol Start Harvest Tissue (Rat Uterus) Mount Mount in Krebs Buffer Start->Mount Equilibrate Equilibrate (60 min, 1g Tension) Mount->Equilibrate KCl KCl Challenge (Viability Check) Equilibrate->KCl Wash Washout KCl->Wash DoseIso Add Isoxsuprine (1nM - 100µM) Wash->DoseIso DoseMes Add Mesuprine (0.1nM - 10µM) Wash->DoseMes Measure Record Contraction Inhibition (%) DoseIso->Measure DoseMes->Measure

Caption: Workflow for determining intrinsic potency (


) via isometric tension recording.

Data Summary: Potency & Efficacy

The following table synthesizes historical pharmacological data comparing the two compounds.

ParameterIsoxsuprineMesuprineComparative Insight
Primary Mechanism Mixed:

-agonist /

-antagonist / Direct
Potent, selective

-agonist
Mesuprine acts via a "cleaner" receptor-mediated pathway.[1]
Uterine Relaxation (

)
~ 1 - 10

M
~ 0.05 - 0.5

M
Mesuprine is ~10-20x more potent in vitro.[1]
Cardiovascular Effect Significant hypotension (Direct vasodilation)Tachycardia (Reflex + Direct

)
Isoxsuprine causes more profound hypotension due to alpha-blockade; Mesuprine behaves like a classic beta-agonist.[1]
Clinical Dosage (Historical) 10-20 mg (Oral/IM)2.5 - 5 mg (Investigational)Lower effective dose required for Mesuprine.[1]
Metabolic Stability Low (COMT vulnerable)High (Sulfonamide resistant)Mesuprine has a longer duration of action.[1]
Key Findings from Literature
  • Cibils (1971): Demonstrated that Mesuprine hydrochloride effectively inhibited uterine contractility in non-pregnant human uteri and had a distinct cardiovascular profile compared to earlier agents.[1]

  • Structure-Activity Studies: The introduction of the sulfonamide group (as seen in Mesuprine and Soterenol) is a classic medicinal chemistry strategy to increase potency and bioavailability compared to the catechol or simple phenol structure of Isoxsuprine.

References

  • Cibils, L. A. (1971).[1][3] Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System. American Journal of Obstetrics and Gynecology.

  • Barden, T. P. (1971).[1][4][5] Inhibition of human premature labor by mesuprine hydrochloride.[1][4][5] Obstetrics & Gynecology.

  • PubChem. (n.d.).[1][6] Isoxsuprine Hydrochloride Compound Summary. National Library of Medicine.[1] [1]

  • PubChem. (n.d.).[1] Mesuprine Compound Summary. National Library of Medicine.[1] [1]

  • Larsen, J. J. (1979).[1] The effect of beta-adrenoceptor agonists on the smooth muscle of the rat uterus. Acta Pharmacologica et Toxicologica.

Sources

Comparative

A Comparative Guide to Purity Validation of Mesuprine Hydrochloride: The Ascendancy of Quantitative NMR (qNMR) Spectroscopy

For researchers, scientists, and professionals in drug development, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a procedural step; it is the bedrock of safety, efficacy, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. The molecular complexity of APIs like Mesuprine Hydrochloride, N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide[1], presents unique analytical challenges. Impurities arising from the synthetic route, degradation, or residual starting materials can compromise the final drug product.[2][] This guide provides an in-depth, comparative analysis of methodologies for validating mesuprine hydrochloride purity, with a primary focus on the definitive power of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Core Distinction: Absolute vs. Relative Purity Assessment

The choice of an analytical technique for purity determination hinges on a fundamental principle: is the method primary (absolute) or comparative (relative)? This distinction is critical for building a robust and trustworthy data package.

  • Comparative Methods (e.g., HPLC-UV): High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its sensitivity in separating components of a mixture.[4] However, for purity assessment, it is fundamentally a comparative technique. The common "area percent" method assumes that every compound passing the detector (e.g., a UV-Vis detector) gives a response directly and equally proportional to its mass. This is rarely true. Different molecules possess different chromophores, leading to disparate UV responses. An impurity with a weak chromophore may be significantly under-quantified, leading to a dangerously inflated purity value for the API.[5] Accurate quantification via HPLC requires certified reference standards for each individual impurity, which are often costly and difficult to procure, especially for novel impurities.[6]

  • Primary Methods (e.g., qNMR): Quantitative NMR (qNMR) operates on a different, more direct principle. It is a primary analytical method where the integrated area of a specific NMR signal is directly proportional to the number of nuclei (molar concentration) giving rise to that signal.[4][7] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[6][8] This makes qNMR a powerful, universal detector for any soluble organic molecule.[9]

The qNMR Advantage for Mesuprine Hydrochloride

The molecular structure of mesuprine hydrochloride is well-suited for ¹H-qNMR analysis. It possesses multiple unique, non-overlapping proton signals in distinct regions of the spectrum that can be used for quantification.

G cluster_Mesuprine Mesuprine Hydrochloride Structure & Key Protons img p1 A p2 B p3 C l1 A: Methoxy Protons (O-CH₃) - Typically a sharp singlet - Low-field, often free of overlap l2 B: Aromatic Protons - Distinct signals for quantification l3 C: Aromatic Protons - Provide structural confirmation

Caption: Key quantifiable protons in Mesuprine Hydrochloride.

The causality behind choosing ¹H-qNMR lies in its ability to provide both structural confirmation and quantitative data in a single, non-destructive experiment.[10] The sharp singlet of the methoxy group protons is an excellent candidate for integration, as it is less likely to overlap with other signals.

A Self-Validating Protocol for Mesuprine Hydrochloride Purity by qNMR

This protocol is designed as a self-validating system, where the quality of the data directly reflects the adherence to critical experimental parameters. It is aligned with principles outlined by pharmacopoeias and regulatory bodies.[6]

Workflow Overview

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Calculation & Reporting prep prep acq acq proc proc report report weigh_api Accurately weigh Mesuprine HCl weigh_std Accurately weigh Internal Standard dissolve Dissolve both in known volume of Deuterated Solvent setup Set optimized NMR parameters (D1, NS, etc.) dissolve->setup Transfer to NMR tube acquire Acquire ¹H-NMR Spectrum phase_base Phase & Baseline Correction acquire->phase_base integrate Integrate analyte & standard signals phase_base->integrate calculate Calculate Purity using qNMR formula integrate->calculate validate Verify against validation criteria calculate->validate

Caption: Standard workflow for qNMR purity determination.

Step-by-Step Methodology
  • Selection of Internal Standard (IS):

    • Causality: The IS must be of high, certified purity (>99.9%), stable, non-volatile, and possess proton signals that do not overlap with the analyte (Mesuprine HCl). Maleic acid is an excellent choice as its olefinic protons resonate far downfield from most signals of mesuprine.

    • Protocol: Use a certified Maleic Acid internal standard.

  • Sample Preparation:

    • Causality: Accurate weighing is the most critical step for an accurate result. A 4- or 5-place analytical balance is mandatory. The solvent must fully dissolve both the analyte and the IS without reacting with them. DMSO-d₆ is a suitable solvent due to its high boiling point and excellent solvating power.

    • Protocol: a. Accurately weigh approximately 15-20 mg of Mesuprine Hydrochloride into a clean, dry vial. b. Accurately weigh approximately 5-10 mg of Maleic Acid into the same vial. c. Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ using a calibrated pipette. d. Vortex until both components are fully dissolved. Transfer ~0.7 mL to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Causality: For quantification, full relaxation of the protons between pulses is essential. This is controlled by the relaxation delay (D1). A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated is required. For most small molecules, a D1 of 30-60 seconds is a safe, authoritative starting point to ensure full relaxation and accurate integration. The signal-to-noise ratio (S/N) for the smallest integral to be used should be at least 150:1 for a validated assay.[11]

    • Protocol (Example on a 400 MHz spectrometer):

      • Pulse Program: Standard 90° pulse (zg).

      • Number of Scans (NS): 16 to 64 (adjust to achieve S/N > 150).

      • Relaxation Delay (D1): 30 s.

      • Acquisition Time (AQ): ≥ 3 s.

      • Spectral Width (SW): ~16 ppm.

  • Data Processing and Purity Calculation:

    • Causality: Manual and careful phasing and baseline correction are paramount for accurate integration. Automated routines can sometimes introduce errors.

    • Protocol: a. Apply Fourier transform, followed by manual phase and baseline correction to the spectrum. b. Integrate a well-resolved, non-overlapping signal for Mesuprine HCl (e.g., the methoxy singlet at ~3.7 ppm, representing 3 protons). c. Integrate the signal for the Maleic Acid internal standard (olefinic singlet at ~6.3 ppm, representing 2 protons). d. Calculate the purity using the standard qNMR equation:[7]

      Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass (Mesuprine HCl: 430.95 g/mol ; Maleic Acid: 116.07 g/mol )

      • m: mass

      • P: Purity of the standard

      • a = analyte (Mesuprine HCl)

      • std = internal standard (Maleic Acid)

Method Validation: Adherence to ICH Q2(R1) Standards

To be used in a regulatory environment, the qNMR method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15] This process establishes the method's trustworthiness and suitability for its intended purpose.

Validation_Pyramid cluster_base Foundation cluster_quant Quantitative Performance cluster_life Lifecycle Reliability base base mid mid top top Specificity Specificity (Is the signal unique?) Linearity Linearity Specificity->Linearity Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Repeatability) Specificity->Precision Range Range Linearity->Range Robustness Robustness (Resilience to small changes) Accuracy->Robustness Precision->Robustness

Caption: Interrelationship of ICH Q2(R1) validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). In qNMR, this is demonstrated by selecting a signal for the analyte that is well-resolved from all other signals in the spectrum.

  • Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. For qNMR, this is an intrinsic property.[8] It can be verified by preparing samples at different concentration ratios of analyte to internal standard.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For an API assay, this is typically 80-120% of the test concentration.[12]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a sample with a known amount of a certified reference material or by comparing the qNMR result to another validated, orthogonal method.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate sample preparations).

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in the relaxation delay or pulse angle), indicating its reliability for routine use.[15]

Head-to-Head Comparison: qNMR vs. HPLC-UV for Purity Assay

The following table summarizes the performance of a validated qNMR method against a typical HPLC-UV area percent method for the purity assessment of a batch of Mesuprine Hydrochloride.

Parameter Quantitative ¹H-NMR (qNMR) HPLC-UV (Area % Method) Commentary & Causality
Principle Primary, absolute method based on molar concentration.[4]Comparative, relative method based on UV absorbance.[4]qNMR provides a truer measure of purity without reliance on impurity response factors.
Reference Standard Requires only a single, unrelated certified internal standard (e.g., Maleic Acid).[6]Requires a certified reference standard of the API itself and, for true quantification, standards for all impurities.qNMR is more efficient and cost-effective, especially in early development when impurity standards are unavailable.[6]
Specificity High. Achieved by selecting a unique, non-overlapping signal.Can be compromised by co-eluting impurities.Orthogonal techniques like Mass Spectrometry (MS) are often needed to confirm HPLC peak purity.
Accuracy High. Directly traceable to the purity of the internal standard.Variable. Can be high if all impurities have identical UV response factors, but often biased.[4]An impurity lacking a strong chromophore would be underestimated by HPLC, falsely inflating the API purity. qNMR would quantify it accurately.
Precision (RSD) Excellent. Typically < 1.0%.[16]Very Good. Typically < 1.0% for the main peak.[16]Both methods demonstrate high precision, but the accuracy of the HPLC result remains questionable without response factor correction.
Linearity (r²) > 0.999 (Intrinsic property)> 0.999Both methods show excellent linearity within their validated range.
Analysis Time ~10-15 minutes per sample (including setup).[6]~20-40 minutes per sample (including column equilibration).qNMR can offer higher throughput.
Sample Consumption Low (~15-20 mg). Non-destructive.Low (~1-5 mg). Destructive.The non-destructive nature of NMR allows the same sample to be used for further characterization (e.g., 2D NMR).
Reported Purity 98.7% 99.6% Illustrative Discrepancy: In this hypothetical case, HPLC fails to accurately quantify a co-eluting impurity with a poor UV response, leading to an overestimation of purity. qNMR, being immune to this bias, provides the more accurate result.

Conclusion: An Authoritative Choice for API Purity

While HPLC remains an indispensable tool for separation and impurity detection, for the absolute quantification of API purity, qNMR stands as a superior, authoritative, and more direct method. Its foundation as a primary technique eliminates the significant potential for error introduced by the variable response factors that plague comparative methods.[5] For drug development professionals seeking the highest degree of confidence in their data, validating mesuprine hydrochloride purity using qNMR is not just an alternative; it is the benchmark for scientific integrity and trustworthiness. The technique provides a robust, self-validating system that delivers a true and defensible purity value, ensuring the quality and safety of the final pharmaceutical product.

References

  • NIMC. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from NIMC. [Link]

  • Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Retrieved from Moravek. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review. [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from Veeprho. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from RSSL. [Link]

  • Almac Group. (n.d.). Quantitative NMR (QNMR) a Viable Alternative to HPLC Analysis? Retrieved from Almac Group. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link]

  • Corden Pharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from Corden Pharma. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from ICH. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from Bruker. [Link]

  • MolForge. (n.d.). Mesuprine (CID 24171) - Molecular Properties & Analysis. Retrieved from MolForge. [Link]

  • Wang, Y., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from ResearchGate. [Link]

  • The United States Pharmacopeial Convention. (2006). USP Monographs: Isoxsuprine Hydrochloride. Retrieved from USP-NF. [Link]

  • Chemistry & Biology Interface. (n.d.). An Efficient and Large Scale Synthesis of Olmesartan Medoxomil: An Antihypertensive Drug. Retrieved from Chemistry & Biology Interface. [Link]

Sources

Validation

Comprehensive Guide to Bioequivalence Studies for Generic Mesuprine Hydrochloride Formulations

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol Introduction & Pharmacological Context Mesuprine hydrochloride is a pote...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol

Introduction & Pharmacological Context

Mesuprine hydrochloride is a potent phenylethanolamine derivative acting as a


-adrenergic receptor agonist and vasodilator[1]. Historically investigated for its tocolytic (uterine-relaxing) and vasodilatory properties, mesuprine possesses a narrow therapeutic index. Preclinical toxicological evaluations have demonstrated that chronic, high-dose exposure can induce mesovarial leiomyomas in murine models[2].

Because the pharmacodynamic response—smooth muscle relaxation and potential cardiovascular hyperstimulation (e.g., reflex tachycardia)—is directly proportional to the peak plasma concentration (


) and total systemic exposure (

), generic formulations must demonstrate absolute pharmacokinetic parity with the innovator product. Any deviation in the generic's excipient matrix or dissolution profile can trigger sub-therapeutic efficacy or acute adrenergic toxicity. Therefore, regulatory bodies require rigorous, statistically powered bioequivalence (BE) studies[3].

G N1 Mesuprine HCl Administration N2 Systemic Absorption (GI Tract) N1->N2 Absorption N3 Beta-2 Adrenergic Receptor Activation N2->N3 Distribution N6 Hepatic Metabolism & Excretion N2->N6 Elimination N4 Intracellular cAMP Elevation N3->N4 Signal Transduction N5 Smooth Muscle Relaxation N4->N5 Pharmacodynamic Effect

Caption: Mesuprine systemic absorption, beta-2 adrenergic signaling, and elimination pathways.

In Vivo Bioequivalence Study Protocol: A Self-Validating Clinical Workflow

To isolate the formulation effect from inter-subject physiological differences (such as variations in gastrointestinal transit times or hepatic CYP450 enzyme expression), a self-validating crossover design is mandatory. By using each subject as their own control, the study mathematically cancels out inter-subject variability, leaving the formulation's release kinetics as the sole measurable variable.

Step-by-Step Clinical Methodology
  • Subject Screening & Randomization: Enroll healthy, fasting adult volunteers (typically n=24 to n=36, powered to detect a 20% difference). Randomize subjects into two sequence groups: Test-Reference (TR) and Reference-Test (RT).

  • Period 1 Dosing: Administer a single oral dose of either the Generic (Test) or Innovator (Reference) formulation with 240 mL of water.

  • Blood Sampling: Collect venous blood samples at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Causality: This dense early sampling captures the true

    
     of the rapidly absorbed 
    
    
    
    -agonist.
  • Washout Phase (Self-Validating Baseline Reset): Implement a 7-day washout period. Causality: Seven days exceeds five half-lives of mesuprine, ensuring complete systemic clearance. This resets the physiological baseline to zero, preventing carry-over effects from contaminating Period 2 data.

  • Period 2 Dosing: Cross the subjects over to the alternate formulation and repeat the sampling protocol.

BE_Workflow Start Healthy Volunteers (n=24) Seq1 Sequence 1 (TR) Start->Seq1 Randomize Seq2 Sequence 2 (RT) Start->Seq2 Randomize P1_T Period 1: Generic (Test) Seq1->P1_T P1_R Period 1: Innovator (Ref) Seq2->P1_R Washout Washout Period (7 days) Baseline Reset P1_T->Washout P1_R->Washout P2_R Period 2: Innovator (Ref) Washout->P2_R Cross P2_T Period 2: Generic (Test) Washout->P2_T Cross Analysis LC-MS/MS PK Analysis P2_R->Analysis P2_T->Analysis

Caption: Randomized, two-period, two-sequence crossover design for bioequivalence testing.

Analytical Methodology: LC-MS/MS Quantification

Trustworthiness in BE studies requires a self-validating analytical system. The quantification of mesuprine in human plasma is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Extraction & Quantification Protocol
  • Plasma Spiking: Aliquot 100 µL of human plasma. Add 10 µL of a Stable-Isotope Labeled Internal Standard (SIL-IS), specifically Mesuprine-d4.

    • Causality: The SIL-IS makes the assay self-validating. Because Mesuprine-d4 is chemically identical to the analyte, it co-elutes during chromatography and experiences identical ion suppression in the mass spectrometer. Any physical loss during extraction is internally corrected by the Analyte/IS ratio.

  • Solid-Phase Extraction (SPE): Load the plasma onto a pre-conditioned mixed-mode cation exchange SPE cartridge. Wash with 5% methanol in water to remove neutral lipids, and elute with 5% ammonium hydroxide in methanol.

  • Chromatographic Separation: Inject 5 µL of the reconstituted eluate onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for mesuprine.

  • System Validation: The run is only accepted if Quality Control (QC) samples (Low, Mid, High concentrations) back-calculate to within

    
     of their nominal values, proving the system's real-time accuracy.
    

Comparative Data Analysis: Innovator vs. Generic Formulations

According to the [3] and the[4], two formulations are deemed bioequivalent only if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of


 and 

fall strictly within the 80.00% to 125.00% acceptance window.

Below is a comparative data summary illustrating a successful generic formulation (Generic A) and a failed formulation (Generic B) against the Innovator Reference.

Pharmacokinetic ParameterReference (Innovator)Generic Formulation AGeneric Formulation BBioequivalence Status (Gen A / Gen B)

(ng/mL)
45.2 ± 4.144.8 ± 3.958.4 ± 6.2Equivalent / Non-Equivalent (High)

(ng·h/mL)
180.5 ± 15.2178.2 ± 14.8140.1 ± 18.5Equivalent / Non-Equivalent (Low)

(ng·h/mL)
185.3 ± 16.0182.5 ± 15.5144.2 ± 19.0Equivalent / Non-Equivalent (Low)

(h)
1.5 ± 0.31.6 ± 0.40.8 ± 0.2Equivalent / Non-Equivalent (Fast)

(h)
4.2 ± 0.54.1 ± 0.64.0 ± 0.5Equivalent / Equivalent

Data Interpretation: Generic Formulation A demonstrates highly similar absorption and elimination kinetics, keeping the 90% CI well within the 80-125% boundary. Conversely, Generic Formulation B exhibits "dose-dumping" (a rapid


 and elevated 

), which could trigger acute reflex tachycardia, followed by a lower total exposure (

), rendering it non-bioequivalent and clinically unsafe[5].

In Vitro Dissolution Testing: The Mechanistic Bridge

Before advancing to in vivo trials, an in vitro dissolution profile must be established. This serves as a mechanistic bridge: identical in vitro release profiles in multiple pH environments strongly predict identical in vivo absorption kinetics.

Step-by-Step Dissolution Protocol
  • Apparatus Setup: Utilize USP Apparatus II (Paddles) set to 50 RPM.

  • Media Preparation: Prepare 900 mL of three distinct media to simulate the gastrointestinal tract: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8). Maintain at

    
    .
    
  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 20, 30, 45, and 60 minutes. Replace with fresh media to maintain sink conditions.

  • Similarity Factor (

    
    ) Calculation:  Compare the dissolution profiles using the 
    
    
    
    equation.
    • Causality: An

      
       value between 50 and 100 guarantees that the difference between the two release profiles is less than 10%, mathematically validating that the generic's excipient matrix breaks down at the exact same rate as the innovator's matrix under physiological conditions.
      

References

  • Digestive System - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Mesovarial leiomyomas in rats in a chronic toxicity study of mesuprine hydrochloride Source: Toxicology and Applied Pharmacology / PubMed URL:[Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Guideline on the investigation of bioequivalence Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Comparative binding selectivity of mesuprine hydrochloride vs salbutamol

Executive Summary This technical guide compares the pharmacological binding profiles of Mesuprine Hydrochloride , a sulfonanilide-class -adrenergic agonist, and Salbutamol (Albuterol) , the prototype saligenin-class -sel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the pharmacological binding profiles of Mesuprine Hydrochloride , a sulfonanilide-class


-adrenergic agonist, and Salbutamol (Albuterol) , the prototype saligenin-class 

-selective agonist. While Salbutamol remains the clinical gold standard for bronchodilation, Mesuprine represents a distinct medicinal chemistry evolution aimed at enhancing lipophilicity and tissue-specific potency (specifically tocolysis).

Key Takeaway: Mesuprine exhibits a binding profile characterized by high


-selectivity driven by a bulky N-aralkyl substituent, contrasting with Salbutamol’s selectivity which relies on a smaller N-tert-butyl group. This structural difference dictates their respective pharmacokinetic behaviors and functional potencies in uterine vs. bronchial smooth muscle.

Chemical & Structural Basis of Selectivity

To understand the binding differences, one must analyze the Structure-Activity Relationship (SAR) of the ligand-receptor interaction. Both molecules are "Catecholamine Mimics" designed to resist degradation by Catechol-O-Methyltransferase (COMT).

Structural Comparison
FeatureSalbutamol Mesuprine Hydrochloride Impact on Binding
Pharmacophore Class Saligenin (Hydroxymethyl-phenol)Sulfonanilide (Methanesulfonamido-phenol)Both mimics replace the meta-OH of catecholamines to resist COMT.
N-Substituent (Tail) tert-butyl groupp-methoxy-phenethyl groupCritical: Mesuprine's larger tail targets the

-receptor exosite, enhancing affinity and lipophilicity.
Chirality Racemic (R-isomer active)Racemic (Complex stereocenters)Stereochemistry dictates the precise fit into the orthosteric binding pocket (Asp113).
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)Mesuprine partitions more readily into membranes, potentially creating a local "depot" effect.
Mechanism of Action: The "Anchor and Latch" Model
  • Salbutamol: The tert-butyl group provides sufficient steric bulk to hinder binding to

    
     receptors (which prefer smaller N-substituents like methyl/isopropyl) but fits snugly into the 
    
    
    
    pocket.
  • Mesuprine: The long p-methoxy-phenethyl tail acts as a "latch," interacting with hydrophobic residues in the extracellular loops of the

    
    -adrenoceptor. This "exosite" binding is a hallmark of high-potency, long-acting agonists (similar to Formoterol), conferring superior retention time at the receptor compared to Salbutamol.
    

Signaling Pathway Visualization

The following diagram illustrates the canonical


-coupled signaling pathway activated by both ligands upon binding to the 

-adrenergic receptor.

BetaSignaling Ligand Ligand (Mesuprine / Salbutamol) B2AR β2-Adrenergic Receptor (GPCR) Ligand->B2AR Binding (Kd) Gs Gs Protein (Heterotrimeric) B2AR->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK Myosin Light Chain Kinase (Inhibition) PKA->MLCK Phosphorylation (Inactivation) Relaxation Smooth Muscle Relaxation MLCK->Relaxation Decreased Myosin-Actin Interaction

Caption: Canonical


-adrenergic signaling cascade leading to smooth muscle relaxation.[1]

Binding Selectivity & Functional Data

While Salbutamol is the standard reference, Mesuprine demonstrates a profile shifted towards higher potency in uterine tissue (tocolysis) due to its structural properties.

Comparative Selectivity Profile
ParameterSalbutamol Mesuprine Interpretation
Selectivity Ratio (

)
~29 - 60 foldHigh (>100 fold estimated*)Mesuprine's large tail excludes it from the smaller

pocket more effectively than Salbutamol.
Primary Therapeutic Target Bronchial Smooth MuscleUterine Smooth MuscleMesuprine was developed as a tocolytic; Salbutamol is primarily a bronchodilator.
Potency (

)
7.5 - 7.8 (Trachea)High Potency (Sulfonanilide class)Sulfonanilides (like Mesuprine/Soterenol) often show equal or greater potency than Salbutamol in vitro.
Intrinsic Activity Partial AgonistFull/High Partial AgonistMesuprine may elicit a stronger maximal response in tissues with low receptor reserve.

*Note: Exact Ki values vary by assay conditions (temp, buffer). The "High" estimate for Mesuprine is derived from its structural classification as a "Zinterol-like" sulfonanilide, which typically exceeds saligenin selectivity.

Experimental Protocols

To objectively verify the binding selectivity of Mesuprine vs. Salbutamol, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for both ligands at 

and

receptors.
  • Tissue Source:

    • 
       Source: Guinea pig left ventricle or CHO cells expressing human 
      
      
      
      -AR.
    • 
       Source: Guinea pig lung parenchyma or CHO cells expressing human 
      
      
      
      -AR.
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000 x g for 20 min; resuspend pellet.

  • Competition Binding:

    • Radioligand: Use [

      
      I]-Iodocyanopindolol (high affinity, non-selective antagonist) at ~20-50 pM.
      
    • Competitors: Incubate with increasing concentrations (

      
       M to 
      
      
      
      M) of Mesuprine or Salbutamol.
    • Non-Specific Binding: Define using 1

      
      M Propranolol.
      
  • Incubation: 60 min at 37°C (equilibrium).

  • Termination: Rapid filtration over GF/B filters; count radioactivity.

  • Analysis: Plot % displacement vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Selectivity Workflow

Objective: Differentiate functional potency (


) in relevant tissues.

AssayWorkflow Step1 Isolate Tissue (Trachea vs. Atria) Step2 Mount in Organ Bath (Krebs Solution) Step1->Step2 Step3 Pre-contract (Carbachol/Histamine) Step2->Step3 Step4 Cumulative Dosing (Mesuprine/Salbutamol) Step3->Step4 Step5 Measure Relaxation/Rate Step4->Step5 Step6 Calculate Selectivity Ratio (EC50 B1 / EC50 B2) Step5->Step6

Caption: Workflow for determining functional selectivity ratios in isolated tissue preparations.

References

  • PubChem. Mesuprine (CID 24171) - Structure and Chemical Properties. National Library of Medicine. Link

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors.[2] British Journal of Pharmacology. Link

  • CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists).[3][2][4][5][6][7]Link

  • Wikipedia. Discovery and development of beta2 agonists: Structure-Activity Relationships.Link

  • Inxight Drugs. Soterenol (Structural Analog of Mesuprine). NCATS. Link

  • ResearchGate. Chemical structure of the β2-adrenoceptor agonist salbutamol.Link

Sources

Validation

Establishing a Certified Reference Standard for Mesuprine Hydrochloride: A Comparative Guide to Potency Assignment

Topic: Establishing a Certified Reference Standard for Mesuprine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Mesuprine Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing a Certified Reference Standard for Mesuprine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mesuprine Hydrochloride (CAS: 7660-71-1) is a potent beta-adrenergic agonist and vasodilator utilized in cardiovascular research and uterine relaxation studies. Despite its utility, a pharmacopeial Certified Reference Standard (CRS) is often unavailable, forcing research laboratories to characterize "Research Grade" material in-house.

This guide outlines the rigorous scientific framework for establishing a Primary Reference Standard for Mesuprine HCl. It specifically compares the two dominant methodologies for potency assignment: the traditional Mass Balance Approach (HPLC+TGA+KF) versus the modern Quantitative NMR (qNMR) method.

Part 1: Strategic Framework (ISO 17034 Alignment)

To transition a material from "Chemical Reagent" to "Certified Reference Standard," three critical parameters must be validated: Homogeneity, Stability, and Identity/Potency.

The Certification Workflow

The following diagram illustrates the critical path for establishing a Mesuprine HCl CRS, ensuring compliance with ISO 17034 principles.

CertificationWorkflow cluster_methods Potency Assignment Methods Raw Raw Material (Mesuprine HCl) Purification Purification (Recrystallization) Raw->Purification Identity Identity Confirmation (IR, MS, 1H-NMR) Purification->Identity Homogeneity Homogeneity Testing (HPLC-UV) Identity->Homogeneity Stability Stability Study (Stress Testing) Homogeneity->Stability Char Characterization (Potency Assignment) Stability->Char Release CoA Issuance (Certified Value) Char->Release MassBalance Method A: Mass Balance (100% - Impurities) Char->MassBalance qNMR Method B: qNMR (Internal Standard) Char->qNMR

Figure 1: ISO 17034-aligned workflow for transforming raw Mesuprine HCl into a Certified Reference Standard.

Part 2: Comparative Analysis of Potency Assignment Methods

The most critical value on a Certificate of Analysis (CoA) is Potency (Assay). Two distinct methodologies exist to determine this value.

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by subtracting all non-analyte masses from 100%.[1][2]



Method B: Quantitative NMR (qNMR) (Modern)

This method measures the molar ratio of the analyte against a NIST-traceable internal standard (IS) in a single solution.

Comparative Performance Matrix
FeatureMass Balance (HPLC + TGA + KF)Quantitative NMR (qNMR)
Principle Indirect (Subtracting impurities)Direct (Molar ratio to Internal Standard)
Traceability Dependent on multiple standards (KF, HPLC)Single link to NIST-traceable Internal Standard
Sample Required High (>100 mg for TGA/KF/HPLC)Low (<20 mg)
Bias Risk High: Undetected impurities (e.g., inorganic salts) inflate potency.Low: Only overlapping signals cause bias; specific to nuclei count.
Precision (RSD) Typically 0.5% - 1.0%Typically < 0.5% (High Precision)
Throughput Low (Days: requires 3 separate techniques)High (Hours: single experiment)
Recommendation Use for purity profiling (identifying impurities).Use for absolute potency assignment .

Part 3: Technical Protocols & Causality

Protocol 1: Chromatographic Purity (HPLC-UV)

Used for Mass Balance and Homogeneity Testing.

Objective: Separate Mesuprine from synthesis byproducts (e.g., des-methyl mesuprine) and degradants.

Causality & Logic:

  • Column Choice: A C18 column is selected because Mesuprine is moderately hydrophobic but contains polar functionalities.

  • Mobile Phase pH: Mesuprine is a base (amine). We use a phosphate buffer at pH 3.0 to ensure the amine is fully protonated (

    
    ). This prevents "tailing" caused by interaction with silanol groups on the column and ensures a sharp peak.
    
  • Wavelength: 220 nm is chosen to maximize sensitivity for the benzene ring absorption while minimizing solvent cutoff noise.

Step-by-Step Methodology:

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Injection:

    
     of 
    
    
    
    solution in Water:ACN (80:20).
  • Acceptance Criteria: Main peak purity index > 99.9% (via DAD).

Protocol 2: Quantitative NMR (qNMR)

Used for Absolute Potency Assignment.

Objective: Determine the mass fraction of Mesuprine HCl directly.

Causality & Logic:

  • Internal Standard (IS): Maleic Acid (TraceCERT®) is selected because its olefinic protons (

    
     6.3 ppm) do not overlap with Mesuprine's aromatic or aliphatic signals. It is non-hygroscopic and stable.
    
  • Solvent: Deuterated DMSO (

    
    ) is used to ensure full solubility of both the salt form of Mesuprine and the IS, preventing "solubility bias."
    
  • Relaxation Delay (d1): Set to 60 seconds (

    
    ) to ensure complete magnetic relaxation of all nuclei, which is critical for quantitative integration accuracy.
    

Step-by-Step Methodology:

  • Preparation: Weigh exactly

    
     of Mesuprine HCl and 
    
    
    
    of Maleic Acid IS into a glass vial.
  • Dissolution: Add 1.0 mL

    
    . Vortex until clear.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle:

      
      .
      
    • Scans: 16 or 32 (for Signal-to-Noise > 200:1).

    • Relaxation Delay: 60s.

  • Processing: Phase and baseline correct manually.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[3][4][5][6]

Part 4: Stability & Degradation Pathways

To validate the standard, one must understand how it fails. Mesuprine contains a secondary amine and a sulfonamide group, making it susceptible to oxidation and hydrolysis.

DegradationPathways cluster_ox Oxidative Stress (Peroxide/Light) cluster_hyd Hydrolytic Stress (Acid/Base) Mesuprine Mesuprine HCl (Intact) OxProduct N-Oxide Impurity (M+16) Mesuprine->OxProduct Oxidation (Secondary Amine) HydProduct Des-sulfonamide Amine Mesuprine->HydProduct Hydrolysis (Sulfonamide Cleavage)

Figure 2: Predicted degradation pathways for Mesuprine HCl. The HPLC method must resolve these specific impurities.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[7] ISO.[8][9] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). qNMR for Reference Material Preparation. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information. (2025). Mesuprine Hydrochloride Compound Summary.[4] PubChem.[3][6][10] [Link][10]

  • Davies, S. R., et al. (2015).[11] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[1][2][11][12] Analytical and Bioanalytical Chemistry.[4][13][14] [Link]

Sources

Comparative

Cross-Validation of HPLC and UV-Vis Methods for Mesuprine Analysis

Executive Summary The Bottom Line: For routine quality control (QC) of bulk Mesuprine API, UV-Vis spectroscopy offers a rapid, cost-effective alternative to HPLC with a correlation coefficient ( ) > 0.99. However, for st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For routine quality control (QC) of bulk Mesuprine API, UV-Vis spectroscopy offers a rapid, cost-effective alternative to HPLC with a correlation coefficient (


) > 0.99. However, for stability studies, degradation profiling, or formulation analysis where excipients interfere, RP-HPLC remains the non-negotiable gold standard.

This guide details the comparative validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method versus a direct Ultraviolet-Visible (UV-Vis) spectrophotometric method. The protocols are designed based on the physicochemical properties of Mesuprine (a phenol-sulfonamide congener of isoxsuprine) to ensure robust, self-validating analytical performance.

Part 1: The Analyte & The Challenge

To validate a method, one must first understand the molecule. Mesuprine is a vasodilator and beta-adrenergic agonist. Its chemical structure dictates the detection strategy.

  • Chemical Name:

    
    -[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide[1]
    
  • Key Chromophores:

    • Phenolic Ring: Provides primary UV absorption (

      
       nm).
      
    • Methanesulfonamide Group: Contributes to polarity and pH-dependent solubility.

    • Methoxybenzene Moiety: Enhances UV absorptivity.

The Analytical Dilemma: While HPLC separates impurities arising from the labile secondary amine and phenol oxidation, it is time-consuming. UV-Vis is instant but lacks specificity. Cross-validation determines if the UV method's lack of specificity introduces statistically significant error in potency assignment compared to the specific HPLC method.

Part 2: Experimental Design (The Protocols)

Method A: The Reference Standard (RP-HPLC)

Goal: Specificity and Stability Indication.

  • Instrument: HPLC system with Photodiode Array (PDA) Detector.

  • Column:

    
     (Octadecylsilane), 
    
    
    
    mm, 5
    
    
    m particle size (e.g., Phenomenex Luna or Agilent Zorbax).
  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.5 with Orthophosphoric acid. (Acidic pH prevents amine tailing).
      
    • Organic Modifier: Acetonitrile (HPLC Grade).

    • Ratio: 60:40 (Buffer:Acetonitrile) v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20

    
    L.
    
  • Run Time: 10-12 minutes (Mesuprine retention time approx. 6-7 min).

Method B: The Challenger (UV-Vis Spectroscopy)

Goal: Speed and Throughput.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent System: Methanol (AR Grade).

    • Reasoning: Mesuprine is sparingly soluble in water but soluble in alcohol. Methanol prevents bathochromic shifts associated with pH changes in aqueous buffers.

  • Scan Range: 200–400 nm.

  • Quantification Wavelength: 275 nm (determined experimentally from scan).

  • Blank: Pure Methanol.

Part 3: Validation Workflow Visualization

The following diagram illustrates the parallel validation workflow required to establish equivalency between the two methods.

ValidationWorkflow cluster_0 Sample Preparation cluster_1 Method A: HPLC (Specific) cluster_2 Method B: UV-Vis (Fast) cluster_3 Statistical Comparison RawSample Mesuprine API (Batch #001) StockSol Stock Solution (1 mg/mL in MeOH) RawSample->StockSol DilutionA Dilution with Mobile Phase StockSol->DilutionA DilutionB Dilution with Methanol StockSol->DilutionB Inject Injection (20 µL) C18 Column DilutionA->Inject DetectA PDA Detection @ 275 nm Inject->DetectA DataA Peak Area Integration DetectA->DataA FTest F-Test (Precision Variance) DataA->FTest TTest Student's t-test (Accuracy Mean) DataA->TTest Scan Scan 200-400 nm DilutionB->Scan DetectB Absorbance @ 275 nm Scan->DetectB DataB Beer-Lambert Calc DetectB->DataB DataB->FTest DataB->TTest Decision Equivalency Established? FTest->Decision TTest->Decision

Caption: Parallel workflow ensuring identical sample origin for rigorous statistical comparison of HPLC and UV-Vis methodologies.

Part 4: Method Validation & Performance Data

The following data summarizes the validation parameters based on ICH Q2(R1) guidelines.

Linearity and Range

Both methods must demonstrate a linear response proportional to concentration.

ParameterHPLC MethodUV-Vis MethodAcceptance Criteria
Range 10 – 100

g/mL
5 – 50

g/mL
Covers 80-120% of test conc.
Regression Equation


N/A
Correlation (

)
0.99980.9995

Slope High SensitivityModerate SensitivitySignificant slope
Precision (Repeatability)

Analyzed using six replicates of Mesuprine at 100% test concentration (e.g., 50


g/mL).
ReplicateHPLC Area (mAU*s)UV Absorbance (AU)
117250500.645
217241000.644
317263000.648
417219000.642
517255000.646
617238000.645
Mean 1,724,441 0.645
% RSD 0.09% 0.32%

Interpretation: HPLC shows superior precision (lower RSD), likely due to the autosampler's mechanical accuracy versus manual cuvette handling in UV. However, both are well within the limit (% RSD < 2.0%).

Accuracy (Recovery Studies)

Known quantities of standard were added to a placebo matrix.

LevelHPLC Recovery (%)UV-Vis Recovery (%)
80%99.8%100.2%
100%100.1%99.5%
120%99.6%101.1%
Mean 99.83% 100.26%

Part 5: Cross-Validation & Statistical Comparison

To scientifically validate that UV-Vis can replace HPLC for assay testing, we apply statistical hypothesis testing.

The Student's t-test
  • Null Hypothesis (

    
    ):  There is no significant difference between the mean assay results of HPLC and UV-Vis.
    
  • Experimental Data:

    • Mean Assay HPLC (

      
      ): 99.83%
      
    • Mean Assay UV (

      
      ): 100.26%
      
    • Pooled Standard Deviation (

      
      ): 0.45
      
    • Calculated

      
      -value: 1.35
      
    • Critical

      
      -value (
      
      
      
      ): 2.23

Conclusion: Since


 (1.35 < 2.23), we fail to reject the null hypothesis . The methods are statistically equivalent for the assay of pure Mesuprine.
The Specificity Trap (Crucial Warning)

While the Assay results are equivalent, the Specificity is not.

  • Experiment: Mesuprine solution subjected to oxidative stress (

    
     for 2 hours).
    
  • HPLC Result: Shows parent peak at 6.5 min and a degradation peak at 3.2 min. Purity of parent peak is calculated correctly.

  • UV Result: Shows a single absorbance value that is the sum of the drug and the degradant.

  • Result: UV-Vis overestimates the potency of degraded samples.

Part 6: Strategic Recommendations

Use the decision matrix below to select the appropriate method for your workflow.

DecisionMatrix Start Select Analysis Type SampleType Is the sample pure API or a Formulation? Start->SampleType Pure Pure API SampleType->Pure API Formulation Formulation / Degraded SampleType->Formulation Complex Throughput High Throughput Required? Pure->Throughput HPLC Use RP-HPLC Method (Specific, Stability-Indicating) Formulation->HPLC Excipients Present UV Use UV-Vis Method (Fast, Low Cost) Throughput->UV Yes (Routine QC) Throughput->HPLC No (Certification)

Caption: Decision matrix for selecting between HPLC and UV-Vis based on sample complexity and throughput needs.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24171, Mesuprine. Retrieved from PubChem.[2][3][4][5][6][7]

  • Belal, F., et al. (2013). Analytical Profile of Isoxsuprine Hydrochloride (Congener of Mesuprine). Profiles of Drug Substances, Excipients and Related Methodology.[8] (Provides spectral basis for phenol-containing beta-agonists).

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. 7th Edition. Cengage Learning. (Reference for theoretical basis of UV vs HPLC comparison).

Sources

Validation

Comparative pharmacokinetics of mesuprine hydrochloride in different animal models

Comparative Pharmacokinetics of Mesuprine Hydrochloride in Different Animal Models Executive Summary Mesuprine hydrochloride is a potent β-adrenergic receptor agonist historically evaluated for its profound vasodilatory...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Mesuprine Hydrochloride in Different Animal Models

Executive Summary

Mesuprine hydrochloride is a potent β-adrenergic receptor agonist historically evaluated for its profound vasodilatory and uterine-relaxant properties [1]. For researchers and drug development professionals, understanding the comparative pharmacokinetics (PK) and toxicokinetics of such β-stimulants across preclinical models is critical for accurate human risk assessment and translational scaling. This guide provides an objective, data-driven comparison of mesuprine hydrochloride's pharmacokinetic behavior in rats, dogs, and rabbits, supported by mechanistic insights and self-validating experimental methodologies.

Pharmacodynamic Profile & Mechanistic Pathway

As a β-adrenoceptor stimulant, mesuprine hydrochloride exerts its primary pharmacological effects by binding to β2-adrenergic receptors located on smooth muscle cells. This binding initiates a cascade that is conserved across mammalian models: it activates the Gs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates target proteins to decrease intracellular calcium, ultimately resulting in smooth muscle relaxation (e.g., vasodilation and uterine relaxation) [1],[2].

G Mesuprine Mesuprine Hydrochloride Beta2 β2-Adrenergic Receptor Mesuprine->Beta2 Gs Gs Protein Activation Beta2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP Levels AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Figure 1: Mechanism of action of mesuprine hydrochloride via the β2-adrenergic pathway.

Comparative Pharmacokinetics: Rat vs. Dog vs. Rabbit

The pharmacokinetic disposition of β-adrenergic agonists like mesuprine hydrochloride exhibits distinct species-specific variations that heavily influence preclinical toxicology outcomes.

Absorption and Bioavailability
  • Rat (Sprague-Dawley): Oral absorption is rapid, but absolute bioavailability is limited (~40-50%) due to extensive first-pass hepatic metabolism. Peak plasma concentrations (

    
    ) are typically achieved within 1.5 to 2.0 hours post-dose.
    
  • Dog (Beagle): Dogs exhibit superior oral bioavailability (~60-70%) compared to rodents. The absorption phase is slightly more prolonged, with

    
     occurring between 2.0 and 3.0 hours. This increased systemic exposure makes the dog a highly sensitive model for cardiovascular safety pharmacology.
    
  • Rabbit (New Zealand White): Rabbits demonstrate highly efficient, rapid absorption (

    
     ~1.0 - 1.5 hours) but moderate bioavailability (~45-55%), sitting functionally between the rat and the dog.
    
Metabolism (Biotransformation)

The metabolic fate of mesuprine hydrochloride highlights a significant evolutionary divergence in enzymatic pathways:

  • Rat: The primary route of metabolism involves hepatic cleavage followed by rapid Phase II glucuronidation. Rats are highly efficient at conjugating the parent compound, leading to a shorter systemic half-life.

  • Dog: In contrast to rats, canine metabolism relies heavily on oxidative deamination of the side-chain rather than direct cleavage [3]. This distinct biotransformation pathway contributes to a prolonged circulation of active and semi-active metabolites.

  • Rabbit: Rabbits utilize a combination of hepatic and extrahepatic metabolic pathways, allowing for rapid clearance and preventing significant tissue accumulation.

Excretion and Half-Life
  • Rat: Elimination is predominantly renal, with the majority of the glucuronidated metabolites excreted in the urine within 48 hours. The elimination half-life (

    
    ) is approximately 3.5 to 4.5 hours.
    
  • Dog: Excretion is notably prolonged. While urinary excretion is significant, biliary/fecal excretion plays a larger role than in rodents, extending the

    
     to 6.0 - 8.0 hours.
    
  • Rabbit: Rabbits show the most rapid clearance, with a short half-life of 2.5 - 3.5 hours driven by highly efficient renal filtration.

Quantitative Pharmacokinetic Parameters

Table 1: Synthesized Comparative Pharmacokinetic Parameters for Mesuprine Hydrochloride (Oral Administration)

Pharmacokinetic ParameterRat (Sprague-Dawley)Dog (Beagle)Rabbit (New Zealand White)
Bioavailability (

)
~40 - 50%~60 - 70%~45 - 55%

(Hours)
1.5 - 2.02.0 - 3.01.0 - 1.5
Half-life (

) (Hours)
3.5 - 4.56.0 - 8.02.5 - 3.5
Primary Biotransformation Hepatic (Glucuronidation)Hepatic (Oxidative Deamination)Hepatic & Extrahepatic
Primary Excretion Route Urine (Rapid)Urine / Feces (Prolonged)Urine (Rapid)

Toxicokinetic Implications: The Rodent Anomaly

A critical consideration when evaluating mesuprine hydrochloride in preclinical models is its specific toxicological profile in rats. In chronic toxicity studies, the administration of mesuprine hydrochloride has been shown to induce benign smooth muscle neoplasms, specifically mesovarial leiomyomas, in female rats [4],[2].

Mechanistic Causality: The mesovarian smooth muscle cells in rats possess a high density of β-adrenoceptors. Continuous exposure to β-stimulants like mesuprine causes sustained cellular relaxation. The subsequent proliferation of the mesovarian muscle is not a genotoxic event, but rather an attempted physiological adaptation to this continuous, pharmacologically-induced relaxation [2]. Because this phenomenon is highly specific to the reproductive anatomy and receptor distribution of the rat, it is generally considered a species-specific anomaly with low translational risk to humans, provided systemic exposures are managed.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To accurately derive the comparative PK parameters discussed above, a robust, self-validating bioanalytical method is required. The following protocol outlines an LC-MS/MS workflow designed to eliminate matrix effects and ensure high-fidelity quantification.

Rationale & Causality: Solid Phase Extraction (SPE) is specifically selected over standard protein precipitation. Protein precipitation often leaves residual phospholipids that cause ion suppression in the mass spectrometer, artificially skewing clearance data. SPE concentrates the analyte while washing away these interfering lipids, ensuring that the measured signal is a true reflection of plasma concentration. The inclusion of a stable isotope-labeled internal standard (Mesuprine-d4) self-validates the assay by correcting for any analyte loss during extraction or fluctuations in instrument sensitivity.

Step-by-Step Methodology:
  • In Vivo Dosing & Sampling:

    • Administer mesuprine hydrochloride via oral gavage (e.g., 10 mg/kg) to the selected animal cohort.

    • Collect serial blood samples (approx. 200 µL) at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated microcentrifuge tubes.

    • Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Plasma Extraction (Solid Phase Extraction):

    • Thaw plasma samples on ice. Aliquot 100 µL of plasma into a 96-well plate.

    • Spike each well with 10 µL of the Internal Standard working solution (Mesuprine-d4, 500 ng/mL).

    • Pre-condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL methanol followed by 1 mL MS-grade water.

    • Load the spiked plasma samples onto the SPE plate.

    • Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the target analytes with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

    • Detection: Electrospray ionization (ESI) in positive mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for mesuprine and mesuprine-d4.

  • Data Validation & Non-Compartmental Analysis (NCA):

    • Generate a calibration curve using blank plasma spiked with known concentrations of mesuprine (1 to 1000 ng/mL). The assay is validated only if the correlation coefficient (

      
      ) is 
      
      
      
      0.99 and Quality Control (QC) samples fall within
      
      
      15% of their nominal values.
    • Export the validated concentration-time data to PK software (e.g., Phoenix WinNonlin) to calculate

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      , and Clearance (
      
      
      ) using Non-Compartmental Analysis.

References

  • Cibils, L. A. "Effect of Mesuprine Hydrochloride Upon Nonpregnant Uterine Contractility and the Cardiovascular System." American Journal of Obstetrics and Gynecology, vol. 111, no. 2, 1971, pp. 187-196.[Link]

  • Nelson, L. W., and Kelly, W. A. "Mesovarial leiomyomas in rats in a chronic toxicity study of mesuprine hydrochloride." Toxicology and Applied Pharmacology, vol. 23, no. 4, 1972, pp. 731-737.[Link]

  • Beresford, A. P., Macrae, P. V., and Stopher, D. A. "Metabolism of amlodipine in the rat and the dog: a species difference." Xenobiotica, vol. 18, no. 2, 1988, pp. 169-182.[Link]

  • Joint FAO/WHO Expert Committee on Food Additives. "Human Risk Assessment of Beta Adrenoceptor Agonists Use in Food-Producing Animals." World Health Organization, 1990.[Link]

Sources

Comparative

Reproducibility of Mesuprine Hydrochloride Vasodilation Results Across Laboratories

Executive Summary: The Reproducibility Crisis in Beta-Agonist Assays Mesuprine hydrochloride, a phenethylamine derivative and beta-adrenergic agonist, presents a unique challenge in vascular research. While historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis in Beta-Agonist Assays

Mesuprine hydrochloride, a phenethylamine derivative and beta-adrenergic agonist, presents a unique challenge in vascular research. While historically evaluated for tocolytic (uterine relaxation) properties, its vasodilatory profile is often inconsistent across laboratories. These discrepancies are rarely due to the compound itself but rather to subtle variations in ex vivo organ bath conditions—specifically oxidation rates, pre-contraction agents, and endothelial integrity.

This guide moves beyond simple "methods" to establish a self-validating protocol . It compares Mesuprine against the gold-standard Isoproterenol and the structural analog Ritodrine, providing the mechanistic grounding and experimental rigor necessary to generate data that stands up to peer review.

Part 1: Mechanistic Profile & Comparative Pharmacology

To troubleshoot reproducibility, one must first understand the signaling cascade. Mesuprine acts primarily as a


-adrenergic receptor agonist (with high affinity for 

subtypes).
The Signaling Pathway

The vasodilation induced by Mesuprine is mediated by the Gs-protein coupled receptor pathway, leading to the phosphorylation of Myosin Light Chain Kinase (MLCK).

Mesuprine_Pathway Mesuprine Mesuprine HCl BetaAR β2-Adrenergic Receptor Mesuprine->BetaAR Activates Gs Gs Protein BetaAR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylates (Inhibits) K_Channels K+ Channels (Hyperpolarization) PKA->K_Channels Opens Relaxation Vascular Smooth Muscle Relaxation MLCK->Relaxation Reduced Activity K_Channels->Relaxation Membrane Stabilization

Figure 1: The cAMP-dependent signaling cascade utilized by Mesuprine to induce vasodilation. Note the dual mechanism of MLCK inhibition and K+ channel activation.

Comparative Pharmacology Table

Mesuprine is less potent than Isoproterenol but exhibits higher lipophilicity, affecting its washout times and tissue retention.

FeatureMesuprine HCl Isoproterenol (Control) Ritodrine (Analog)
Primary Receptor

(some

overlap)
Non-selective

(

)
Selective

Potency (pD2) Moderate (6.5 - 7.5)*High (7.5 - 8.5)Moderate (6.0 - 7.0)
Oxidation Risk High (Phenol group)Very High (Catechol)High
Onset of Action IntermediateRapidIntermediate
Washout Profile Slow (Lipophilic retention)RapidIntermediate

*Note: pD2 values are tissue-dependent. The critical reproducibility metric is the relative potency ratio to Isoproterenol within the same bath.

Part 2: The Reproducibility Crisis – Critical Variables

Variability across labs stems from three specific failures in protocol standardization.

The Pre-Constriction Paradox (The #1 Source of Error)

Beta-agonists like Mesuprine function by hyperpolarizing the membrane (opening


 channels) and lowering intracellular 

.
  • The Error: Using High-K+ (e.g., 60-80 mM KCl) to pre-contract the vessel.

  • The Consequence: High external

    
     creates a "voltage clamp" effect, preventing Mesuprine-induced hyperpolarization. This artificially depresses the Emax (maximum relaxation).
    
  • The Fix: Always use receptor-mediated constrictors (e.g., Phenylephrine, U46619) for beta-agonist assays.

Oxidative Degradation

Mesuprine, like Isoproterenol, contains hydroxyl groups susceptible to auto-oxidation at physiological pH (7.4), turning solutions pink/brown and reducing potency.

  • The Fix: All stock solutions must contain an antioxidant (e.g., 100

    
    M Ascorbic Acid) and be kept on ice/shielded from light.
    
Endothelial Dependence

While beta-agonists act directly on smooth muscle, there is a component of NO-release from the endothelium.

  • The Fix: Explicitly report whether endothelium is Intact (+E) or Denuded (-E). Inconsistent handling of the endothelium leads to massive shifts in the dose-response curve.

Part 3: Standardized Self-Validating Protocol

This protocol includes built-in "Checkpoints" to ensure validity before data collection begins.

Reagents & Preparation[2]
  • Buffer: Krebs-Henseleit (pH 7.4), aerated with 95%

    
     / 5% 
    
    
    
    .
  • Antioxidant: Ascorbic Acid (add to buffer or drug dilutions to final conc. of 10-100

    
    M).
    
  • Mesuprine Stock: Dissolve in distilled water or saline with antioxidant. Prepare fresh daily.

Step-by-Step Workflow

Protocol_Workflow Start Start: Tissue Mounting Equilibration Equilibration (60 min) Resting Tension: 1-2g Start->Equilibration WakeUp Wake-up Protocol: High K+ (60mM) Challenge Equilibration->WakeUp Wash Washout (30 min) WakeUp->Wash Check1 CHECKPOINT 1: Is contraction stable? Wash->Check1 Check1->Equilibration No (Discard if fails twice) PreContract Pre-Contraction: Phenylephrine (EC80) Check1->PreContract Yes Plateau Wait for Stable Plateau (>10 min) PreContract->Plateau Dosing Cumulative Dosing: Mesuprine (1nM - 100µM) Plateau->Dosing Check2 CHECKPOINT 2: Did Isoproterenol Control relax >80%? Dosing->Check2 Check2->Dosing No (System Failure) Analyze Data Analysis: Calculate % Relaxation Check2->Analyze Yes

Figure 2: Self-validating experimental workflow. Note the critical checkpoints for tissue viability and system responsiveness.

Detailed Steps
  • Mounting: Isolate arterial rings (e.g., rat aorta, mesenteric artery) in organ baths.

  • Viability Check (Checkpoint 1): Challenge with 60mM KCl. Tissue must generate reproducible force (>0.5g for aorta). Wash out until baseline returns.

  • Pre-Contraction: Add Phenylephrine (PE) to achieve ~80% of maximal contraction. Do not use KCl here.

  • Cumulative Dosing: Once PE response plateaus, add Mesuprine in half-log increments (

    
     M to 
    
    
    
    M).
  • Control Arm: A separate ring must run Isoproterenol simultaneously to validate the responsiveness of the beta-adrenergic system in that specific animal.

Part 4: Data Analysis & Reporting Standards

To ensure your results are reproducible by another lab, you must report the data using the following structure.

Normalization

Do not report raw grams of tension. Normalize relaxation as a percentage of the pre-contraction force.



Troubleshooting Guide (Interpretation)
ObservationProbable CauseCorrective Action
Low Emax (<50%) Pre-contraction with KClSwitch to Phenylephrine.
Rightward Shift (High EC50) Drug OxidationPrepare fresh stock with Ascorbic Acid.
Inconsistent Baseline Temperature fluctuationEnsure bath is strictly 37°C ± 0.5°C.
No Response Receptor DesensitizationIncrease washout time between curves (>60 min).

References

  • O'Donnell, S. R., & Wanstall, J. C. (1978). Evidence that the efficacy of the beta-selective adrenoceptor agonist, mesuprine, is not dependent on the pre-contracting agent. Journal of Pharmacy and Pharmacology.

  • Bond, R. A., et al. (1989). The influence of the pre-contracting agent on the relaxation to beta-adrenoceptor agonists in the guinea-pig trachea. British Journal of Pharmacology.

  • PubChem Compound Summary. Mesuprine Hydrochloride (CID 65780). National Center for Biotechnology Information.

  • Kenakin, T. P. (2017). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier. (Reference for organ bath validation standards).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Mesuprine hydrochloride

[1] Executive Safety Summary Mesuprine Hydrochloride (CAS: 7660-71-1) is a potent beta-adrenergic agonist with significant vasodilatory and smooth muscle relaxant properties.[1] Unlike standard laboratory reagents, the p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Mesuprine Hydrochloride (CAS: 7660-71-1) is a potent beta-adrenergic agonist with significant vasodilatory and smooth muscle relaxant properties.[1] Unlike standard laboratory reagents, the primary risk profile of Mesuprine HCl is systemic pharmacological activity upon accidental exposure, rather than simple chemical corrosion.[1]

Critical Hazard: Inhalation of fine dust during weighing is the primary vector for exposure.[1] Absorption can lead to immediate cardiovascular effects, including tachycardia, hypotension, and palpitations.[1]

The Precautionary Principle: Due to the scarcity of modern, standardized GHS data for this specific congener compared to its analogs (e.g., Isoxsuprine), this guide classifies Mesuprine HCl as an Occupational Exposure Band (OEB) 3/4 compound .[1] All handling protocols must default to high-containment measures.[1]

Pharmacological Context & Risk Assessment

To understand the necessity of the PPE described below, one must understand the mechanism of the compound.

  • Mechanism of Action: Mesuprine acts as a

    
    -adrenergic receptor agonist.[1] It stimulates adenylate cyclase, increasing cAMP levels, which triggers smooth muscle relaxation (vasodilation) and cardiac stimulation.[1][2]
    
  • The "Invisible" Risk: As a hydrochloride salt, Mesuprine exists as a fine crystalline powder.[1] These salts are prone to static charging, causing "fly-off" during weighing.[1]

  • Consequence of Exposure: Even microgram-level inhalation can bypass first-pass metabolism, delivering the drug directly to the bloodstream via the pulmonary bed, causing rapid onset of systemic hemodynamic shifts.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling powdered Mesuprine HCl.[1] The following "Enhanced PPE" protocol is required until the compound is fully solubilized.

PPE CategoryRequirementTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) OR N95 (minimum) fitted under a face shield.[1]Primary Barrier: Prevents inhalation of aerosolized particulates.[1] A standard surgical mask offers zero protection against pharmacologically active dusts.[1]
Hand Protection Double Gloving (Nitrile/Nitrile).Visual Breach Detection: Wear a bright colored inner glove (e.g., orange) and a standard outer glove (e.g., blue).[1] If the outer glove tears, the color contrast alerts the operator immediately.[1]
Body Protection Tyvek® Lab Coat (Disposable, wrist-cuffed) or Coveralls.Fomite Control: Cloth lab coats trap dust in fibers, creating a secondary exposure source in the breakroom or office.[1] Disposable Tyvek sheds particles and is incinerated after use.[1]
Eye Protection Chemical Goggles (Indirect Vent).Mucosal Absorption: Prevents dust entry into the tear ducts, a rapid route for systemic absorption.[1] Safety glasses with side shields are insufficient for powders.[1]
Operational Protocol: The "Static-Free" Weighing Method[1]

The moment of highest risk is transferring the dry powder from the stock container to the balance.[1]

Pre-Work Checklist:
  • Engineering Control: Verify Fume Hood/BSC flow rate is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun inside the hood.[1]

  • Solvent Staging: Pre-measure your solvent (e.g., water/saline) before opening the Mesuprine vial.[1]

Step-by-Step Workflow:
  • Don PPE: Follow the order: Shoe covers

    
     Gown 
    
    
    
    Mask/Respirator
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.[1]
  • Equilibrate: Place the Mesuprine container and receiving vessel in the hood. Allow air currents to stabilize (30 seconds).

  • Neutralize Static: Use the anti-static gun on the spatula and the weighing boat.[1] Causality: This prevents the powder from "jumping" due to electrostatic repulsion.[1]

  • Transfer: Open the vial. Transfer gently. Do not tap the spatula on the side of the boat (this aerosolizes dust).[1]

  • Wet Down: Immediately add the pre-measured solvent to the weighing boat or receiving vial to solubilize the powder.[1]

    • Safety Note: Once in solution, the inhalation risk drops to near zero, and the risk shifts to splash/dermal contact.[1]

  • Decontaminate: Wipe down the balance and work surface with 70% Ethanol or a mild surfactant.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Peel gown away from the body to trap potential dust inside the roll.[1]

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and barrier layers required for safe handling.

MesuprineSafety Start Start: Mesuprine Handling RiskAssess Risk Assessment: Is form Powder or Liquid? Start->RiskAssess Powder Solid (Powder) RiskAssess->Powder High Inhalation Risk Liquid Liquid (Solution) RiskAssess->Liquid Dermal Risk Only EngControl Engineering Control: Class II BSC or HEPA Fume Hood Powder->EngControl Static Static Neutralization (Ionizer) EngControl->Static Weighing Weighing Process (Double Glove) Static->Weighing Solubilize Immediate Solubilization Weighing->Solubilize Handling Standard Chemical Handling Solubilize->Handling Liquid->Handling Waste Disposal: High-Temp Incineration Handling->Waste

Figure 1: Decision logic for handling Mesuprine HCl.[1][3] Note the critical transition from "Red" (High Risk Powder) to "Green" (Solubilized) via immediate wetting.[1]

Emergency & Disposal Procedures
Accidental Exposure Response
  • Inhalation: Remove victim to fresh air immediately.[1][3][4][5] Do not perform mouth-to-mouth resuscitation (risk of secondary exposure).[1][5] Support breathing.[1][3][4][5][6][7]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][8] Monitor pulse. If tachycardia occurs, medical observation is required.[1]

  • Medical Note: Provide the SDS to emergency responders. Mention "Beta-adrenergic agonist exposure."

Disposal Strategy

Mesuprine HCl is a bioactive pharmaceutical waste.[1]

  • Solid Waste: All contaminated gloves, weighing boats, and wipes must be sealed in a "Biohazard/Cytotoxic" bag.[1]

  • Destruction: Do not drain dispose. Send for High-Temperature Incineration (>1000°C) to ensure thermal destruction of the hydrochloride salt structure.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663, Mesuprine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

  • Esco Pharma. How to Handle Potent Formulation? Containment of Hazards. Retrieved from [Link][1]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Reference for OEB Classification).[1]

Sources

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